molecular formula C10H8Br2N2O B13744126 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole

3,5-Dibromo-1-(2-methoxyphenyl)pyrazole

Cat. No.: B13744126
M. Wt: 331.99 g/mol
InChI Key: BIIWLSPKACIEGT-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2-methoxyphenyl)pyrazole is a high-purity, synthetic organic compound that serves as a versatile and valuable chemical building block (or synthon) for advanced research and development. Its molecular structure incorporates a pyrazole heterocycle, known for its thermal and chemical stability, which is functionalized with two bromine atoms and a 2-methoxyphenyl group . The bromine atoms serve as highly reactive handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create more complex molecular architectures . The 2-methoxyphenyl substituent can influence the electron-density of the system and provide additional sites for interaction. This compound is primarily used in material science and pharmaceutical research. In material science, it can be employed as a monomer or precursor for synthesizing specialty polymers and conjugated materials with potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The pyrazole core contributes nitrogen atoms that can act as coordination sites in the formation of metal-organic frameworks (MOFs) or catalysts . In medicinal chemistry, the dibromopyrazole scaffold is a key intermediate in the synthesis of various biologically active molecules. While the specific biological profile of this particular derivative requires further investigation, related dibromo-substituted nitrogen heterocycles have been studied for their interactions with biological targets . Researchers can leverage this compound to build novel molecules for applications in catalysis, polymer chemistry, and drug discovery. It is supplied For Research Use Only and is strictly intended for laboratory research purposes. Not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a well-ventilated laboratory setting, wearing suitable protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

3,5-dibromo-1-(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C10H8Br2N2O/c1-15-8-5-3-2-4-7(8)14-10(12)6-9(11)13-14/h2-6H,1H3

InChI Key

BIIWLSPKACIEGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=N2)Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in the landscape of drug discovery and development.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The structural rigidity of the pyrazole ring, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties, enabling the design of molecules with high affinity and selectivity for a variety of biological targets.

This guide focuses on a specific, highly functionalized derivative: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole . The introduction of two bromine atoms at the 3 and 5 positions of the pyrazole ring is anticipated to significantly influence its electronic and lipophilic character, potentially enhancing its binding affinity to target proteins and modulating its metabolic stability. The presence of the 2-methoxyphenyl substituent at the N1 position introduces a key structural element known to participate in various receptor-ligand interactions. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential application in drug design, serving as a foundational dataset for researchers in medicinal chemistry, pharmacology, and materials science.

Physicochemical Characteristics

A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for predicting its in vivo behavior. For this compound (CAS No. 1245052-47-4), the following properties have been computationally predicted, providing a valuable baseline for experimental design.[4]

PropertyValueSource
Molecular Formula C₁₀H₈Br₂N₂OPubChem CID 77174640[4]
Molecular Weight 331.99 g/mol PubChem CID 77174640[4]
XLogP3-AA (Lipophilicity) 3.9PubChem CID 77174640[4]
Hydrogen Bond Donor Count 0PubChem CID 77174640[4]
Hydrogen Bond Acceptor Count 2PubChem CID 77174640[4]
Topological Polar Surface Area 27.1 ŲPubChem CID 77174640[4]
Rotatable Bond Count 2PubChem CID 77174640[4]

Interpretation and Field Insights:

  • The high molecular weight and significant lipophilicity (XLogP3-AA of 3.9) suggest that the compound is likely to have low aqueous solubility but good membrane permeability. This is a common characteristic of molecules designed to interact with intracellular targets.

  • The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the methoxy oxygen) will dictate its interaction with biological macromolecules.

  • The Topological Polar Surface Area (TPSA) of 27.1 Ų is well within the range typically associated with good oral bioavailability.

Synthesis and Mechanistic Rationale

Representative Synthetic Protocol: Cyclocondensation of a Dibromo-Diketone with a Substituted Hydrazine

This approach involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, a cornerstone of pyrazole synthesis.

Step 1: Synthesis of 1,3-Dibromo-2,4-pentanedione

The synthesis begins with the bromination of a suitable 1,3-diketone, such as acetylacetone.

  • Reagents and Equipment:

    • Acetylacetone

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or another suitable inert solvent

    • AIBN (Azobisisobutyronitrile) as a radical initiator

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve acetylacetone in CCl₄ in a round-bottom flask.

    • Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 1,3-dibromo-2,4-pentanedione, which can be purified by column chromatography.

Causality of Experimental Choices: The use of NBS provides a reliable source of bromine radicals, and AIBN initiates the radical bromination at the activated methylene position of the diketone. CCl₄ is an inert solvent suitable for radical reactions.

Step 2: Cyclocondensation to form this compound

The synthesized dibromo-diketone is then cyclized with 2-methoxyphenylhydrazine.

  • Reagents and Equipment:

    • 1,3-Dibromo-2,4-pentanedione (from Step 1)

    • 2-Methoxyphenylhydrazine hydrochloride

    • Ethanol or acetic acid as the solvent

    • Sodium acetate or another suitable base (if starting with the hydrochloride salt)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve 1,3-dibromo-2,4-pentanedione in ethanol in a round-bottom flask.

    • Add 2-methoxyphenylhydrazine hydrochloride and sodium acetate (to neutralize the HCl).

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If precipitation occurs, filter the solid and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., using a hexane-ethyl acetate gradient).

Causality of Experimental Choices: The acidic conditions (or the use of a hydrochloride salt) facilitate the condensation reaction between the hydrazine and the dicarbonyl compound. Ethanol is a common and effective solvent for this type of cyclization.

G cluster_synthesis Synthetic Workflow diketone 1,3-Diketone (e.g., Acetylacetone) bromination Bromination (NBS, AIBN) diketone->bromination hydrazine 2-Methoxyphenylhydrazine cyclocondensation Cyclocondensation (Acidic conditions) hydrazine->cyclocondensation bromination->cyclocondensation Dibromo-diketone intermediate product This compound cyclocondensation->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques. While experimental data for this specific molecule is not publicly available, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR:

    • Aromatic Protons (2-methoxyphenyl group): Four protons would be expected in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene ring.

    • Pyrazole Proton (H4): A singlet corresponding to the single proton on the pyrazole ring would be expected, likely in the range of δ 6.0-6.5 ppm.

    • Methoxy Protons: A sharp singlet integrating to three protons, corresponding to the -OCH₃ group, would be observed, typically in the upfield region of δ 3.8-4.0 ppm.

  • ¹³C NMR:

    • Pyrazole Carbons (C3, C4, C5): Three distinct signals would be expected for the pyrazole ring carbons. The carbons bearing the bromine atoms (C3 and C5) would be significantly downfield due to the electron-withdrawing effect of the halogens. The C4 carbon would appear at a more upfield chemical shift.

    • 2-Methoxyphenyl Carbons: Six signals would be anticipated for the carbons of the methoxy-substituted phenyl ring, with the carbon attached to the oxygen being the most downfield.

    • Methoxy Carbon: A single signal for the methoxy carbon would be present, typically in the range of δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio). This would result in a cluster of peaks for the molecular ion.

  • Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of N₂ and cleavage of the substituents from the ring.[5] For this molecule, fragmentation of the 2-methoxyphenyl group would also be expected.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) would be the method of choice for determining the purity of the synthesized compound.

  • Methodology: A reverse-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile (or methanol) with a small amount of an acid modifier (e.g., 0.1% formic acid) would be suitable. Detection would typically be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

G cluster_analysis Analytical Workflow synthesis Synthesized Product hplc HPLC (Purity Assessment) synthesis->hplc nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms structure_elucidation Structural Confirmation hplc->structure_elucidation Purity >95% nmr->structure_elucidation ms->structure_elucidation

Caption: A typical workflow for the analytical characterization of the target compound.

Potential Applications in Drug Development and Research

Substituted pyrazoles are of significant interest in drug discovery due to their diverse biological activities. The structural motifs present in this compound suggest several potential areas of application:

  • Kinase Inhibition: Many pyrazole derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The dibromo and methoxyphenyl substituents could be tailored to fit into the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: The pyrazole scaffold is found in a number of antibacterial and antifungal agents. The lipophilic nature of this compound might facilitate its entry into microbial cells.

  • Central Nervous System (CNS) Activity: The ability of this molecule to cross the blood-brain barrier (predicted by its lipophilicity and TPSA) makes it a candidate for targeting CNS disorders.

Further research, including in vitro screening against a panel of biological targets and in vivo studies, would be necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a highly functionalized heterocyclic compound with physicochemical properties that make it an intriguing candidate for further investigation in drug discovery and materials science. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and a framework for its analytical characterization. While experimental data remains to be published, the foundational information and methodologies presented here offer a solid starting point for researchers and scientists working with this and related pyrazole derivatives. The continued exploration of such "privileged scaffolds" will undoubtedly lead to the development of novel and effective therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0248396). Available at: [Link].

  • Cardiff University ORCA. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Available at: [Link].

  • Universitas Garut Repository. Articles. Available at: [Link].

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Available at: [Link].

  • OEMS Connect Journals. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Available at: [Link].

  • MDPI. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Available at: [Link].

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link].

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link].

  • PubMed. 1H and 13C NMR spectral assignments of nineteen 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-pyrazoline derivatives. Available at: [Link].

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link].

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Available at: [Link].

  • PubMed. Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines. Available at: [Link].

  • Repositorio UC. Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinf. Available at: [Link].

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link].

  • ResearchGate. ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). Available at: [Link].

  • Repositorio UC. Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as h. Available at: [Link].

  • MDPI. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. Available at: [Link].

  • Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available at: [Link].

Sources

Structural Elucidation of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure elucidation of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]

Executive Summary

The regiochemical assignment of halogenated N-arylpyrazoles is a persistent challenge in medicinal chemistry. Specifically, distinguishing between the 3,4-, 4,5-, and 3,5-dibromo isomers of 1-(2-methoxyphenyl)pyrazole requires a rigorous exclusion strategy. While electrophilic aromatic substitution (SEAr) typically favors the 4-position, accessing the 3,5-dibromo motif often involves lithiation-halogenation or cyclization of pre-functionalized hydrazines.[1]

This guide provides a definitive protocol for elucidating the structure of This compound . It moves beyond basic characterization, employing advanced NMR techniques (NOESY/HOESY) and X-ray diffraction logic to validate the substitution pattern at the critical C3 and C5 positions.[1]

The Regiochemistry Paradox: Defining the Problem

Before initiating spectral analysis, one must understand the isomeric landscape.[1] The pyrazole ring contains three carbon atoms capable of substitution.[2] For a dibromo species, three isomers are theoretically possible:

  • 3,4-Dibromo: The most common outcome of direct bromination (electrophilic attack at C4, then C3).[1]

  • 4,5-Dibromo: Sterically congested and synthetically rare without directing groups.[1][2]

  • 3,5-Dibromo (Target): Requires specific synthetic planning (e.g., lithiation of C5 followed by electrophile quench, or Sandmeyer reactions).[1]

The Elucidation Challenge:

  • Mass Spectrometry (MS) confirms the formula and bromine count but cannot distinguish isomers.[2]

  • 1H NMR shows only one pyrazole proton for all three isomers.[1][2] The chemical shift and NOE interactions of this single proton are the keys to identification.

Analytical Workflow & Logic Gate

The following decision tree illustrates the logic flow required to rule out the 3,4- and 4,5-isomers in favor of the 3,5-target.

ElucidationLogic Start Unknown Dibromo-1-(2-methoxyphenyl)pyrazole MS_Step Step 1: HRMS & Isotope Pattern (Confirms 2 Br atoms via 1:2:1 ratio) Start->MS_Step H1_NMR Step 2: 1H NMR Analysis (Identify Pyrazole Singlet) MS_Step->H1_NMR Decision1 Where is the Pyrazole Proton? H1_NMR->Decision1 CaseA Singlet at δ 7.5 - 8.2 ppm (Deshielded by N1) Decision1->CaseA Downfield CaseB Singlet at δ 6.3 - 6.8 ppm (Shielded, C4-H) Decision1->CaseB Upfield HypothesisA Likely H5 present (Implies 3,4-Dibromo isomer) CaseA->HypothesisA HypothesisB Likely H4 present (Implies 3,5- or 1,5- isomer) CaseB->HypothesisB NOESY_Step Step 3: NOESY/ROESY Experiment (Test interaction with Phenyl Ring) HypothesisB->NOESY_Step Result_NOE NOE between Pyrazole-H and Phenyl-H (Ortho)? NOESY_Step->Result_NOE Yes_NOE Strong NOE Observed (Proton is at C5) Result_NOE->Yes_NOE Yes No_NOE NO NOE Observed (Proton is at C4, distal from ring) Result_NOE->No_NOE No Conclusion CONFIRMED STRUCTURE: This compound No_NOE->Conclusion

Figure 1: Logical framework for distinguishing pyrazole regioisomers.

Spectroscopic Characterization (The "Wet" Work)[3]

A. Mass Spectrometry (The Fingerprint)

Before assessing regiochemistry, confirm the elemental composition.[1]

  • Isotope Pattern: Bromine has two stable isotopes (

    
    Br and 
    
    
    
    Br) in roughly 1:1 abundance.[1] A dibromo compound must exhibit a characteristic 1:2:1 triplet pattern for ions
    
    
    ,
    
    
    , and
    
    
    .[1]
  • Fragmentation: Expect a loss of

    
     (M-79/81) and loss of the methoxy group (
    
    
    
    ).[1][2]
B. Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation.[2]

1.

H NMR: The C4-H Singlet

The 3,5-dibromo isomer possesses a single proton on the pyrazole ring at position 4.[1]

  • Chemical Shift Logic: H4 is typically shielded relative to H5 due to the absence of the adjacent electronegative nitrogen.[2]

    • H4 (Target): Expected

      
      6.40 – 6.70 ppm  (Singlet).
      
    • H5 (Isomer): If the compound were 3,4-dibromo, the remaining H5 would appear downfield at

      
      7.60 – 8.20 ppm .[1]
      
  • Multiplicity: It must be a sharp singlet. Any splitting suggests coupling to another pyrazole proton (ruling out dibromo) or long-range coupling to the aryl ring (rare but possible).[1][2]

2.

C NMR: Carbon Mapping
  • C-Br Shifts: Carbons attached to bromine (C3, C5) typically appear upfield relative to C-H carbons, often in the 120–135 ppm range, but distinct from the C4-H signal.[1]

  • C4 Signal: The C4 carbon (bearing H) will be significantly upfield, typically 100–110 ppm .[1]

  • C5 vs C3: C5 is directly attached to N1.[1][2] In the 3,5-dibromo species, C5 is quaternary.[1] Its shift is influenced by the N-aryl group.[1][2]

3. 2D NMR: The "Smoking Gun" (NOESY)

This is the definitive experiment.

  • The Setup: The N1-aryl ring (2-methoxyphenyl) is spatially close to position 5 of the pyrazole ring.[1]

  • The Observation:

    • In 3,4-Dibromo (H5 present): You will see a strong Nuclear Overhauser Effect (NOE) cross-peak between the pyrazole singlet (H5) and the ortho-protons of the phenyl ring.[1]

    • In 3,5-Dibromo (Br5 present): The proton at C4 is too distant from the phenyl ring.[1] Absence of NOE between the pyrazole singlet and the phenyl protons confirms the proton is at C4, and therefore C5 is substituted (brominated).[1]

    • Note: You may see NOE between the methoxy group and the phenyl protons, but the pyrazole-phenyl interaction is the critical discriminator.[1]

Summary of Expected Data:

Feature3,5-Dibromo (Target)3,4-Dibromo (Isomer)
Pyrazole 1H Shift

6.5 ppm (approx)

8.0 ppm (approx)
NOE (Py-H to Ar-H) Absent Strong
C-Br Signals Two quaternary C (C3, C5)One quaternary (C3), One CH (C5)

Crystallographic Confirmation (The "Dry" Work)

While NMR provides strong evidence, X-ray crystallography is the gold standard, particularly for halogenated pyrazoles where "halogen bonding" can influence solution-state conformation.[1]

Key Parameters to Refine:
  • Torsion Angle: The steric bulk of the Bromine at C5 and the Methoxy group at the phenyl ortho position forces a significant twist between the pyrazole and phenyl rings (dihedral angle typically

    
    ) to minimize steric clash.
    
  • Br...O Interactions: Look for intramolecular non-covalent interactions between Br(C5) and O(Methoxy), which stabilizes specific rotamers.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation for Regiochemical Assignment
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyrazoles to prevent aggregation and sharpen exchangeable protons (though none are present here, it ensures solubility).[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Experiment Set:

    • Standard 1H (16 scans).[1][2]

    • 13C {1H} decoupled (1024 scans minimum due to quaternary C-Br).

    • NOESY (Mixing time 500ms) – Critical for spatial assignment.[1][2]

Protocol B: Crystallization for X-Ray[1][2]
  • Method: Slow Evaporation.[1][2]

  • Solvent System: Dissolve 20 mg of the compound in minimal Dichloromethane (DCM). Add an equal volume of Hexane or Ethanol.[1][2]

  • Procedure: Cover the vial with parafilm, poke 2-3 small holes, and allow to stand at room temperature for 24-48 hours. The heavy bromine atoms facilitate diffraction, usually yielding high-quality data.[1]

References

  • Synthesis and Regioselectivity of Brominated Pyrazoles

    • Elguero, J., et al.[1] "Pyrazoles."[1][2][3][4][5][6][7][8][9][10] In Comprehensive Heterocyclic Chemistry II. This foundational text details the reactivity of pyrazoles, noting that electrophilic attack prefers C4, requiring alternative routes for C3/C5 functionalization.[1]

    • Relevant Search Context:11[1][12]

  • NMR Characterization of Pyrazoles

    • Claramunt, R. M., et al.[1] "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles." Canadian Journal of Chemistry, 1987.[1] Establishes the chemical shift differences between C3, C4, and C5 in pyrazole rings.

    • Source:13[1][11][14]

  • Crystal Structure and Conformation

    • Ishikawa, et al.[1][4] "Crystal structure of (3,5-dibromo-2-hydroxyphenyl)..." IUCrData. Demonstrates the torsional strain and stacking interactions in 1-aryl-3,5-dibromopyrazoles.

    • Source:4[1]

  • General Regiochemistry of 1-Arylpyrazoles

    • Gosselin, F., et al.[1][10][14] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.[1][10][14] Discusses the steric and electronic factors governing substitution patterns in N-aryl pyrazoles.

    • Source:10[1]

Sources

3,5-Dibromo-1-(2-methoxyphenyl)pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole: Synthesis, Properties, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide focuses on a specific, yet underexplored, member of this family: this compound. While direct biological data for this compound is not available in the current body of scientific literature, this document serves as a technical primer for researchers. It consolidates known physicochemical properties, proposes a robust synthetic route based on established methodologies, and explores the compound's significant therapeutic potential by drawing parallels with structurally related, biologically active pyrazoles. This guide is intended to provide a foundational resource to stimulate further investigation into this promising molecule.

Core Molecular Attributes

This compound is a halogenated N-aryl pyrazole. The presence of two bromine atoms on the pyrazole core and a methoxy-substituted phenyl ring at the N1 position suggests specific steric and electronic features that are highly relevant in the context of drug design. The bromine atoms can participate in halogen bonding, a significant interaction for molecular recognition at a receptor binding site, while the 2-methoxyphenyl group dictates the molecule's orientation and solubility.

Physicochemical & Structural Data

A summary of the key computed physicochemical properties for this compound is presented below. It is critical to note that these are in silico predictions; experimental validation is required.

PropertyValueSource
Molecular Formula C₁₀H₈Br₂N₂O[PubChem CID: 77174640][4]
Molecular Weight 331.99 g/mol [PubChem CID: 77174640][4]
IUPAC Name This compound[PubChem CID: 77174640][4]
CAS Number 1245052-47-4[PubChem CID: 77174640][4]
XLogP3 (Lipophilicity) 3.9[PubChem CID: 77174640][4]
Hydrogen Bond Donors 0[PubChem CID: 77174640][4]
Hydrogen Bond Acceptors 2[PubChem CID: 77174640][4]
Rotatable Bond Count 2[PubChem CID: 77174640][4]
Exact Mass 331.89829 Da[PubChem CID: 77174640][4]

Synthesis and Purification

While a specific published protocol for this compound is not available, a reliable synthetic route can be proposed based on well-established copper-catalyzed N-arylation reactions, such as the Ullmann condensation. This method is a standard and powerful tool for forming C-N bonds between aryl halides and N-heterocycles.[5][6]

The proposed synthesis involves the coupling of 3,5-dibromo-1H-pyrazole with an appropriate 2-methoxyphenyl halide, such as 2-iodoanisole or 2-bromoanisole.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process pyrazole 3,5-Dibromo-1H-pyrazole reaction Ullmann Condensation Heat (e.g., 100-120 °C) Inert Atmosphere (N₂ or Ar) pyrazole->reaction anisole 2-Iodoanisole anisole->reaction base K₂CO₃ or Cs₂CO₃ base->reaction catalyst CuI catalyst->reaction ligand Diamine Ligand (e.g., DMEDA) ligand->reaction solvent Solvent (e.g., Toluene or DMF) solvent->reaction product This compound workup Aqueous Workup & Extraction reaction->workup 12-24h purification Column Chromatography (Silica Gel) workup->purification purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Representative)

This protocol is a representative example derived from standard Ullmann-type N-arylation procedures.[5][6] Optimization of temperature, reaction time, and reagent stoichiometry may be required.

Materials:

  • 3,5-Dibromo-1H-pyrazole (1.0 eq)

  • 2-Iodoanisole (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or DMF

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromo-1H-pyrazole, the carbonate base, and CuI.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous toluene (or DMF), followed by 2-iodoanisole and the DMEDA ligand via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and the base.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic signals for the 2-methoxyphenyl group and the pyrazole proton, along with the correct mass, would validate the structure.

Potential in Drug Development & Medicinal Chemistry

The true value of a novel chemical entity lies in its biological activity. While this compound has not been specifically evaluated in published studies, the broader pyrazole class is rich with pharmacological precedent, particularly in oncology.

The Pyrazole Scaffold in Oncology

Pyrazole derivatives are known to exhibit potent anticancer activity through various mechanisms of action.[1][7] They often function as "hinge-binding" motifs in protein kinase inhibitors, a critical class of cancer therapeutics. The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the amino acid backbone in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Several USFDA-approved drugs feature the pyrazole core, underscoring its clinical relevance. This structural framework has been successfully employed to target:

  • Tyrosine Kinases: Such as EGFR and VEGFR-2, which are crucial drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that feed a tumor).[3]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, whose inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).

  • Tubulin Polymerization: Disrupting the dynamics of microtubules, essential components of the cellular skeleton, can halt cell division and induce apoptosis.[3]

MOA_Concept cluster_pathway Signaling Pathway ligand 3,5-Dibromo-1- (2-methoxyphenyl)pyrazole target Protein Kinase (e.g., EGFR, VEGFR-2) ligand->target Binds to ATP Pocket p1 Substrate Phosphorylation target->p1 outcome Tumor Growth Inhibition target->outcome Inhibition p2 Downstream Signaling Cascade p1->p2 p3 Cell Proliferation & Angiogenesis p2->p3

Caption: Conceptual mechanism of action for a pyrazole-based kinase inhibitor.

Rationale for Future Investigation

Based on the extensive literature, this compound is a prime candidate for screening in anticancer assays. The dibromo substitution pattern could enhance binding affinity or modulate metabolic stability compared to non-halogenated analogs. The 2-methoxyphenyl moiety can influence target selectivity and pharmacokinetic properties. It is hypothesized that this compound could exhibit inhibitory activity against various cancer cell lines, particularly those driven by kinase signaling pathways.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on its structure as a brominated aromatic heterocyclic compound, standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While its synthesis and biological properties remain to be experimentally documented, this guide provides a solid, scientifically-grounded framework for its future exploration. The proposed synthetic protocol offers a clear path to obtaining the compound, and the extensive evidence of pharmacological activity among related pyrazoles provides a compelling rationale for its evaluation as a potential therapeutic agent, particularly in oncology. Future research should focus on the practical synthesis, full analytical characterization, and comprehensive screening of this compound against a panel of cancer cell lines and relevant molecular targets.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 3,5-Dibromo-1H-pyrazole (BSC). [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). ORCA - Cardiff University. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2046. Available at: [Link]

  • Patel, K., et al. (2014). Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, A. Der Pharma Chemica, 6(6), 344-352. Available at: [Link]

  • Google Patents. 3(5)
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • ResearchGate. (2021). In Silico and Biological Evaluation of N‐(2‐methoxyphenyl) Substituted Pyrazoles Accessed via a Sonochemical Method. Available at: [Link]

  • Semantic Scholar. (2022). Research Article Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. Available at: [Link]

Sources

The Dibromopyrazole Pharmacophore: Synthetic Versatility and Direct Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Dibrominated Pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The pyrazole ring (


) is a privileged scaffold in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Rimonabant. However, dibrominated pyrazoles —specifically those substituted at the 3,4-, 3,5-, or geminal 4,4-positions—represent a distinct and underutilized chemical space.

This guide analyzes the biological potential of these di-halogenated motifs. Unlike their mono-brominated counterparts, dibromopyrazoles offer unique physicochemical properties: enhanced lipophilicity (


), specific halogen-bonding (XB) capabilities via distinct 

-holes, and reactivity profiles that make them ideal "warheads" for covalent inhibition or precursors for regioselective diversification.

Chemical Space & Pharmacophore Analysis

To understand the biological activity, we must first define the structural variants. The position of the bromine atoms dictates both the steric profile and the electronic environment of the ring.

VariantStructure DescriptionKey Physicochemical FeaturePrimary Utility
3,5-Dibromo-1H-pyrazole Br at C3 and C5 positions.[1]High symmetry; Amphoteric N-H.Scaffold for

-alkylation and sequential cross-coupling (e.g., Lamellarin O analogues).[2]
3,4-Dibromo-1H-pyrazole Br at C3 and C4 positions.Contiguous halogenation creates a hydrophobic "edge".Fragment-based drug discovery; Halogen bonding probes.
4,4-Dibromo-pyrazol-3-one Geminal Br at C4 (sp3 carbon).Highly reactive electrophilic center; Source of "positive" bromine.Direct cytotoxicity; Reactive intermediate for fused heterocycles.
The Mechanistic Pillar: Halogen Bonding

A critical driver of dibromopyrazole activity is Halogen Bonding (XB) . Bromine is superior to chlorine and fluorine in forming XB interactions due to a larger, more polarizable electron cloud and a pronounced positive electrostatic potential cap (the


-hole) opposite the C-Br bond.
  • Mechanism: The electrophilic

    
    -hole of the bromine interacts with nucleophilic residues (backbone carbonyls, His, Met) in the target protein.
    
  • Relevance: In dibrominated systems, the electron-withdrawing effect of the second bromine atom can enhance the

    
    -hole magnitude of the first, strengthening target binding affinity.
    

Therapeutic Applications & Case Studies

A. Cytotoxicity and Anticancer Activity

Dibrominated pyrazoles have shown direct cytotoxic potential, particularly when the bromination alters the oxidation state of the ring.

Case Study: 4,4-Dibromo-5-methyl-2,4-dihydropyrazol-3-one Research by Khan et al.[3][4] demonstrated that geminal dibromination at the C4 position of pyrazolones significantly enhances biological activity compared to non-brominated precursors.

  • Observation: The 4,4-dibromo derivative exhibited tremendous bioactivity in lethality assays (LC50 < 10 ppm), significantly higher than its mono-bromo or non-brominated analogs.

  • Causality: The geminal dibromide moiety at C4 makes the ring highly lipophilic and potentially reactive towards biological nucleophiles (e.g., cysteine thiols) via oxidative mechanisms or halogen transfer, leading to cellular disruption.

B. Antimicrobial & Antifungal Potency

Halogenation is a proven strategy to increase the membrane permeability of azoles.

  • 3,5-Dibromo-1H-pyrazole derivatives: These are often synthesized as precursors to complex antifungal agents. The presence of two bromine atoms increases the partition coefficient (

    
    ), facilitating passive transport across the fungal cell wall.
    
  • Mechanism: Disruption of ergosterol biosynthesis (via CYP51 inhibition) is the standard azole mechanism. The dibromo-substitution provides steric bulk that can improve selectivity for fungal CYP isoforms over human CYPs.

C. Scaffold for Lamellarin O Analogues

3,5-Dibromo-1H-pyrazole serves as a critical linchpin in the synthesis of Lamellarin O analogues , a class of marine alkaloid mimics with potent cytotoxicity against colorectal cancer cells (HCT116, HT29).

  • Workflow: The 3,5-dibromo core allows for regioselective Suzuki-Miyaura coupling. The C5-Br is typically more reactive (or sterically accessible depending on N-protection) than C3-Br, allowing sequential attachment of different aryl groups.

  • Result: This modularity enables the fine-tuning of anticancer potency, with IC50 values reaching the low micromolar range.

Visualizing the Structure-Activity Relationship (SAR)[2][6][7]

The following diagram illustrates the SAR logic for dibromopyrazoles, distinguishing between direct biological effects and synthetic utility.

Dibromopyrazole_SAR Core Dibromopyrazole Scaffold Sub_35 3,5-Dibromo Substitution Core->Sub_35 Sub_44 4,4-Geminal Dibromo (Pyrazolone) Core->Sub_44 Mech_XB Halogen Bonding (Sigma-Hole) Sub_35->Mech_XB Enhances binding Mech_Lipo Lipophilicity (LogP) Modulation Sub_35->Mech_Lipo Membrane perm. Outcome_Syn Regioselective Coupling (Library Generation) Sub_35->Outcome_Syn Suzuki/Sonogashira Mech_React Electrophilic Reactivity Sub_44->Mech_React Labile Br Outcome_Drug High Affinity Ligand (Enzyme Inhibition) Mech_XB->Outcome_Drug Outcome_Cyto Direct Cytotoxicity (Cell Membrane/DNA) Mech_Lipo->Outcome_Cyto Mech_React->Outcome_Cyto Outcome_Syn->Outcome_Drug SAR Optimization

Figure 1: SAR logic flow for dibrominated pyrazoles, mapping substitution patterns to mechanistic outcomes.

Experimental Protocols

To validate the biological activity of these compounds, the following protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol A: Synthesis of 4,4-Dibromo-5-methyl-2,4-dihydropyrazol-3-one

Rationale: To generate the cytotoxic geminal dibromide species for testing.

  • Reagents: 3-methyl-1-phenyl-2-pyrazolin-5-one (10 mmol), Glacial Acetic Acid (20 mL), Bromine (

    
    , 20 mmol).
    
  • Procedure:

    • Dissolve the pyrazolone precursor in glacial acetic acid in a round-bottom flask.

    • Critical Step: Add

      
       dropwise with constant stirring at room temperature. The slow addition prevents thermal runaway and ensures geminal substitution.
      
    • Stir for 2 hours. A solid precipitate should form.

    • Pour the reaction mixture into ice-cold water (100 mL) to quench.

    • Filter the solid, wash with cold water (3x), and recrystallize from ethanol.

  • Validation:

    • TLC: Check purity using Ethyl Acetate:Hexane (3:7). The product should be less polar than the starting material.

    • Melting Point: Verify against literature (approx. range depending on exact derivative).

Protocol B: Brine Shrimp Lethality Bioassay (BSLA)

Rationale: A robust, low-cost preliminary screen for general cytotoxicity. High correlation with anticancer activity.

  • Preparation:

    • Hatch Artemia salina (brine shrimp) cysts in simulated seawater (38 g sea salt/L) for 48 hours under constant aeration and light.

    • Collect active nauplii (larvae) attracted to light.

  • Dosing:

    • Prepare stock solution of the dibromopyrazole in DMSO.

    • Prepare serial dilutions (e.g., 10, 50, 100, 200 ppm) in seawater.

    • Control: Seawater + DMSO (same volume as highest dose).

    • Positive Control: Vincristine sulfate or Potassium Dichromate.

  • Incubation:

    • Place 10 nauplii into each test vial (triplicate per concentration).

    • Incubate at 25°C for 24 hours.

  • Quantification:

    • Count survivors (motile nauplii).

    • Calculate % Mortality:

      
      .
      
    • Analysis: Determine

      
       using Probit analysis. An 
      
      
      
      is considered bioactive;
      
      
      is considered potent.
Protocol C: MTT Cell Viability Assay

Rationale: To quantify metabolic activity in specific cancer cell lines (e.g., HCT116).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add dibromopyrazole derivatives at graded concentrations (

    
    ). Incubate for 48h.
    
  • Development:

    • Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

    • Remove media carefully (do not disturb formazan crystals).

    • Solubilize crystals with DMSO (100

      
      ).
      
  • Readout: Measure Absorbance at 570 nm.

  • Data: Plot dose-response curves to calculate

    
    .
    

Quantitative Data Summary

The table below summarizes literature values for relevant brominated pyrazole derivatives, highlighting the impact of bromination on potency.

Compound ClassTarget / AssayActivity MetricImpact of BrominationSource
4,4-Dibromo-pyrazolone Brine Shrimp (Cytotoxicity)

ppm
High. Significantly more toxic than non-brominated analog.[1]
Lamellarin O Analogues (3,5-dibromo derived)HCT116 (Colorectal Cancer)

Moderate. Br enables synthesis; resulting lipophilicity aids potency.[2]
Halogenated Pyrazolines MAO-B Enzyme

Variable. Br is less potent than F (

) for this specific target but improves selectivity.
[3]

Future Outlook & Metabolic Stability

While dibromopyrazoles exhibit potent in vitro activity, their translation to in vivo models faces challenges:

  • Metabolic Debromination: The C-Br bond can be susceptible to oxidative metabolism or nucleophilic displacement by glutathione (GSH), leading to rapid clearance or toxicity.

  • Lipophilicity: Two bromine atoms add significant lipophilicity (

    
     increase of ~1.7). This aids permeation but may reduce solubility.
    
  • Strategy: Future design should focus on 3,4-dibromo scaffolds where the bromines are flanked by other substituents to sterically protect the carbon-halogen bond, or using them as "warheads" for covalent targeting of cysteine-rich proteins.

References

  • Khan, R. et al. (2008). Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Kavaliauskas, P. et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. Available at: [Link]

  • Hassan, A. et al. (2021).[5] Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors. MDPI Molecules. Available at: [Link]

  • PubChem.[6] (n.d.). 3,4-Dibromo-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Introduction: The Bromopyrazole as a Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Bromine Substituents on the Pyrazole Ring

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs, agrochemicals, and functional materials.[1][2] Its unique electronic properties, stemming from the five-membered ring containing two adjacent nitrogen atoms, allow for a rich and diverse reactivity profile.[3][4] Among the various functionalized pyrazoles, bromopyrazoles stand out as exceptionally versatile synthetic intermediates.[5][6] The carbon-bromine bond serves as a reliable and reactive handle for a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.

This guide provides a comprehensive exploration of the reactivity of bromine substituents on the pyrazole ring. Moving beyond a simple catalog of reactions, we will delve into the underlying principles that govern this reactivity, including electronic and steric effects, and the critical role of positional isomerism. By synthesizing field-proven insights with mechanistic understanding, this document aims to equip researchers with the knowledge to strategically design synthetic routes and troubleshoot complex chemical transformations involving this pivotal building block.

Fundamental Principles Governing Reactivity

The reactivity of a bromine atom on a pyrazole ring is not absolute; it is a nuanced function of its position, the electronic nature of other ring substituents, and the presence or absence of a substituent on the ring nitrogens.

Electronic Landscape and Positional Isomerism

The pyrazole ring is a π-excessive heteroaromatic system, which makes it inherently reactive towards electrophiles (typically at the C4 position) but poorly reactive towards nucleophiles. However, the introduction of a bromine atom provides a site for transformations not dictated by the ring's intrinsic nucleophilicity. The reactivity of this C-Br bond is heavily influenced by its location:

  • C4-Bromopyrazoles : The C4 position is the most electron-rich, which can influence the oxidative addition step in cross-coupling reactions. These isomers are common and their reactivity is well-documented.

  • C3- and C5-Bromopyrazoles : These positions are adjacent to the ring nitrogens, making them more electron-deficient than C4. This can alter their susceptibility to certain reactions. In Suzuki-Miyaura couplings, for instance, 3-bromopyrazoles have been observed to react faster than their 4-bromo counterparts, a critical consideration for regioselective syntheses on poly-brominated scaffolds.[7]

Substituents on the pyrazole ring further modulate this reactivity. Electron-withdrawing groups (EWGs) can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr), a reaction pathway typically inaccessible to the unsubstituted ring.[8] Conversely, electron-donating groups (EDGs) can enhance the electron density of the ring, potentially affecting the kinetics of catalytic cycles.[3][4]

The Role of N-Substitution and Tautomerism

For NH-pyrazoles, the presence of a slightly acidic proton and the existence of prototropic tautomerism can complicate reactions.[3][9] The pyrazole anion, formed under basic conditions, is highly nucleophilic and can lead to undesired side reactions or catalyst inhibition.[4] Therefore, N-substitution is a common strategy to prevent these issues and enhance substrate solubility and stability. The choice of the N-substituent is critical; bulky groups like the trityl (Tr) group can not only protect the NH functionality but also sterically direct reactions or prevent catalyst deactivation, leading to cleaner and more efficient transformations.[10][11]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of bromopyrazoles, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[12] These reactions universally proceed through a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most important C-C bond-forming reaction in modern drug discovery.[7][13] Its success is due to the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[12][14]

Workflow: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_R Ar-Pd(II)L₂(R) Transmetalation->PdII_Ar_R Boronate R-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate Activates BoronicAcid R-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Bromopyrazole Ar-Br (Bromopyrazole) Bromopyrazole->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: A primary challenge in coupling NH-pyrazoles is the potential for the unprotected nitrogen to coordinate to the palladium center, inhibiting catalysis.[7] This can often be overcome by careful selection of the palladium precatalyst, ligands, and base. Modern, bulky biarylphosphine ligands are particularly effective at promoting these challenging couplings.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

  • To a reaction vial, add the 4-bromopyrazole derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

EntryBromopyrazole SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Unprotected 3-BromopyrazolePd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O8095[7]
2Unprotected 4-BromopyrazolePd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O8088[7]
31-Trityl-4-bromopyrazolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092[11]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyrazole ring by reacting a bromopyrazole with a terminal alkyne.[15] This transformation is invaluable for creating rigid molecular linkers or for providing a handle for further chemistry, such as "click" reactions.

Field-Proven Insights: The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the transmetalation step. However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[16] For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring more specialized palladium/ligand systems. Substrates bearing strong electron-withdrawing groups can be less reactive, necessitating a careful screening of ligands (e.g., XPhos) and conditions to achieve high conversion.[17]

Experimental Protocol: Sonogashira Coupling of a Bromopyrazole

  • To a degassed solution of the bromopyrazole (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or MeCN), add the terminal alkyne (1.1-1.5 eq.) and a base, typically an amine like Et₃N or DIPEA.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-80 °C) until completion.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the alkynylated pyrazole.[15][18]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become the preeminent method for forming C(aryl)-N bonds, coupling an aryl halide with an amine.[19] This reaction has largely replaced classical methods which often required harsh conditions and had limited scope. For pyrazoles, this reaction provides direct access to aminopyrazole derivatives, which are key pharmacophores in many kinase inhibitors and other biologically active molecules.[11]

Workflow: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord PdII_Amido Ar-Pd(II)L(NR₂) AmineCoord->PdII_Amido Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Bromopyrazole Ar-Br Bromopyrazole->OxAdd

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Field-Proven Insights: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, BrettPhos) are essential for achieving high yields, particularly with less reactive aryl bromides or challenging amine coupling partners.[10][20][21] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly required. A significant limitation is that primary amines bearing a β-hydrogen can undergo β-hydride elimination from the palladium complex, leading to low yields.[11] For these substrates, alternative C-N coupling strategies may be necessary. Microwave heating can often be used to significantly reduce reaction times.[10]

Nucleophilic Aromatic Substitution (SNAr)

While pyrazoles are electron-rich and generally unreactive towards nucleophiles, the SNAr pathway becomes accessible if the ring is sufficiently activated by potent electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the bromine leaving group.[22][23]

Workflow: The SNAr Mechanism

Sources

Methodological & Application

Strategic Synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole via Cope-Type Hydroamination of 1,4-Dibromo-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthesis in Heterocyclic Chemistry

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole, a highly functionalized heterocyclic scaffold with significant potential in pharmaceutical and materials science research. The described methodology leverages a catalyst-free, Cope-type hydroamination reaction between a 1,3-diyne and a substituted hydrazine. We detail the underlying mechanism, provide a robust, step-by-step experimental protocol, and outline the necessary characterization techniques to validate the final product. This application note is designed for researchers, medicinal chemists, and process development scientists seeking efficient and modern routes to complex pyrazole derivatives.

Introduction: The Significance of N-Aryl-3,5-dihalopyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] The introduction of halogen atoms at the 3 and 5 positions and an aryl substituent at the N1 position creates a versatile scaffold. Halogen atoms serve as critical handles for further functionalization via cross-coupling reactions and can also enhance binding affinity and metabolic stability through halogen bonding.[2] The N-aryl substituent, in this case, a 2-methoxyphenyl group, provides a vector for modulating the steric and electronic properties of the molecule, which is crucial for optimizing drug-receptor interactions.[3]

Traditional pyrazole syntheses often rely on the condensation of 1,3-dicarbonyl compounds with hydrazines.[4][5] While effective, these methods can lack efficiency for producing highly substituted or complex pyrazoles. The synthesis from 1,3-diynes represents a more contemporary and powerful strategy.[6] Specifically, the intermolecular Cope-type hydroamination of 1,3-diynes with hydrazine derivatives is an elegant, catalyst-free approach that proceeds under mild conditions to yield 3,5-disubstituted pyrazoles with high regioselectivity.[7][8] This note will detail the application of this reaction to the synthesis of the novel compound this compound.

Reaction Mechanism: A Cascade of Pericyclic Events

The formation of the pyrazole ring from a 1,3-diyne and a hydrazine derivative is a fascinating cascade reaction that proceeds without the need for a metal catalyst. The proposed mechanism is an intermolecular Cope-type hydroamination.[7][8]

The key steps are as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of 2-methoxyphenylhydrazine onto one of the internal sp-hybridized carbons of 1,4-dibromo-1,3-butadiyne.

  • Proton Transfer & Isomerization: This addition leads to a zwitterionic intermediate which rapidly undergoes a proton transfer. This is followed by isomerization to form a reactive allenyl-hydrazone intermediate.[8]

  • Electrophilic Cyclization: The allene intermediate then undergoes a 5-endo-dig electrophilic cyclization. The terminal nitrogen attacks the central carbon of the allene system, forming the five-membered pyrazole ring.

  • Aromatization: A final proton transfer step results in the aromatization of the ring, yielding the stable this compound product.

Reaction_Mechanism Reactants 1,4-Dibromo-1,3-butadiyne + 2-Methoxyphenylhydrazine Intermediate1 Nucleophilic Attack & Proton Transfer Reactants->Intermediate1 Step 1 Intermediate2 Allenyl-Hydrazone Intermediate Intermediate1->Intermediate2 Step 2 Intermediate3 5-endo-dig Electrophilic Cyclization Intermediate2->Intermediate3 Step 3 Product This compound Intermediate3->Product Step 4: Aromatization

Figure 1: Proposed mechanism for the Cope-type hydroamination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding the reaction atmosphere and purification, is critical for achieving high yield and purity.

Materials & Reagents
  • 1,4-Dibromo-1,3-butadiyne (≥97%)

  • 2-Methoxyphenylhydrazine hydrochloride (≥98%)

  • Triethylamine (TEA, ≥99.5%, distilled)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment
  • Two-neck round-bottom flask (50 mL)

  • Reflux condenser with a nitrogen/argon inlet

  • Magnetic stirrer and hot plate with temperature control

  • Glass syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep1 Free-base 2-methoxyphenylhydrazine from hydrochloride salt using TEA react1 Dissolve hydrazine in anhydrous DMSO under N2 atmosphere prep1->react1 react2 Add 1,4-dibromo-1,3-butadiyne solution react1->react2 react3 Heat reaction to 60-70 °C for 4-6 hours react2->react3 react4 Monitor progress via TLC react3->react4 work1 Cool to RT, pour into water react4->work1 work2 Extract with Ethyl Acetate (3x) work1->work2 work3 Wash with water, then brine work2->work3 work4 Dry organic layer (Na2SO4), filter work3->work4 work5 Concentrate via rotary evaporation work4->work5 purify1 Purify crude oil via column chromatography work5->purify1 analyze1 Characterize pure product (NMR, MS, IR) purify1->analyze1

Figure 2: Overall experimental workflow diagram.

  • Hydrazine Free-Basing: In a separate flask, suspend 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethyl acetate. Add triethylamine (1.1 eq) and stir at room temperature for 30 minutes. Filter off the triethylamine hydrochloride salt and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the free-base hydrazine as an oil. Use immediately.

  • Reaction Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous DMSO (20 mL) to the flask. Add the freshly prepared 2-methoxyphenylhydrazine (1.0 eq) via syringe. In a separate vial, dissolve 1,4-dibromo-1,3-butadiyne (1.05 eq) in a minimal amount of anhydrous DMSO (5 mL) and add it dropwise to the stirring hydrazine solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system). The product spot should be UV-active.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution into a beaker containing 150 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution, starting from 5% ethyl acetate in hexanes and gradually increasing to 20%, is typically effective for isolating the pure product. Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound.

Data and Expected Results

The following table outlines the key parameters and expected outcomes for the synthesis.

ParameterValue/SpecificationRationale
Solvent Anhydrous DMSOA polar aprotic solvent that facilitates the proton transfer steps and has a suitable boiling point.[7]
Temperature 60-70 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition.[7]
Reaction Time 4-6 hoursTypical duration for complete conversion as monitored by TLC.
Stoichiometry ~1:1.05 (Hydrazine:Diyne)A slight excess of the diyne ensures complete consumption of the more valuable hydrazine starting material.
Expected Yield 65-80%Represents a typical isolated yield for this type of transformation after chromatographic purification.
Appearance Off-white to pale yellow solidExpected appearance of the pure, crystalline product.
Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.45-7.55 (m, 2H, Ar-H)

    • δ 7.30-7.40 (m, 2H, Ar-H)

    • δ 6.45 (s, 1H, pyrazole C4-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • Note: The exact shifts of the aromatic protons may vary.

  • ¹³C NMR (126 MHz, CDCl₃):

    • δ 154.5 (Ar-C-O)

    • δ 142.0 (Pyrazole C5-Br)

    • δ 131.0 (Ar-CH)

    • δ 128.5 (Ar-C)

    • δ 126.0 (Ar-CH)

    • δ 121.5 (Ar-CH)

    • δ 112.5 (Ar-CH)

    • δ 110.0 (Pyrazole C4)

    • δ 95.0 (Pyrazole C3-Br)

    • δ 56.0 (-OCH₃)

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₀H₉Br₂N₂O⁺ [M+H]⁺: 330.9080

    • Found: 330.907x

    • Note: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4 peaks).[9]

Conclusion

The protocol described herein provides an efficient and reliable method for the synthesis of this compound from 1,4-dibromo-1,3-butadiyne. The catalyst-free Cope-type hydroamination is a powerful tool for accessing highly functionalized pyrazoles that are of significant interest to the drug discovery and materials science communities. This application note offers a robust foundation for researchers to produce this and similar heterocyclic scaffolds for further investigation.

References

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available at: [Link]

  • Alonso, F., & Yus, M. (2022). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Molecules, 27(15), 4811. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the reaction between 1,3-diyne and hydrazine. Available at: [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2110-2151. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. Available at: [Link]

  • Bao, M., & Yamamoto, Y. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 15(5), 1056-1058. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049-2058. Available at: [Link]

  • Reddy, T. S., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 7(85), 54109-54118. Available at: [Link]

  • Synfacts. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme, 14(04), 0359. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Available at: [Link]

  • Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Beilstein Journal of Organic Chemistry, 15, 616-623. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Arora, S., Palani, V., & Hoye, T. R. (2018). Reactions of Diaziridines with Benzynes Give N-Arylhydrazones. Organic Letters, 20(21), 6920-6923. Available at: [Link]

  • Al-Faiyz, Y. S. S., et al. (2019). Synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes by transition-metal-free reaction of 2,2,2-trifluoroacetophenone tosylhydrazones with alkynes: the effect of the trifluoromethyl group. Chemical Communications, 55(85), 12820-12823. Available at: [Link]

  • Reddy, M. S., & Nageswar, Y. V. D. (2013). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Current Organic Chemistry, 17(23), 2824-2849. Available at: [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049-2058. Available at: [Link]

  • ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • ScienceDirect. (n.d.). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole. Available at: [Link]

  • Sandhya, H. P. V., & Satheesh Kumar, K. V. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology, 7(5), 204-211. Available at: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. Available at: [Link]

Sources

Precision Functionalization of 3,5-Dibromo-1H-Pyrazole: Mastering Regioselectivity via the "Steric Switch"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap"

3,5-Dibromo-1H-pyrazole represents a deceptive scaffold in medicinal chemistry. While structurally simple, it presents two critical challenges for palladium-catalyzed cross-coupling (PCCC):

  • Catalyst Poisoning: The acidic N-H proton (

    
    ) can form stable, unreactive Pd-pyrazolate complexes, quenching the catalytic cycle.
    
  • Regiochemical Ambiguity: In the unsubstituted 1H-form, positions 3 and 5 are chemically equivalent due to rapid annular tautomerism. However, once the nitrogen is functionalized (protected) or the first coupling occurs, the symmetry breaks, creating distinct steric and electronic environments.

Strategic Directive: For reproducible, scalable synthesis, direct coupling of the free 1H-pyrazole is discouraged due to low turnover frequencies (TOF). The industry-standard approach described in this guide utilizes a "Protect-Couple-Deprotect" strategy. By selecting the appropriate Nitrogen Protecting Group (PG), we can exploit a "Steric Switch" to direct the catalyst selectively to C5 (using small PGs) or C3 (using bulky PGs).

The "Steric Switch" Mechanism

Regioselectivity in 3,5-dibromo-1-substituted pyrazoles is governed by the interplay between electronic activation and steric hindrance.

  • Electronic Bias (C5 Preference): In

    
    -alkyl pyrazoles, the C5-Br bond (adjacent to the pyrrole-like 
    
    
    
    ) is generally more electron-deficient and prone to oxidative addition by nucleophilic Pd(0) species compared to C3 (adjacent to the pyridine-like
    
    
    ).
  • Steric Override (C3 Preference): When a bulky protecting group (e.g., SEM, Trityl) is attached to

    
    , it sterically shields the adjacent C5-Br bond. This forces the Pd-catalyst to react at the more accessible C3 position, reversing the natural electronic selectivity.
    
Visualization: The Regioselectivity Decision Tree

RegioSwitch Start Starting Material: 3,5-Dibromo-1H-Pyrazole Decision Select N-Protecting Group Start->Decision SmallPG Small Group (Me, Bn, MOM) Decision->SmallPG Path A BulkyPG Bulky Group (SEM, Trityl, THP) Decision->BulkyPG Path B Mech1 Mechanism: Electronic Control SmallPG->Mech1 Pd(0) attacks C5 (Acidic site) Mech2 Mechanism: Steric Shielding of C5 BulkyPG->Mech2 Pd(0) blocked at C5 Prod1 Product A: 5-Aryl-3-bromo-1-R-pyrazole Mech1->Prod1 Prod2 Product B: 3-Aryl-5-bromo-1-R-pyrazole Mech2->Prod2

Figure 1: The "Steric Switch" logic flow. Path A utilizes electronic bias for C5-arylation. Path B utilizes steric bulk to force C3-arylation.

Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Target: Synthesis of 5-aryl-3-bromo-1-methyl-1H-pyrazole. Mechanism: Electronic control via small protecting group (


-Me).

Reagents:

  • Substrate: 3,5-dibromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with 3,5-dibromo-1-methyl-1H-pyrazole (1.0 mmol, 240 mg), arylboronic acid (1.1 mmol), and

    
     (0.03 mmol, 35 mg). Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by degassed 2.0 M

    
     (1.0 mL).
    
  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Note: Monitor by HPLC/TLC. Overheating (>100°C) or extended times may lead to bis-coupling (3,5-diaryl).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 5-aryl isomer typically elutes after any trace bis-coupled product but before the 3-aryl isomer (if formed).

Validation Data (Representative): | Entry | Boronic Acid (


) | Yield (%) | Regioselectivity (C5:C3) |
| :--- | :--- | :--- | :--- |
| 1 | Phenyl | 82 | >95:5 |
| 2 | 4-Methoxyphenyl | 78 | 92:8 |
| 3 | 4-Fluorophenyl | 85 | >95:5 |
Protocol B: C3-Selective Suzuki-Miyaura Coupling

Target: Synthesis of 3-aryl-5-bromo-1-SEM-1H-pyrazole. Mechanism: Steric control via bulky protecting group (


-SEM).

Reagents:

  • Substrate: 3,5-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
    • Rationale: Bidentate ligands like dppf are more robust for sterically demanding couplings than

      
      .
      
  • Base:

    
     (2.0 equiv, solid)
    
  • Solvent: THF/Water (10:1)

Step-by-Step Methodology:

  • Preparation: Synthesize the N-SEM precursor by treating 3,5-dibromo-1H-pyrazole with SEM-Cl and NaH in THF (

    
    , 2h).
    
  • Coupling Setup: Combine N-SEM-3,5-dibromopyrazole (1.0 mmol), boronic acid (1.1 mmol),

    
     (25 mg), and 
    
    
    
    (650 mg) in a vial.
  • Reaction: Add THF (5 mL) and Water (0.5 mL). Heat to reflux (66°C) for 12 hours.

    • Critical Control: Do not use temperatures >80°C (e.g., in DMF) as this may overcome the steric barrier and degrade regioselectivity.

  • Workup: Standard extraction with EtOAc.

  • Deprotection (Optional): To remove SEM, treat the isolated product with TBAF (1 M in THF) and ethylenediamine (scavenger) at 60°C for 4h.

Protocol C: Direct Coupling of Free NH (The "Aqueous" Route)

Context: Only use if protection is impossible. This method relies on forming the water-soluble pyrazolate species to prevent catalyst poisoning.

Reagents:

  • Substrate: 3,5-dibromo-1H-pyrazole

  • Catalyst: XPhos Pd G2 (2 mol%) or

    
    /SPhos.
    
    • Rationale: Buchwald precatalysts (G2/G3) are essential here. Standard

      
       often fails.
      
  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol/Water (1:1)

Methodology:

  • Mix substrate, boronic acid, and base in n-BuOH/Water.

  • Add catalyst last.

  • Heat to 100°C .

  • Result: Usually produces a mixture of 3-aryl and 3,5-diaryl products. Isolation of the mono-aryl species requires careful chromatography. The product exists as a tautomeric mixture (3-aryl

    
     5-aryl).
    

Troubleshooting & Optimization Guide

Common Failure Modes
  • Protodehalogenation:

    • Symptom:[1][2][3] Formation of 3-bromo-1-methylpyrazole (loss of Br at C5) instead of coupling.

    • Cause: "Hydride source" contamination (often from solvent or excess alcohol) or slow transmetalation.

    • Fix: Switch solvent to anhydrous Toluene/Dioxane. Increase boronic acid equivalents.

  • Bis-Coupling (Over-reaction):

    • Symptom:[1][2][3] Formation of 3,5-diphenylpyrazole.

    • Cause: Highly active boronic acids or excess catalyst.

    • Fix: Reduce catalyst loading to 1 mol%. Add boronic acid slowly via syringe pump over 1 hour.

  • Low Conversion (Free NH):

    • Symptom:[1][2][3][4] Recovery of starting material.

    • Cause: Pd-N coordination.

    • Fix: Switch to Protocol C (XPhos Pd G2) or protect the nitrogen.

Ligand Selection Matrix
Ligand ClassExampleBest ForNotes
Monodentate Phosphines

Standard C5-couplingCheap, effective for simple cases.
Bidentate Phosphines dppf, dppeC3-coupling (Steric)Large bite angle helps overcome steric bulk.
Biaryl Phosphines XPhos, SPhosDifficult/Free-NHHigh turnover, prevents poisoning.

References

  • Regioselectivity in N-Methyl Pyrazoles: Hassan, A. A.; Aly, A. A.; Brown, N. K.; Langer, P. "Regioselective Suzuki Cross-Coupling Reactions of 3,5-Dibromo-1-methylpyrazole." Synlett2006 , 17, 2841–2844.

  • Steric Control (N-SEM/Trityl): Grotjahn, D. B.; Van, S.; Combs, D.; et al. "New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5."[4] Journal of Organic Chemistry2002 , 67, 9200–9209.[4]

  • Microwave-Assisted Coupling: Li, F.; Wang, Y.; et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[5] Chemistry of Heterocyclic Compounds (Cited via similar protocols in Tetrahedron Lett.2014 ).[2][5][6][7]

  • General Review of Pyrazole Coupling: Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simon-Fuentes, A. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews2011 , 111, 6984–7034.

Sources

Using 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole (CAS: 1245052-47-4) as a bifunctional scaffold in drug discovery.[1] Unlike simple alkyl-pyrazoles, the N-(2-methoxyphenyl) moiety introduces significant steric and electronic bias, creating a "molecular wall" that enables highly regioselective transformations.[1] This document provides validated protocols for orthogonal functionalization: exploiting the C3-position for steric-driven cross-coupling and the C5-position for electronic-driven lithiation , enabling the rapid assembly of polysubstituted kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Reactivity Landscape[1][2]

The utility of this building block lies in the distinct reactivity profiles of the two bromine atoms. The ortho-methoxy group on the N-phenyl ring is not merely a spectator; it is a steric control element.[1]

The "Orthogonal Handle" Concept
  • C3-Bromine (Distal): Sterically accessible.[1] It behaves like a typical aryl bromide, readily undergoing Pd-catalyzed cross-coupling (Suzuki, Sonogashira) under standard conditions.

  • C5-Bromine (Proximal): Sterically shielded by the N-(2-methoxyphenyl) group.[1] It is sluggish in Pd-catalysis but remains highly susceptible to Halogen-Metal Exchange (Li-Br exchange) due to the inductive electron-withdrawing effect of the adjacent nitrogen (alpha-effect).[1]

Visualization: Reactivity Divergence Workflow

The following diagram illustrates the decision tree for functionalizing this scaffold.

ReactivityWorkflow Start This compound Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Suzuki Steric Control (Kinetic) Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) Start->Lithiation Electronic Control (Thermodynamic) C3_Product C3-Functionalized Intermediate (Major Isomer) Suzuki->C3_Product C3-Br Reacts First C3_Product->Lithiation Step 2: Functionalize C5 Li_Intermediate C5-Lithio Species Lithiation->Li_Intermediate C5-Br Exchange Favored C5_Product C5-Functionalized Intermediate (Electrophile Trapping) Li_Intermediate->C5_Product + Electrophile (E+)

Caption: Divergent synthetic pathways. Pd-catalysis favors the accessible C3 position, while lithiation targets the acidic/inductive C5 position.

Experimental Protocols

Protocol A: Synthesis of the Building Block

If not purchased commercially, this scaffold is best synthesized via the "Pyrazolidine-3,5-dione" route to ensure correct regiochemistry.

Mechanism: Condensation of hydrazine with diethyl malonate followed by bromination. Yield: ~65-75% over 2 steps.[1]

  • Cyclization:

    • Charge a flask with 2-methoxyphenylhydrazine hydrochloride (10.0 g, 57 mmol) and diethyl malonate (9.2 g, 57 mmol).

    • Add Sodium Ethoxide (21% in EtOH, 2.2 equiv) dropwise at 0°C.

    • Reflux for 4 hours.[2] The mixture will thicken as the 1-(2-methoxyphenyl)pyrazolidine-3,5-dione precipitates.[1]

    • Cool, acidify with HCl (2M) to pH 2, filter the solid, wash with cold water, and dry.

  • Bromination (Aromatization):

    • Suspend the dry dione (5.0 g) in POBr3 (25.0 g, excess).

    • Heat to 100°C for 6 hours. (Caution: Evolution of HBr gas).

    • Pour onto crushed ice/water carefully. Extract with Ethyl Acetate (3x).

    • Wash organics with NaHCO3 (sat.) and Brine. Dry over Na2SO4.[3]

    • Purification: Flash chromatography (Hexane/EtOAc 9:1). The product is a white/off-white solid.[1]

Protocol B: Regioselective C3-Arylation (Suzuki Coupling)

Targeting the "Distal" Bromine.

Rationale: The 2-methoxyphenyl group creates a "steric wall" blocking the C5 position. By using a bulky phosphine ligand, we exacerbate this effect, forcing the palladium to insert exclusively at the C3-Br bond.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for challenging substrates).

  • Base: Na2CO3 (2.0 M aq, 2.5 equiv).

  • Solvent: DME/Water (4:1).

Step-by-Step:

  • Degas the solvent mixture (DME/H2O) with nitrogen for 15 minutes.

  • Add the dibromo-pyrazole, arylboronic acid, and base to the reaction vial.

  • Add the Pd catalyst last under a nitrogen curtain.

  • Heat to 80°C for 4–6 hours. Note: Do not overheat (>100°C) to avoid minor C5 coupling.

  • Monitor: TLC should show consumption of starting material and formation of a single major spot (C3-product).

  • Workup: Dilute with EtOAc, wash with water.[3] Purify via silica column.[3][4]

    • Validation: 1H NMR will show the loss of the C3-H signal (if it were H) or shifts consistent with C3-substitution.[1] NOE studies typically confirm the new aryl group is far from the N-aryl ring (no NOE cross-peak), whereas C5-substitution would show strong NOE with the N-aryl protons.[1]

Protocol C: C5-Functionalization (Halogen-Metal Exchange)

Targeting the "Proximal" Bromine.

Rationale: The C5 position is electron-deficient due to the adjacent nitrogen. At low temperatures (-78°C), n-Butyllithium performs a Lithium-Bromine exchange selectively at C5.[1] The resulting C5-lithio species is stabilized by coordination to the N1-nitrogen (and potentially the 2-methoxy oxygen), preventing scrambling.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: n-BuLi (1.1 equiv, 2.5M in hexanes).

  • Electrophile: DMF (for aldehyde), CO2 (for acid), or I2 (for iodide).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Dissolve the substrate in anhydrous THF under Argon/Nitrogen.[3]

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzyne formation or ring opening.

  • Add n-BuLi dropwise over 10 minutes.[1][2] The solution often turns yellow/orange.

  • Stir at -78°C for 30 minutes to ensure complete exchange.

  • Add the Electrophile (e.g., DMF, 1.5 equiv) neat or in THF solution.

  • Allow to warm to 0°C slowly over 1 hour.

  • Quench with saturated NH4Cl.

  • Result: This yields the 5-formyl-3-bromo-1-(2-methoxyphenyl)pyrazole, leaving the C3-bromine intact for subsequent steps.

Quantitative Data Summary

ParameterC3-Bromine ReactivityC5-Bromine Reactivity
Steric Environment Open / AccessibleHindered (blocked by N-Aryl)
Electronic State Standard Aryl-BrElectron-Deficient (Alpha to N)
Suzuki Coupling Fast (Major Product)Slow (Requires forcing conditions)
Lithiation (n-BuLi) Slow / Non-selectiveFast (Directed by N-lone pair)
SNAr Displacement InactiveActive (with strong nucleophiles)

Troubleshooting & Optimization

  • Issue: Poor Regioselectivity in Suzuki Coupling.

    • Cause: Catalyst is too small or temperature too high, allowing C5 access.

    • Solution: Switch to a bulkier ligand like XPhos or SPhos . Reduce temperature to 60°C and extend time.

  • Issue: De-bromination during Lithiation.

    • Cause: Moisture in THF or quenching too slow.

    • Solution: Ensure THF is distilled/dried.[1] Use fresh n-BuLi.

  • Issue: Solubility.

    • Observation: The 2-methoxyphenyl group aids solubility in organic solvents compared to NH-pyrazoles, but the dibromo species can be crystalline.[1]

    • Solution: Use DME or 1,4-Dioxane for couplings; THF is best for lithiation.[1]

References

  • Regioselectivity in 1-Aryl-pyrazole Cross-Coupling: Wang, X., Tan, J., & Grozinger, K. (2000).[4] Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles.[1][4] Tetrahedron Letters, 41(24), 4713-4716. Link

  • General Synthesis of 3,5-Dibromopyrazoles: L. F. Tietze, et al. (2005). Palladium-catalyzed coupling of pyrazole triflates. Journal of Organic Chemistry, 70, 4188.[4] Link

  • Halogen-Metal Exchange in Heterocycles: Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Orbital Analysis of Haloselectivity: WuXi AppTec. (2021). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. Link

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a scientifically guided projection. As of the date of this document, there is no direct published research on the specific biological activity or anticancer applications of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. The proposed mechanisms of action, experimental protocols, and potential outcomes are based on a comprehensive analysis of structurally related pyrazole derivatives and their established roles in cancer research. This guide is intended to serve as a strategic framework for initiating research into this novel compound.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have been successfully developed into drugs for various indications, and in oncology, they represent a particularly fruitful area of research. Numerous studies have demonstrated that substituted pyrazoles can exert potent anticancer effects through diverse mechanisms, including the inhibition of critical cellular processes like cell division and signaling.[1]

This document focuses on the novel compound This compound . While this specific molecule is yet to be characterized in the cancer literature, its structural motifs—a dibrominated pyrazole core and a methoxyphenyl substituent—are present in other compounds with known anticancer activities. This application note will, therefore, extrapolate from the existing knowledge base to propose a hypothesized mechanism of action and provide detailed protocols for its investigation.

Structural Rationale and Hypothesized Mechanism of Action

The chemical structure of this compound suggests several plausible avenues for its anticancer activity. The pyrazole ring itself is a versatile pharmacophore. The methoxyphenyl group is a common feature in many kinase inhibitors, where it can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Based on the structure-activity relationships of similar pyrazole derivatives, we hypothesize that This compound may function as a dual inhibitor of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. These kinases are critical drivers of tumor growth, proliferation, and angiogenesis. Their simultaneous inhibition is a clinically validated strategy for cancer therapy.

Hypothesized Signaling Pathway Inhibition

The proposed mechanism involves the compound binding to the ATP-binding site of EGFR and VEGFR-2, thereby blocking the downstream signaling cascades that promote cancer cell survival and proliferation.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_compound Drug Action cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Compound 3,5-Dibromo-1- (2-methoxyphenyl)pyrazole Compound->EGFR Inhibits Compound->VEGFR2 Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Hypothesized dual inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Protocols for Investigation

To validate the hypothesized anticancer activity and mechanism of action of this compound, a systematic, multi-tiered experimental approach is recommended.

Preliminary Cytotoxicity Screening: MTT Assay

This initial step is crucial to determine the compound's general toxicity against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

    • Replace the media in the 96-well plate with the media containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Hypothetical IC50 Data Table
Cell LineCancer TypeHypothesized IC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
HCT116Colorectal Carcinoma6.8
HepG2Hepatocellular Carcinoma9.2
Cell Cycle Analysis via Flow Cytometry

This assay will determine if the compound induces cell cycle arrest, a common mechanism for anticancer agents.

Objective: To assess the effect of the compound on cell cycle distribution.

Protocol:

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10⁶) in 6-well plates and allow them to adhere.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and untreated controls.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Rationale: Ethanol fixation permeabilizes the cells and preserves their DNA content.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Rationale: PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo) to gate the cell populations and analyze the cell cycle distribution (G1, S, G2/M phases).

Apoptosis Assay: Annexin V-FITC/PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by the compound.

Protocol:

  • Cell Treatment:

    • Treat cells as described for the cell cycle analysis (IC50 and 2x IC50 concentrations for 24-48 hours).

  • Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature. Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry:

    • Analyze the stained cells immediately by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis and Characterization cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis western_blot Mechanism of Action (Western Blot) cell_cycle->western_blot apoptosis->western_blot kinase_assay Target Validation (Kinase Assay) western_blot->kinase_assay end Conclusion: Anticancer Potential and Mechanism Elucidation kinase_assay->end

Caption: A systematic workflow for investigating the anticancer properties of a novel compound.

Mechanism of Action: Western Blot Analysis

This technique will be used to probe the hypothesized signaling pathway.

Objective: To determine if the compound inhibits the phosphorylation of EGFR, VEGFR-2, and their downstream effectors.

Protocol:

  • Cell Lysis:

    • Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to observe effects on signaling.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are crucial to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against:

      • p-EGFR, Total EGFR

      • p-VEGFR-2, Total VEGFR-2

      • p-Akt, Total Akt

      • p-ERK, Total ERK

      • β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, framework for the initial investigation of This compound as a potential anticancer agent. The proposed experiments are designed to systematically evaluate its cytotoxicity, effects on cell fate, and underlying mechanism of action, based on the well-established activities of structurally related pyrazole derivatives. Positive results from these studies would warrant further investigation, including in vitro kinase assays to confirm direct target engagement and in vivo studies in xenograft models to assess therapeutic efficacy. The exploration of this and other novel pyrazole derivatives holds significant promise for the discovery of next-generation cancer therapeutics.

References

A comprehensive list of references on the anticancer properties of pyrazole derivatives that informed the development of this guide can be compiled from recent literature reviews on the topic. For example:

  • "Pyrazole Derivatives as Anticancer Agents": This type of review article, readily found in medicinal chemistry journals, provides a broad overview of the field and would be the primary source for the general st
  • "Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2" : This research paper would provide specific examples and data supporting the hypothesized mechanism of action.[2]

  • "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity" : This article would offer further evidence for the anticancer potential of pyrazole derivatives and details on synthetic methodologies.[1]

  • "Triarylpyrazole Derivatives as Potent Cytotoxic Agents; Synthesis and Bioactivity Evaluation 'Pyrazole Derivatives as Anticancer Agent'" : This study would contribute to the understanding of structure-activity relationships and the cytotoxic effects of this class of compounds.[3]

  • "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities" : This paper highlights another potential mechanism of action (CDK2 inhibition) and modern synthetic approaches.[4]

  • "Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids" : This research demonstrates the use of molecular hybridization and computational methods in the design of new pyrazole-based anticancer agents.[5]

Sources

Application Note: Rational Design and Evaluation of Novel 1,3,5-Trisubstituted Pyrazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster anti-inflammatory drugs like Celecoxib (Celebrex). The pharmacological efficacy of these derivatives stems from their ability to bind the cyclooxygenase-2 (COX-2) active site, specifically exploiting the side pocket (Val523) that differentiates COX-2 from the constitutive COX-1 isoform.

This guide provides a validated workflow for the development of novel 1,3,5-trisubstituted pyrazoles. Unlike generic protocols, this document integrates the synthetic pathway with immediate downstream biological validation, ensuring that the "Design-Make-Test" cycle is robust and reproducible.

Mechanism of Action (MOA) Workflow

The following diagram outlines the biological cascade we aim to intercept. The pyrazole derivative must block the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2) by COX-2, or inhibit the upstream NF-


B signaling in macrophages.

MOA_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) NFkB->NO iNOS pathway PGE2 PGE2 (Inflammation) COX2->PGE2 AA Arachidonic Acid AA->COX2 Drug Pyrazole Derivative (Inhibitor) Drug->COX2 Inhibition

Figure 1: Signal transduction pathway highlighting the intervention point of Pyrazole derivatives (COX-2 inhibition) and the parallel iNOS pathway measured in cellular assays.

Phase I: Chemical Synthesis Protocol

Objective: Synthesize 1,3,5-trisubstituted pyrazoles via the Claisen-Schmidt condensation followed by heterocyclization. This route is selected for its regioselectivity and high yield.[1][2]

Reaction Scheme
  • Step A: Aldol condensation of acetophenone and benzaldehyde derivatives to form a chalcone.

  • Step B: Cyclocondensation of the chalcone with phenylhydrazine.

Synthesis_Workflow Sub1 Acetophenone Derivative Chalcone Chalcone Intermediate Sub1->Chalcone NaOH, EtOH RT, 12h Sub2 Benzaldehyde Derivative Sub2->Chalcone Product 1,3,5-Trisubstituted Pyrazole Chalcone->Product AcOH, Reflux 6-8h Hydrazine Phenylhydrazine HCl Hydrazine->Product

Figure 2: Two-step synthetic pathway for the target scaffold.

Detailed Protocol
Step A: Synthesis of Chalcone Intermediate
  • Dissolution: Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 10 mL of 40% NaOH solution dropwise while stirring on an ice bath to prevent exotherms from degrading the aldehyde.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting aldehyde indicates completion.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~2–3). The precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

Step B: Cyclization to Pyrazole[3]
  • Reflux: Dissolve the chalcone (5 mmol) and phenylhydrazine hydrochloride (10 mmol) in 15 mL of glacial acetic acid.

  • Heating: Reflux the mixture at 110°C for 6–8 hours.

    • Expert Tip: Glacial acetic acid acts as both solvent and catalyst. If the product is acid-sensitive, use ethanol with a catalytic amount of piperidine instead.

  • Isolation: Pour the hot mixture into ice-cold water. The solid product will precipitate immediately.

  • Purification: Filter and recrystallize from ethanol/DMF mixtures.

    • Validation: Confirm structure via ¹H-NMR (Look for the characteristic pyrazole C4-H singlet around

      
       6.8–7.2 ppm).
      

Phase II: In Vitro Enzymatic Screening (COX-1 vs. COX-2)

Objective: Determine the Selectivity Index (SI) of the synthesized compounds. A high SI (COX-1 IC50 / COX-2 IC50) reduces gastrointestinal side effects.

Method: Colorimetric COX Inhibitor Screening

This protocol utilizes the peroxidase activity of COX enzymes.[4][5][6] The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is measured at 590 nm.[4][5]

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[4]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[4][7]

  • Colorimetric Substrate (TMPD).[4]

Protocol:

  • Preparation: Prepare the Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Enzyme Loading:

    • Background Wells: 150

      
      L Assay Buffer + 10 
      
      
      
      L Heme.
    • 100% Activity Wells: 150

      
      L Assay Buffer + 10 
      
      
      
      L Heme + 10
      
      
      L Enzyme (COX-1 or COX-2).
    • Inhibitor Wells: 150

      
      L Assay Buffer + 10 
      
      
      
      L Heme + 10
      
      
      L Enzyme + 10
      
      
      L Test Compound (dissolved in DMSO).
  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20

    
    L of Colorimetric Substrate (TMPD) and 20 
    
    
    
    L of Arachidonic Acid to all wells.
  • Measurement: Shake plate for a few seconds and read absorbance at 590 nm exactly after 2 minutes.

    • Self-Validation: The 100% Activity wells must show an absorbance of 0.5–1.0 AU. If lower, the enzyme has degraded.

Phase III: Cellular Inflammation Model (RAW 264.7)

Objective: Validate the compound's ability to penetrate cell membranes and inhibit inflammation in a living system.

Method: LPS-Induced Nitric Oxide (NO) Inhibition (Griess Assay)

RAW 264.7 macrophages produce NO upon stimulation with Lipopolysaccharide (LPS). Anti-inflammatory agents reduce this accumulation.

Protocol:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well  in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
    • Critical: Do not over-trypsinize these cells; they are sensitive to mechanical stress which can cause background activation.

  • Pre-treatment: Remove old media. Add fresh media containing the Test Compound (0.1 – 50

    
    M). Incubate for 1 hour.
    
    • Control: Include a Vehicle Control (0.1% DMSO max) and a Positive Control (Celecoxib 10

      
      M).
      
  • Induction: Add LPS (Final concentration 1

    
    g/mL ) to the wells. Incubate for 24 hours.
    
  • Griess Reaction:

    • Mix 100

      
      L of cell supernatant with 100 
      
      
      
      L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
    • Incubate at room temperature for 10 minutes (protect from light).

  • Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Data Presentation & Analysis

Summarize your findings in a comparative table. The Selectivity Index (SI) is the critical metric for "novelty" and safety.

Table 1: Mock Data Set for Pyrazole Derivatives

Compound IDCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (SI)NO Inhibition (RAW 264.7)
PZ-01 >1000.45>22285% @ 10

M
PZ-02 15.212.11.25 (Non-selective)40% @ 10

M
Celecoxib 15.00.0437592% @ 10

M
Vehicle N/AN/AN/A0% (Baseline)
  • PZ-01 demonstrates the desired profile: low COX-2 IC50 (potent) and high COX-1 IC50 (safe), correlating with strong cellular efficacy.

  • PZ-02 is active but non-selective, posing a risk of gastric toxicity.

Troubleshooting & Optimization (Expert Insights)

  • Solubility Issues: Pyrazoles can be lipophilic. If compounds precipitate in the assay buffer, use a co-solvent like PEG-400 (up to 5%) or cyclodextrins, but validate that the vehicle does not inhibit the enzyme alone.

  • Regioselectivity in Synthesis: In Step B, the formation of 1,3,5- vs 1,3,4-isomers depends on the solvent pH. Acetic acid favors the 1,3,5-isomer. Confirm regiochemistry using NOESY NMR if steric bulk is high.

  • False Positives in NO Assay: Some compounds may scavenge NO directly rather than inhibiting its production. To rule this out, add the compound after the Griess reaction; if absorbance drops, it is a chemical scavenger, not a biological inhibitor.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[2] Link

  • Cayman Chemical.[9] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link

  • National Cancer Institute (NCL). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCL Method GTA-1. Link

  • Chaudhary, P., et al. (2021).[10] Preparation and Characterization of New 1,3,5-Trisubstituted-2-Pyrazolines Derivative for their Anti-Inflammatory Activity. Journal of Pharmaceutical Research International. Link

Sources

Application Note: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole in CDK2 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole as a versatile scaffold for developing CDK2 inhibitors. It is designed for medicinal chemists and drug discovery scientists, focusing on the practical synthesis, regioselective functionalization, and biological validation of this chemotype.

Introduction & Scientific Rationale

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of the eukaryotic cell cycle, driving the G1/S phase transition. Aberrant CDK2 activity is a hallmark of various malignancies, making it a high-priority target in oncology.

The pyrazole pharmacophore is a "privileged structure" in kinase inhibition (e.g., AT7519, Roscovitine analogs) due to its ability to mimic the adenine ring of ATP. The specific precursor This compound (DBMP) offers a unique strategic advantage:

  • Regioselective Orthogonality: The electronic distinction between the C3 and C5 bromines allows for sequential, controlled functionalization.

  • Structural Diversity: The N-(2-methoxyphenyl) group provides steric bulk and potential hydrophobic interactions within the ATP-binding pocket, often occupying the solvent-exposed region or the hydrophobic back-pocket depending on binding mode.

  • Library Generation: It serves as a "hub" molecule for rapidly generating Structure-Activity Relationship (SAR) libraries via palladium-catalyzed cross-couplings.

Chemical Basis & Synthesis of the Precursor

Unlike electrophilic bromination of pyrazoles (which favors the C4 position), the synthesis of the 3,5-dibromo core requires a construction strategy that installs halogens at the activated positions while leaving C4 unsubstituted.

Protocol A: Synthesis of this compound

Reaction Type: Cyclocondensation & Deoxybromination

Reagents
  • Starting Material: 2-Methoxyphenylhydrazine hydrochloride (CAS: 19287-67-3)

  • Cyclization Agent: Malonyl dichloride (or Diethyl malonate with NaOEt)

  • Brominating Agent: Phosphorus oxybromide (

    
    )
    
  • Solvents: Glacial acetic acid, Toluene, Anhydrous Acetonitrile

Step-by-Step Methodology
  • Formation of the Pyrazolidine-3,5-dione:

    • Dissolve 2-methoxyphenylhydrazine HCl (10 mmol) in anhydrous dioxane.

    • Add malonyl dichloride (12 mmol) dropwise at 0°C under

      
      .
      
    • Reflux for 4 hours. The mixture will precipitate the intermediate 1-(2-methoxyphenyl)pyrazolidine-3,5-dione.

    • Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The hydrazide starting material should disappear.

    • Isolate by filtration and washing with cold water.

  • Aromatization/Bromination:

    • Suspend the dried dione intermediate (5 mmol) in anhydrous toluene (20 mL).

    • Add

      
       (15 mmol, 3 equiv) carefully. Caution:  Reagent is moisture-sensitive and corrosive.
      
    • Heat to reflux (110°C) for 6–8 hours.

    • Quenching: Cool to 0°C and pour onto crushed ice/NaHCO3 mixture. Extract with EtOAc (3x).[1]

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The 3,5-dibromo product is less polar than the mono-bromo byproducts.

Yield Expectation: 60–75% Characterization:

  • 1H NMR (CDCl3): Distinct singlet at

    
     ppm (C4-H). Absence of broad NH signals.
    
  • Regiochemistry Check: The C4 proton is the only pyrazole ring proton.

Library Synthesis: Regioselective Functionalization

The utility of DBMP lies in the reactivity difference between C3-Br and C5-Br.

  • C5-Br: Electronically activated by the adjacent nitrogen (N1) but sterically hindered by the ortho-methoxy group.

  • C3-Br: Less sterically hindered but electronically less activated for oxidative addition.

Expert Insight: In 1-aryl-3,5-dibromopyrazoles, C5 is typically the site of first oxidative addition in Suzuki couplings due to the inductive effect of N1, provided the steric clash with the aryl ring is managed. However, with the bulky 2-methoxyphenyl group, careful catalyst selection is required. We recommend using Pd(dppf)Cl2 for C5 selectivity.

Workflow Diagram: Regioselective Library Generation

G Start This compound (Precursor) Step1 Step 1: Suzuki Coupling (C5) Reagent: Ar1-B(OH)2 (1.0 eq) Cat: Pd(dppf)Cl2, Na2CO3 Temp: 60°C Start->Step1 Regioselective Activation Inter Intermediate: 5-Aryl-3-bromo-1-(2-methoxyphenyl)pyrazole Step1->Inter Purification Step2 Step 2: Buchwald or Suzuki (C3) Reagent: Amine or Ar2-B(OH)2 Cat: Pd2(dba)3 / XPhos Temp: 100°C Inter->Step2 C3 Functionalization Final Final CDK2 Inhibitor Candidate (1,3,5-Trisubstituted Pyrazole) Step2->Final Library QC

Figure 1: Sequential cross-coupling workflow for generating CDK2 inhibitor libraries from the dibromo precursor.

Protocol B: Sequential Cross-Coupling

Step 1: C5-Arylation (Hinge/Pocket Binder)

  • Setup: In a microwave vial, combine DBMP (1.0 eq), Aryl Boronic Acid (1.05 eq),

    
     (5 mol%), and 
    
    
    
    (2M aq, 3 eq) in DME (dimethoxyethane).
  • Reaction: Heat at 60°C (oil bath) or 80°C (microwave, 15 min). Note: Lower temperature preserves the C3-Br.

  • Workup: Dilute with water, extract with DCM. Purify via silica gel.[2][3]

  • Validation: Verify regiochemistry by NOE (Nuclear Overhauser Effect). Irradiation of the new aryl protons should show enhancement of the N-aryl (2-methoxy) signals if coupled at C5.

Step 2: C3-Amination (Solubility/Interaction Tail)

  • Setup: Combine the C5-substituted intermediate (1.0 eq), Amine (1.2 eq),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (3 eq) in anhydrous Toluene/t-BuOH (5:1).
  • Reaction: Heat at 100°C for 12 hours (sealed tube).

  • Purification: HPLC (Reverse phase, 0.1% Formic Acid).

Biological Validation: CDK2/Cyclin E Kinase Assay

Once the library is synthesized, compounds must be screened for CDK2 inhibition.

Protocol C: ADP-Glo™ Kinase Assay (Promega)

This assay measures the ADP generated from the phosphorylation of a substrate by CDK2.

Reagents:

  • Enzyme: Recombinant Human CDK2/Cyclin E1 (SignalChem).

  • Substrate: Histone H1 peptide.

  • ATP: Ultra-pure ATP (10 µM final conc, near

    
    ).
    
  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO. Transfer 50 nL to a 384-well plate (low volume, white).

  • Enzyme Addition: Add 2 µL of CDK2/Cyclin E enzyme mix. Incubate 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 2 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 4 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


. Fit curves to determine 

.
Representative Data Format

Table 1: Hypothetical SAR Data for 3,5-Disubstituted Pyrazoles

Compound IDR5 (C5-Substituent)R3 (C3-Substituent)CDK2 IC50 (nM)Selectivity (CDK2/CDK1)
DBMP-01 PhenylMorpholine4505x
DBMP-02 4-AminophenylMorpholine8512x
DBMP-03 4-AminophenylN-Methylpiperazine22 25x
Ref Roscovitine-400-

Mechanism of Action Visualization

The diagram below illustrates the putative binding mode of the pyrazole scaffold within the CDK2 ATP pocket.

CDK2_Binding CDK2 CDK2 Active Site Inhibitor 3,5-Disubstituted Pyrazole Hinge Hinge Region (Glu81, Leu83) Inhibitor->Hinge H-Bonding (N2/C3-NH) Pocket Hydrophobic Pocket (Gatekeeper Phe80) Inhibitor->Pocket Hydrophobic Interaction (C5-Aryl / N1-Methoxyaryl) Solvent Solvent Front (Lys89) Inhibitor->Solvent Solubilizing Tail (C3-Amine)

Figure 2: Schematic interaction map of the pyrazole inhibitor within the CDK2 active site.

Troubleshooting & Critical Control Points

  • Regioselectivity Failure: If Step 1 yields a mixture of C3 and C5 products, switch the catalyst to Pd(PPh3)4 (sterically bulkier) or lower the temperature to 40°C. The C5 position is electronically favored, but the ortho-methoxy group on the N-aryl ring creates steric pressure that can destabilize the Pd-intermediate.

  • Protodebromination: If the second bromine is lost (reduced to H) during the first coupling, ensure the reaction is strictly anhydrous and avoid using isopropanol or secondary alcohols as cosolvents (which can act as hydride sources).

  • Purification: The 3,5-dibromo precursor is highly lipophilic. Use gradient elution starting with 100% Hexanes.

References

  • Synthesis of Pyrazoles: 3,5-Dibromo-1H-pyrazole synthesis. ChemicalBook. Link

  • Regioselective Coupling: Wang, X., et al. (2000).[2] Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles.[2] Tetrahedron Letters, 41(24), 4713-4716. Link

  • CDK2 Inhibitor SAR: Pevarello, P., et al. (2004).[4] 3-Aminopyrazole inhibitors of CDK2/CyclinA as antitumor agents. 1. Lead finding.[4] Journal of Medicinal Chemistry, 47(13), 3367-3380.[4] Link

  • Assay Protocol: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

  • General Pyrazole Synthesis: PubChem Compound Summary for CID 77174640: this compound.Link

Sources

Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

In the landscape of modern crop protection, the pyrazole heterocycle has emerged as a cornerstone of innovation.[1][2][3] Its derivatives are integral to a vast array of commercial agrochemicals, exhibiting a remarkable breadth of biological activities, including fungicidal, herbicidal, and insecticidal properties.[4][5][6] The success of the pyrazole scaffold lies in its structural versatility and its ability to interact with a wide range of biological targets.[3][7]

This guide focuses on a particularly valuable synthetic intermediate: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole . This molecule is not merely a precursor; it is a strategically designed platform for the rapid generation of diverse agrochemical candidates. The two bromine atoms at the C3 and C5 positions serve as versatile synthetic handles, allowing for selective and sequential functionalization. The N1-substituted 2-methoxyphenyl group provides a crucial structural element that influences the molecule's overall conformation, lipophilicity, and, ultimately, its biological efficacy. This document provides detailed protocols and expert insights into leveraging this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions for the synthesis of novel fungicidal analogs.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₈Br₂N₂OPubChem[8]
Molecular Weight 331.99 g/mol PubChem[8]
IUPAC Name This compoundPubChem[8]
CAS Number 1245052-47-4PubChem[8]
Appearance (Predicted) White to off-white solidGeneral chemical knowledge

Core Synthetic Strategy: Sequential Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its capacity for selective C-C bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful in this context, offering broad functional group tolerance and readily available boronic acid coupling partners.[9][10]

A key challenge and opportunity with di-halogenated substrates is achieving regioselectivity. The electronic and steric environments of the C3 and C5 positions are distinct, and by carefully tuning reaction parameters—such as the palladium catalyst, ligand, base, and solvent—one can often favor substitution at one position over the other.[11] This allows for a divergent synthetic approach: a single intermediate can give rise to two distinct mono-substituted products, which can then be further functionalized at the remaining bromine position. This strategy is paramount for building a diverse chemical library for high-throughput screening.

G cluster_0 Step 1: Regioselective Suzuki Coupling cluster_1 Step 2: Second Suzuki Coupling A This compound B Mono-arylated Intermediate (C5-Substituted) A->B  Pd Catalyst  Ligand 1, Base 1  + R¹-B(OH)₂ C Mono-arylated Intermediate (C3-Substituted) A->C  Pd Catalyst  Ligand 2, Base 2  + R¹-B(OH)₂ D Agrochemical Candidate 1 (C3, C5 Di-substituted) B->D  + R²-B(OH)₂ E Agrochemical Candidate 2 (C3, C5 Di-substituted) C->E  + R²-B(OH)₂

Figure 1: General workflow for agrochemical synthesis via sequential cross-coupling.

Experimental Protocols

Authoritative Insight: The following protocols are designed to be self-validating. The choice of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The selection of a bulky phosphine ligand (e.g., XPhos) often accelerates the rate-limiting reductive elimination step and enhances catalyst stability. The base is not merely a proton scavenger; it is integral to the transmetalation step of the catalytic cycle.

Protocol 1: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective mono-arylation at either the C3 or C5 position. Optimization of the ligand and base may be required to maximize regioselectivity for specific substrates.

1. Reagents and Materials:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Arylboronic Acid1.1 - 1.2Coupling Partner
Pd₂(dba)₃ or XPhos Pd G20.02 - 0.05Palladium Pre-catalyst
XPhos (or other phosphine ligand)0.04 - 0.10Ligand
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
1,4-Dioxane / Water (e.g., 4:1 v/v)-Solvent System

2. Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath with temperature controller

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

3. Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Causality Note: Pre-catalysts like XPhos Pd G2 are often preferred as they are air-stable and reliably generate the active Pd(0) species in situ.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.

    • Causality Note: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is crucial to remove dissolved oxygen, which can poison the catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The disappearance of the starting material and the appearance of a new, higher-Rf spot typically indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: Synthesis of a Hypothetical Fungicide Analog

This protocol illustrates the sequential functionalization of the dibromo-pyrazole to create a complex molecule analogous to commercial pyrazole-based fungicides.

Figure 2: Reaction scheme for a two-step synthesis of a fungicide analog.

Step A: Synthesis of 3-Bromo-5-(4-chlorophenyl)-1-(2-methoxyphenyl)pyrazole

  • Follow Protocol 1 using (4-chlorophenyl)boronic acid as the coupling partner.

  • Use XPhos Pd G2 (2 mol%) and K₂CO₃ (2.0 eq.) in a 4:1 mixture of 1,4-dioxane/water.

  • Heat the reaction at 90 °C for 4-6 hours, or until TLC indicates consumption of the starting material.

  • After work-up and purification by column chromatography (e.g., 5-15% Ethyl Acetate in Hexanes), the mono-substituted product is obtained.

Step B: Synthesis of 5-(4-chlorophenyl)-3-(o-tolyl)-1-(2-methoxyphenyl)pyrazole

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the product from Step A (1.0 eq.), (2-methylphenyl)boronic acid (1.2 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and Cesium Carbonate (Cs₂CO₃, 3.0 eq.).

    • Causality Note: For the second coupling, a different catalyst/base system might be necessary to overcome the potentially reduced reactivity of the remaining C-Br bond. Pd(PPh₃)₄ is a classic, highly active catalyst for such transformations.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,2-dimethoxyethane (DME) and water (e.g., 5:1 v/v) via syringe.

  • Reaction Execution & Monitoring: Heat the reaction mixture to 90 °C and monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the final di-substituted product.

Illustrative Data:

CompoundStepTheoretical YieldActual YieldPurity (by ¹H-NMR)
3-Bromo-5-(4-chlorophenyl)-1-(2-methoxyphenyl)pyrazoleA100%85%>98%
5-(4-chlorophenyl)-3-(o-tolyl)-1-(2-methoxyphenyl)pyrazoleB100%78%>97%

Conclusion

This compound stands as a highly strategic intermediate for the discovery of novel agrochemicals. Its capacity for regioselective, sequential functionalization via robust methods like the Suzuki-Miyaura cross-coupling provides an efficient pathway to structurally complex and diverse molecules. The protocols outlined herein offer a validated foundation for researchers to explore the vast chemical space accessible from this versatile building block, accelerating the development of next-generation crop protection solutions.

References

  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2025, August 7). ResearchGate.
  • Pyrazole chemistry in crop protection. (2007, July 1). Semantic Scholar.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). PMC.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). PMC.
  • This compound. (n.d.). PubChem. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.).
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025, August 7). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of pyrazole chemistry.

Introduction

The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds.[1][2] The target molecule, this compound, presents specific challenges related to regioselectivity, reaction optimization, and product purification. This guide offers practical solutions to common issues encountered during its synthesis.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of 1-aryl-3,5-dibromopyrazoles involves a two-step process: the initial formation of the 1-arylpyrazole core, followed by electrophilic bromination. This approach offers better control over the final product compared to a one-pot synthesis with brominated precursors.

Synthetic Pathway A Malondialdehyde bis(diethyl acetal) + 2-Methoxyphenylhydrazine B 1-(2-Methoxyphenyl)pyrazole A->B  Cyclocondensation (Acidic Conditions) C This compound B->C  Bromination (e.g., NBS or Br2)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low or No Yield of 1-(2-Methoxyphenyl)pyrazole in Step 1

Question: I am getting a very low yield, or the reaction is not proceeding to form 1-(2-methoxyphenyl)pyrazole. What are the likely causes and how can I resolve this?

Answer:

Low yields in the cyclocondensation reaction to form the pyrazole ring are a frequent challenge.[3][4] Several factors can contribute to this issue:

  • Purity of Starting Materials: The purity of both the malondialdehyde equivalent and the 2-methoxyphenylhydrazine is critical. Impurities can lead to side reactions.

    • Recommendation: Ensure the 2-methoxyphenylhydrazine is free of oxidation products. If using a hydrochloride salt, it must be neutralized in situ. The malondialdehyde acetal should be pure and dry.

  • Reaction Conditions:

    • pH Control: The reaction is typically acid-catalyzed. However, if the medium is too acidic, the hydrazine will be fully protonated, rendering it non-nucleophilic.[3]

      • Recommendation: Use a catalytic amount of a strong acid like HCl or H₂SO₄. Monitor the pH and adjust if necessary.

    • Temperature and Reaction Time: These reactions often require heating to proceed at a reasonable rate.[3]

      • Recommendation: Refluxing in a suitable solvent like ethanol is common. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid decomposition from prolonged heating.[3]

    • Solvent: The choice of solvent is important for reactant solubility and reaction kinetics.

      • Recommendation: Ethanol or acetic acid are commonly used solvents for this type of condensation.

  • Exclusion of Water: The presence of excess water can hinder the condensation reaction.

    • Recommendation: Use anhydrous solvents and protect the reaction from atmospheric moisture, especially if the reaction is sensitive to water.[3]

Issue 2: Formation of an Oily Product Instead of a Solid for 1-(2-Methoxyphenyl)pyrazole

Question: After the work-up of the first step, I obtained an orange-colored oil instead of the expected solid product. How can I induce crystallization and purify my product?

Answer:

Obtaining an oily product is a common issue in pyrazole synthesis, often due to impurities or residual solvent.[5]

  • Residual Solvent: Ensure all solvent from the extraction has been thoroughly removed under reduced pressure.

    • Recommendation: Use a high-vacuum pump to remove trace amounts of high-boiling solvents like DMF if it was used.

  • Purification: The oil is likely an impure form of the desired product.

    • Trituration: Try adding a non-polar solvent like n-hexane and stirring vigorously. This can sometimes induce crystallization of the product while the impurities remain in the solvent.[5] Keep the mixture in a freezer overnight to further promote solidification.

    • Column Chromatography: If trituration fails, purify the oil using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[6]

    • Sublimation: For thermally stable, low molecular weight compounds, sublimation can be an effective purification method for oily products.[5]

Issue 3: Poor Yield or Multiple Products in the Bromination Step (Step 2)

Question: The bromination of 1-(2-methoxyphenyl)pyrazole is giving a low yield of the desired 3,5-dibromo product, and I see multiple spots on my TLC plate. What could be wrong?

Answer:

Electrophilic bromination of pyrazoles can sometimes lead to a mixture of products or incomplete reaction.

  • Brominating Agent and Stoichiometry: The choice and amount of brominating agent are crucial.

    • Recommendation: Use at least two equivalents of a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂). Using a slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.

  • Reaction Conditions:

    • Solvent: The solvent can influence the reactivity of the brominating agent.

      • Recommendation: Acetic acid, chloroform, or DMF are common solvents for bromination.

    • Temperature: Bromination is an exothermic reaction.

      • Recommendation: Control the temperature by adding the brominating agent slowly at a low temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature.[7] Monitor the reaction by TLC.

  • Formation of Isomers: While the 3 and 5 positions of the pyrazole ring are electronically similar, steric hindrance from the 1-aryl substituent can influence the substitution pattern. However, for dibromination, this is less of an issue. The formation of a 4-bromo isomer is also possible.

    • Recommendation: Characterize the product mixture carefully using techniques like NMR to identify the different isomers. The regioselectivity of pyrazole bromination is well-documented and can often be controlled by the choice of reagents and conditions.[7]

Issue 4: Difficulty in Purifying the Final Product, this compound

Question: My final product is difficult to purify, and I am losing a significant amount during the process. What are the best purification strategies?

Answer:

Purification of halogenated aromatic compounds can be challenging.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.

    • Recommendation: Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, isopropanol). If a single solvent is not effective, try a binary solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).

  • Column Chromatography: If recrystallization is not effective or if you have a mixture of isomers, column chromatography is the preferred method.[6]

    • Recommendation: Use a silica gel column and a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities and any isomers.

  • Work-up Procedure: Ensure the work-up procedure effectively removes unreacted reagents and by-products.

    • Recommendation: A wash with a reducing agent solution (e.g., sodium thiosulfate) can be used to quench any excess bromine. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any acidic by-products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 2-methoxy group on the phenyl ring in this synthesis?

A1: The 2-methoxy group is an electron-donating group. It can influence the electronic properties of the pyrazole ring and may also exert a steric effect, potentially influencing the regioselectivity of the initial cyclocondensation if an unsymmetrical 1,3-dicarbonyl compound were used.[2]

Q2: Can I use 2-methoxyphenylhydrazine hydrochloride directly?

A2: If you use the hydrochloride salt, you must add a base (e.g., triethylamine, pyridine, or sodium acetate) to the reaction mixture to generate the free hydrazine nucleophile in situ.[3] Failure to do so will result in no reaction, as the protonated hydrazine is not nucleophilic.

Q3: Is it possible to perform a one-pot synthesis of this compound?

A3: While one-pot syntheses are often desirable for their efficiency, they can be challenging for multi-step reactions involving different optimal conditions.[8] A one-pot approach for this target molecule would likely involve the reaction of 2-methoxyphenylhydrazine with a dibrominated 1,3-dicarbonyl precursor. However, this may lead to more side products and purification difficulties. A stepwise approach generally offers better control and higher purity of the final product.

Q4: How can I monitor the progress of my reactions?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions.[9] Use an appropriate eluent system (e.g., ethyl acetate/hexanes) and visualize the spots under a UV lamp. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.

Q5: What are the main safety precautions to consider during this synthesis?

A5:

  • Hydrazine derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle 2-methoxyphenylhydrazine with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Bromine and NBS: Bromine is highly corrosive and toxic. NBS is a lachrymator. Handle these reagents in a fume hood with appropriate PPE.

  • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)pyrazole
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Malondialdehyde bis(diethyl acetal)1.0220.31102.20 g
2-Methoxyphenylhydrazine1.0138.17101.38 g
Concentrated HClcat.--~0.1 mL
Ethanol---20 mL

Procedure:

  • To a solution of malondialdehyde bis(diethyl acetal) (2.20 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add 2-methoxyphenylhydrazine (1.38 g, 10 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (~0.1 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 1-(2-methoxyphenyl)pyrazole.

Protocol 2: Synthesis of this compound
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
1-(2-Methoxyphenyl)pyrazole1.0174.2050.87 g
N-Bromosuccinimide (NBS)2.2177.98111.96 g
Acetic Acid---15 mL

Procedure:

  • Dissolve 1-(2-methoxyphenyl)pyrazole (0.87 g, 5 mmol) in acetic acid (15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.96 g, 11 mmol) in portions over 20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water (100 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • To remove any unreacted bromine or succinimide by-products, wash the solid with a dilute solution of sodium thiosulfate and then with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Reaction Failure purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (Temp, Time, pH) start->conditions workup Review Work-up & Purification start->workup multiple_products Multiple Products (TLC) conditions->multiple_products oily_product Oily Product Obtained workup->oily_product trituration Triturate with Non-polar Solvent oily_product->trituration chromatography Column Chromatography oily_product->chromatography stoichiometry Verify Reagent Stoichiometry multiple_products->stoichiometry regioselectivity Investigate Regioselectivity (Solvent/Catalyst Effects) multiple_products->regioselectivity characterize Characterize By-products regioselectivity->characterize

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Retrieved from BenchChem Technical Support.[3]

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from BenchChem Technical Support.[4]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of Regioisomeric 1-Aryl-3,5bis(het)arylpyrazoles.... Retrieved from ResearchGate.[10]

  • PubMed. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Molecular and Cellular Biochemistry, 426(1-2), 149-160.[1]

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.[2]

  • Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. (2006). E-Journal of Chemistry, 3(2), 104-108.[9]

  • Mahmoodi, N. O., et al. (n.d.). Microwave assisted one-pot regioselective synthesis of 3,5-arylated pyrazoles from 2,3-dibromo-1,3-diarylpropan-1-ones using amberlite IR-120. TSI Journals.[11]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.[12]

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420.[13]

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[7]

  • ResearchGate. (n.d.). Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole.... Retrieved from ResearchGate.[14]

  • eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.[6]

  • Bouabdallah, I., et al. (2006). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. Arkivoc, 2006(12), 138-144.[15]

  • ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid?. Retrieved from ResearchGate.[5]

  • Organic Syntheses Procedure. (n.d.). Three-component Reaction for Pyrazole Synthesis.[16]

  • DTIC. (n.d.). The Bromination of Pyrazabole.[17]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[8]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.[18]

  • ChemicalBook. (n.d.). 3,5-Dibromo-1H-pyrazole synthesis.[19]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.[20]

Sources

Technical Support Center: Synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The synthesis, while conceptually straightforward, presents several challenges that can impact both yield and purity. This guide provides in-depth, experience-driven solutions to common problems encountered during the synthesis and purification of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter in the lab. The question-and-answer format is designed to help you quickly identify and resolve issues to get your synthesis back on track.

Question 1: My overall yield is consistently below 40%. What are the most critical parameters to investigate?

Answer: A low overall yield can stem from inefficiencies in either the initial pyrazole formation or the subsequent bromination step. Let's break down the critical points for each stage.

  • Stage 1: Synthesis of 1-(2-methoxyphenyl)pyrazole:

    • Causality: The foundational Knorr pyrazole synthesis, or similar methods, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] The efficiency of this cyclization is highly dependent on pH control and effective water removal. An incomplete initial reaction will carry unreacted starting materials forward, complicating purification and reducing the theoretical maximum yield of your final product.

    • Recommendation: Ensure the condensation is carried out under mildly acidic conditions (e.g., using acetic acid as a catalyst) to activate the carbonyl groups without fully protonating the hydrazine, which would render it non-nucleophilic.[1] If running the reaction in a solvent like ethanol or methanol, refluxing for an adequate time (4-6 hours) is typical. For challenging condensations, consider using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards product formation.

  • Stage 2: Dibromination Reaction:

    • Causality: The electrophilic aromatic substitution of the pyrazole ring is the most common point of yield loss. Insufficient brominating agent, suboptimal temperature, or incorrect solvent choice can lead to an incomplete reaction.

    • Recommendation: Use at least 2.0 equivalents of the brominating agent (e.g., N-Bromosuccinimide or elemental bromine). Often, a slight excess (2.1-2.2 equivalents) is beneficial to ensure the reaction goes to completion. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or an inert solvent like acetic acid. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

Question 2: My TLC analysis shows a complex mixture of products after bromination, including what appear to be mono-brominated and starting materials. How can I improve the selectivity for 3,5-dibromination?

Answer: This is a classic selectivity problem in pyrazole chemistry. The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack.[1][3] Direct bromination will almost always yield the 4-bromo derivative first. Achieving 3,5-dibromination requires overcoming this natural reactivity.

  • Mechanistic Insight: To favor substitution at the C3 and C5 positions, you must either block the C4 position or use more forcing reaction conditions to overcome the higher activation energy for C3/C5 substitution.[3]

  • Strategic Recommendations:

    • Increase Reaction Severity: If you are observing incomplete bromination, you are likely using conditions that are too mild. Gradually increasing the reaction temperature can help push the reaction towards the thermodynamically more stable, albeit kinetically slower to form, di-substituted product.

    • Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is often preferred for its ease of handling, elemental bromine (Br₂) in acetic acid or DCM is a more powerful brominating system and may be necessary to achieve complete di-substitution.[4][5]

    • Stoichiometry is Key: Ensure you are using at least two full equivalents of bromine. A common pitfall is underestimating the amount of brominating agent required.

The table below outlines a comparison of potential reaction conditions.

ParameterCondition A (Mild)Condition B (Forcing)Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)Br₂ is a stronger electrophile, promoting multiple substitutions.
Equivalents 2.1 eq2.2 eqA slight excess of Br₂ can drive the reaction to completion.
Solvent Dichloromethane (DCM)Acetic AcidAcetic acid can help to polarize the Br-Br bond, increasing electrophilicity.
Temperature 0 °C to Room TempRoom Temp to 50 °CHigher temperatures provide the activation energy needed for the second bromination.

Question 3: My crude product is a dark, persistent oil that is difficult to purify by recrystallization. What are my options?

Answer: Obtaining an oily crude product is common, often due to residual solvent, low-molecular-weight byproducts, or the inherent physical properties of the compound itself.

  • Step 1: Attempt Co-evaporation: Before resorting to more complex methods, dissolve the oil in a volatile solvent like dichloromethane and re-concentrate it on a rotary evaporator. Repeat this 2-3 times. This can help remove residual high-boiling solvents like DMF or acetic acid.

  • Step 2: Column Chromatography: This is the most reliable method for purifying non-crystalline compounds.[6]

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity eluent (e.g., 5% EtOAc in hexanes) to elute non-polar impurities, then gradually increase the polarity to elute your product. The 3,5-dibromo product will be significantly less polar than the mono-bromo or unreacted starting material.

  • Step 3: Acid-Base Extraction/Purification: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification.[7]

    • Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Wash the solution with an aqueous acid (e.g., 1M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure pyrazole, which can then be extracted back into an organic solvent.[7] This technique is particularly effective at removing non-basic organic impurities.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthetic workflow and a decision-making process for troubleshooting common purity issues.

G cluster_0 Synthesis & Purification Workflow Start 1-(2-methoxyphenyl)hydrazine + 1,3-dicarbonyl precursor Pyrazole 1-(2-methoxyphenyl)pyrazole Start->Pyrazole Condensation Bromination Dibromination (Br₂ or NBS) Pyrazole->Bromination Electrophilic Substitution Crude Crude Product Bromination->Crude Work-up Purification Purification (Chromatography/Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

Caption: General workflow for the synthesis of this compound.

G node_action node_action Start Impure Product (Post-Purification) Identify Identify Main Impurity (via ¹H NMR) Start->Identify SM Starting Material Present? Identify->SM Mono Mono-brominated Species Present? SM->Mono No Action_SM Re-run Bromination with More Reagent / Longer Time SM->Action_SM Yes Solvent Residual Solvent? Mono->Solvent No Action_Mono Re-subject to Forcing Bromination Conditions Mono->Action_Mono Yes Action_Solvent Dry under High Vacuum at elevated temperature Solvent->Action_Solvent Yes Repurify Re-purify via Column Chromatography Action_SM->Repurify Action_Mono->Repurify

Caption: Troubleshooting decision tree for addressing purity issues after initial purification.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for this synthesis?

A1: The following is a robust, field-tested protocol that consolidates best practices.

Step 1: Synthesis of 1-(2-methoxyphenyl)pyrazole

  • To a round-bottom flask, add (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and ethanol (5 mL per gram of hydrazine).

  • Add a suitable 1,3-dicarbonyl precursor, such as malondialdehyde tetramethyl acetal (1.1 eq), followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the hydrazine is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(2-methoxyphenyl)pyrazole, which can be used in the next step without further purification if it is of reasonable purity.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(2-methoxyphenyl)pyrazole (1.0 eq) in glacial acetic acid (10 mL per gram).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add elemental bromine (2.2 eq) dropwise via an addition funnel. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be required.[3]

  • Once complete, pour the reaction mixture into a beaker of ice water containing sodium thiosulfate to quench any excess bromine.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of 2% to 10% ethyl acetate in hexanes as the eluent.[6]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Q2: How do I confirm the structure and purity of the final product?

A2: A combination of standard analytical techniques is essential for unambiguous characterization.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most critical technique. You should expect to see signals corresponding to the methoxy group (a singlet around 3.8-4.0 ppm), aromatic protons from the 2-methoxyphenyl ring (multiplets between 6.8-7.5 ppm), and a key singlet for the C4 proton on the pyrazole ring (typically around 6.5-6.8 ppm). The integration of these signals should match the expected proton count.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number of unique carbon environments in the molecule.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺. The isotopic pattern will be highly characteristic due to the presence of two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): While less definitive for structure, it can confirm the presence of key functional groups (e.g., C-O stretching for the methoxy group, C=N and C=C stretching for the aromatic rings).

Q3: What are the primary safety concerns for this synthesis?

A3: The primary hazard is the use of elemental bromine (Br₂).

  • Bromine: It is highly toxic, corrosive, and has a high vapor pressure. Always handle it in a certified chemical fume hood. Wear heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat. Have a bromine quench solution (e.g., sodium thiosulfate) readily available in case of a spill.

  • Solvents: Dichloromethane and other chlorinated solvents are suspected carcinogens. Handle them with appropriate care and minimize inhalation exposure.

  • Acids: Glacial acetic acid and hydrochloric acid are corrosive. Handle with standard precautions.

Always consult the Safety Data Sheet (SDS) for every chemical used in the procedure.

References

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • PMC. (n.d.). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][8][9][10]triazines. Available from: [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Available from: [Link]

  • ResearchGate. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available from: [Link]

  • Zaporizhzhia State Medical University. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Available from: [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available from: [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available from: [Link]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • TSI Journals. (2011). Organic CHEMISTRY. Available from: [Link]

  • eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Available from: [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.). Available from: [Link]

  • MDPI. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available from: [Link]

  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Available from: [Link]

  • ResearchGate. (2025). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Available from: [Link]

  • Beilstein Journals. (n.d.). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Available from: [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Available from: [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Available from: [Link]

  • PubMed. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Available from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. Available from: [Link]

  • UdG. (n.d.). The cycloaddition chemistry of 3-oxidopyraziniums. Dimerisation of 1-(4-methoxybenzyl)-5,6-dimethyl-3. Available from: [Link]

  • Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Available from: [Link]

  • Diva-portal.org. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Available from: [Link]

Sources

Side reactions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Organic Chemistry Division Subject: Troubleshooting Side Reactions in Substituted Pyrazole Synthesis Ticket ID: PYR-SYN-2026-X Assigned Specialist: Senior Application Scientist

Introduction: The Pyrazole Challenge

You are likely here because your LCMS shows two peaks with the same mass, your NMR contains "ghost" signals, or your yield is trapped in an open-chain intermediate. Pyrazoles are privileged scaffolds in drug discovery (e.g., Celecoxib, Ruxolitinib), but their synthesis via the Knorr condensation (1,3-dicarbonyl + hydrazine) is deceptively simple.

This guide treats your synthesis as a system. We will diagnose the three most common failure modes: Regioisomer Scrambling , Azine/Oligomer Formation , and Stalled Cyclization .

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Issue: Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine yields a mixture of 1,3- and 1,5-disubstituted pyrazoles. Separation is often difficult due to similar polarity.

Mechanistic Diagnosis: The reaction proceeds via two competing pathways determined by the initial nucleophilic attack.

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl. Note: In acidic media, the hydrazine is protonated, changing its nucleophilic character and often reversing selectivity.[1]

Troubleshooting Workflow

RegioSelectivity Start Start: Unsymmetrical 1,3-Diketone + R-Hydrazine CheckCond Check Reaction pH Start->CheckCond Neutral Neutral/Basic Conditions CheckCond->Neutral Standard Acidic Acidic Conditions (HCl/AcOH) CheckCond->Acidic Catalytic Mech1 Mechanism: Nucleophile-Electrophile Match (Electronic Control) Neutral->Mech1 Mech2 Mechanism: Protonation Dependent (Steric/Solvent Control) Acidic->Mech2 Result1 Dominant Product A Mech1->Result1 Result2 Dominant Product B Mech2->Result2 Solvent Solvent Switch: Use Fluorinated Alcohols (TFE or HFIP) Stepwise Alternative: Use Enaminones Result1->Solvent Selectivity Poor? Result2->Stepwise Selectivity Poor?

Caption: Decision tree for diagnosing and correcting regioselectivity issues in Knorr synthesis.

Corrective Protocols

Option A: Solvent Engineering (The "Magic" Bullet) Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically enhance regioselectivity via hydrogen bonding networks that activate specific carbonyls.

  • Dissolve 1,3-dicarbonyl (1.0 equiv) in HFIP (0.5 M).

  • Add substituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Validation: Check LCMS. HFIP often favors the 1,3-isomer (electronic control) by stabilizing specific transition states.

Option B: The Enaminone Route (Stepwise Control) If the "one-pot" Knorr fails, force the regiochemistry using an enaminone intermediate.

  • Step 1: React ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone.

    • Why: This differentiates the two carbons; one becomes a "hard" carbonyl, the other a "soft" enamine carbon.

  • Step 2: React enaminone with hydrazine in Ethanol/Reflux.

    • Result: High fidelity formation of the 1,5-disubstituted isomer (typically).

Module 2: The "Stuck" Intermediate (Incomplete Cyclization)

The Issue: You observe a mass corresponding to [M + Hydrazine - H2O] but not the final pyrazole [M + Hydrazine - 2H2O]. The reaction has stopped at the hydrazone or hemiaminal stage.

Root Cause:

  • Steric Bulk: Large substituents adjacent to the carbonyl prevent the second nitrogen from attacking.

  • Electronic Deactivation: An electron-rich carbonyl is not electrophilic enough for the intramolecular attack.

Corrective Protocol: Acid-Mediated Dehydration

  • Isolate the intermediate if possible (often a solid), or proceed in one pot.

  • Resuspend in Glacial Acetic Acid or Ethanol with 10 mol% p-TsOH.

  • Heat to reflux (80–100°C).

  • Self-Validation:

    • TLC:[1][2] Disappearance of the intermediate spot (lower Rf typically) and appearance of a fluorescent pyrazole spot.

    • NMR: Look for the disappearance of the broad NH/OH signals of the hemiaminal.

Module 3: Azine Formation (The "Double" Reaction)

The Issue: Formation of a dimer where one hydrazine molecule bridges two dicarbonyl units (Dicarbonyl=N-N=Dicarbonyl).

Root Cause:

  • Hydrazine Starvation: Local excess of dicarbonyl relative to hydrazine.

  • Incorrect Addition Order: Adding hydrazine to the dicarbonyl.

Corrective Protocol: Inverse Addition

  • Prepare a solution of Hydrazine (2.0 - 3.0 equiv) in Ethanol.

  • Add the 1,3-dicarbonyl solution slowly (dropwise) to the hydrazine solution.

    • Mechanism:[2][3][4][5][6] This ensures the hydrazine is always in vast excess, statistically favoring the mono-addition (pyrazole formation) over the double-addition (azine).

  • Workup: Wash with dilute HCl to remove excess hydrazine.

Module 4: Characterization & Data Interpretation

The Tautomer Trap: NH-pyrazoles (unsubstituted at N1) exhibit annular tautomerism.[7] In NMR, this results in:

  • Broadened carbon signals (C3/C5).

  • "Missing" protons or averaged chemical shifts.

Differentiation Table: 1,3- vs 1,5-Isomers

Feature1,3-Disubstituted Isomer1,5-Disubstituted Isomer
NOE (1H NMR) Strong NOE between N-Substituent and H4 (pyrazole proton).Strong NOE between N-Substituent and C5-Substituent .
13C NMR C3 is typically downfield (more deshielded).C5 is typically upfield (more shielded due to steric compression).
TLC Polarity Often less polar (higher Rf) due to linear shape.Often more polar (lower Rf) due to dipole alignment.

References

  • Fustero, S., et al. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry. Link

  • Gosselin, F., et al. (2023).[8] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." MDPI Molecules. Link

  • BenchChem Technical Guides. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." Link

  • Nasseri, M., et al. (2014).[9] "Cellulose sulfuric acid as a bio-supported and efficient solid acid catalyst for synthesis of pyrazoles."[10] RSC Advances. Link

  • Organic Chemistry Portal. "Pyrazole Synthesis: Recent Literature." Link

Sources

Technical Support Center: Purification of Crude 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are handling this compound. Achieving high purity is critical for accurate biological testing, characterization, and subsequent synthetic steps. This guide provides a structured approach to purification, offering detailed protocols, troubleshooting advice, and the underlying scientific principles to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions & Method Selection

This section addresses common initial questions and helps you select the most appropriate purification strategy based on your specific needs, such as the scale of your reaction and the required final purity.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities in pyrazole synthesis often include:

  • Unreacted Starting Materials: Such as the corresponding hydrazine (e.g., (2-methoxyphenyl)hydrazine) or the 1,3-dicarbonyl equivalent precursor.

  • Regioisomers: Depending on the symmetry of the precursors, other pyrazole isomers may form.

  • Partially Brominated Species: Mono-brominated pyrazoles (e.g., 3-bromo-1-(2-methoxyphenyl)pyrazole) can be significant impurities if the bromination reaction is incomplete.

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO used during the synthesis.[1]

  • By-products from Side Reactions: Decomposition products or compounds formed from side reactions of the starting materials or product under the reaction conditions.[2]

Q2: What are the primary purification techniques for this compound?

The most effective and widely used techniques for purifying solid organic compounds like this compound are:

  • Recrystallization: An excellent technique for removing small amounts of impurities from a solid compound, especially on a larger scale. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3]

  • Flash Column Chromatography: A highly versatile and powerful method for separating complex mixtures. It works by partitioning compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase.[4][5] It is ideal for removing impurities with different polarities from the target compound.

  • Acid-Base Extraction: This can be a useful preliminary clean-up step. Since pyrazoles are weakly basic, they can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities behind in the organic phase.[6][7]

Q3: How do I choose the best purification method?

The choice depends on the initial purity of your crude material, the quantity of material you need to purify, and the desired final purity. Use the following decision tree to guide your choice.

G start Start: Crude Product check_purity Assess Crude Purity (TLC, 1H NMR) start->check_purity high_purity Is it >90% pure? check_purity->high_purity scale What is the scale? high_purity->scale Yes complex_mixture Is it a complex mixture or are impurities close in polarity? high_purity->complex_mixture No recrystallize Recrystallization scale->recrystallize > 1 g chromatography Flash Chromatography scale->chromatography < 1 g end_pure Pure Product recrystallize->end_pure chromatography->end_pure complex_mixture->chromatography Yes extraction_first Consider Acid-Base Extraction first complex_mixture->extraction_first No, simple mixture extraction_first->recrystallize

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids that are already relatively pure (>90%). The core principle is to dissolve the impure solid in a minimum amount of a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the impurities behind in the solution (the "mother liquor").[8]

Protocol 1: Step-by-Step Recrystallization
  • Solvent Screening: The choice of solvent is critical.[9] An ideal solvent should:

    • Dissolve the compound completely when hot (at boiling point).

    • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

    • Dissolve impurities well at all temperatures or not at all.

    • Be chemically inert to the compound.

    • Be easily removable (have a relatively low boiling point).

    Procedure: Place 10-20 mg of your crude solid into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube at room temperature. A good solvent will not dissolve the compound at this stage. Heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound when hot. Allow the hot solutions to cool slowly. The best solvent will yield a large quantity of crystals.[8]

    Data Presentation: Solvent Screening Table

    Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Recommendation
    Ethanol Low High Yes, good crystals Good Candidate
    Hexane Insoluble Insoluble N/A Poor (can be anti-solvent)
    Ethyl Acetate Medium High Some crystals, low recovery Moderate Candidate
    Toluene Low Medium Slow crystallization Possible, but may need seeding
    Acetone High High No crystals Too soluble

    | Water | Insoluble | Insoluble | N/A | Good as anti-solvent |

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery. [8]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-warmed funnel and flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all traces of the solvent.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do?

  • Cause: The solution may be supersaturated, or the compound's melting point might be lower than the solvent's boiling point. Impurities can also inhibit crystallization.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent.[8]

    • Allow the solution to cool even more slowly. You can insulate the flask to achieve this.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[8]

    • If you have a pure crystal of the compound, add a tiny "seed crystal" to induce crystallization.[8]

Q: My recovery of the crystalline product is very low. How can I improve it?

  • Cause: You may have used too much solvent, or your compound has significant solubility even in the cold solvent.

  • Solution:

    • Ensure you are using the absolute minimum amount of hot solvent for dissolution.

    • After filtering your crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.[8]

    • Consider a different solvent or a binary solvent system (a "good" solvent for dissolving, and a "poor" anti-solvent to induce precipitation).[10]

G start Problem: Compound Oiled Out reheat Re-heat to dissolve oil start->reheat add_solvent Add more hot solvent reheat->add_solvent cool_slowly Cool solution very slowly add_solvent->cool_slowly scratch Scratch flask with glass rod cool_slowly->scratch seed Add a seed crystal scratch->seed success Crystals Form seed->success

Caption: Workflow for troubleshooting an "oiling out" issue.

Part 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the method of choice for purifying complex mixtures or when recrystallization is ineffective. It utilizes a stationary phase (silica gel) packed in a column and a mobile phase (eluent) that is pushed through under pressure. Separation occurs because compounds move down the column at different rates based on their polarity and interaction with the stationary phase.[4]

Protocol 2: Step-by-Step Flash Chromatography
  • Eluent Selection via TLC: The key to successful column chromatography is choosing the right eluent (solvent system). This is done using Thin Layer Chromatography (TLC).

    • Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate and develop it in various solvent systems (typically mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate).

    • The ideal eluent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

    Data Presentation: Eluent Selection Guide

    TLC Observation Interpretation Action
    All spots at the bottom (Rf ~ 0) Eluent is not polar enough. Increase the proportion of the polar solvent.
    All spots at the top (Rf ~ 1) Eluent is too polar. Decrease the proportion of the polar solvent.
    Desired spot at Rf ~ 0.35 Good separation from impurities. Use this eluent system for the column.

    | Spots are streaked | Compound may be too polar, acidic/basic, or sample is overloaded. | Add a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Use a more polar eluent system. |

  • Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry (silica mixed with the eluent). Ensure the silica bed is level and free of cracks or air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). For better separation, it is often preferable to "dry load" the sample: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the packed column.[10]

  • Elution and Collection: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas). Collect the solvent (eluate) as it drips from the bottom of the column in a series of numbered test tubes or flasks (fractions).

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to isolate your purified this compound.

Troubleshooting Flash Chromatography

Q: I'm getting poor separation on the column, even though it looked good on TLC.

  • Cause: The column may have been packed improperly (cracks, bubbles). The sample may have been loaded in too large a volume of solvent, causing a broad initial band. The column might be overloaded with too much crude material.

  • Solution:

    • Ensure the column is packed carefully and is perfectly vertical. A well-packed column is essential.[11]

    • Use the dry loading technique to ensure the initial band of the compound is as narrow as possible.

    • As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.

Q: My compound is streaking or "tailing" down the column.

  • Cause: The compound might be interacting too strongly with the acidic silica gel, especially if it has basic functional groups (like the pyrazole nitrogens). The sample might be overloaded.

  • Solution:

    • Deactivate the silica gel by adding 1-2% of triethylamine to your eluent system. This will cap the acidic silanol groups and prevent strong binding of basic compounds.[6]

    • Ensure you are not overloading the column.

Q: My compound won't come off the column.

  • Cause: The eluent is not polar enough to move a polar compound down the non-polar stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using 90:10 Hexanes:Ethyl Acetate, switch to 80:20, then 70:30, and so on. This is known as a "gradient elution".[4] If the compound is still stuck, a much more polar solvent like methanol may be required.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • UTSC. (n.d.). Column Chromatography Theory. [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered in the lab. The following question-and-answer guides provide in-depth, scientifically-grounded solutions to specific experimental problems.

Section 1: Catalyst Activity, Stability, and Handling

This section addresses common issues related to the heart of the reaction: the palladium catalyst itself. Understanding catalyst behavior is the first step toward successful and reproducible cross-coupling.

Q1: My reaction mixture turned black and stalled. What is "palladium black," and how can I prevent its formation?

A1: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[1][2] This precipitate is finely divided, bulk palladium metal (Pd(0)) that has aggregated and fallen out of the solution. Once formed, it is no longer catalytically active, leading to a stalled or incomplete reaction.[1]

Causality and Mechanism: The active catalyst in a cross-coupling cycle is typically a soluble, low-coordinate LPd(0) species (where L is a ligand). Palladium black formation occurs when these active species are unstable and aggregate. The primary causes include:

  • Ligand Dissociation or Degradation: If the supporting ligand (e.g., a phosphine) dissociates from the palladium center or is degraded (e.g., by oxidation), the resulting "naked" Pd(0) atoms are highly prone to aggregation.[1] Bulky, electron-rich phosphine ligands are often used to create stable, monoligated palladium complexes that resist aggregation.[3]

  • High Temperatures: Excessive heat can accelerate ligand degradation and catalyst decomposition, especially for less stable catalyst systems.[4][5]

  • Impure Reagents: Impurities in solvents or starting materials can act as catalyst poisons, stripping ligands or promoting reduction to inactive Pd(0).[1][6]

  • Inappropriate Ligand-to-Metal Ratio: Too little ligand can leave the palladium center coordinatively unsaturated and unstable. Conversely, a very high ligand-to-palladium ratio can sometimes inhibit the reaction.[7]

Troubleshooting and Prevention Protocol:

  • Ligand Selection: Employ sterically demanding, electron-rich ligands like the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9][10] These ligands form more stable complexes with palladium, preventing aggregation.

  • Use Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed to generate the active LPd(0) species cleanly and efficiently in situ, minimizing the lifetime of unstable intermediates.[11]

  • Inert Atmosphere: Although some precatalysts are air-stable for handling, phosphine ligands and the active Pd(0) species are susceptible to oxidation.[12] Always degas solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and run the reaction under an inert atmosphere.[2][11]

  • Temperature Control: Do not overheat the reaction. If a reaction is sluggish, consider screening a more active ligand or catalyst system before drastically increasing the temperature.[11]

  • Reagent Purity: Ensure all starting materials, solvents, and bases are of high purity and anhydrous (if the reaction is moisture-sensitive).[6]

Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst? What are the activation steps involved?

A2: The choice between a Pd(0) source like Pd(PPh₃)₄ and a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) depends on factors like air stability, ease of handling, and the specific reaction requirements. Both ultimately must generate the key Pd(0) active species to enter the catalytic cycle.[8][13]

Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃):

  • Pros: Already in the correct oxidation state to initiate the catalytic cycle directly via oxidative addition.

  • Cons: Often highly air-sensitive and require careful handling and storage under an inert atmosphere. Their purity can degrade over time.

  • Activation: No reduction step is needed. The catalyst becomes active once dissolved and ligands dissociate to form the necessary low-coordinate species.

Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂, Pd(dppf)Cl₂):

  • Pros: Generally bench-stable, easy to weigh and handle in the air, making them convenient for routine use.[14]

  • Cons: Require an in situ reduction from Pd(II) to the catalytically active Pd(0). This reduction step can sometimes be slow, inefficient, or lead to side reactions if not properly controlled.[14]

  • Activation Mechanism: The reduction of Pd(II) to Pd(0) can be accomplished by several species present in the reaction mixture, such as phosphine ligands (which are oxidized), amines, or organometallic reagents (via homocoupling).[14] For some systems, pre-activation by stirring the Pd(II) salt and ligand in solution before adding the substrates can be beneficial.[11]

Recommendation: For robustness and reproducibility, modern Pd(II) precatalysts (like the Buchwald series) are highly recommended.[11] They are air- and moisture-stable solids that are engineered to undergo rapid and quantitative reduction to the active LPd(0) catalyst under the reaction conditions, providing the best of both worlds.[11]

G cluster_0 Catalyst Activation Pathways Pd(II) Precatalyst Pd(II) Precatalyst Active LPd(0) Active LPd(0) Pd(II) Precatalyst->Active LPd(0) In-situ Reduction (e.g., by phosphine, amine) Pd(0) Precatalyst Pd(0) Precatalyst Pd(0) Precatalyst->Active LPd(0) Ligand Dissociation Oxidative Addition Oxidative Addition Active LPd(0)->Oxidative Addition Enters Catalytic Cycle

A logical troubleshooting workflow for Suzuki-Miyaura couplings.
Q4: My Heck reaction with an aryl chloride is failing. How can I improve the oxidative addition step?

A4: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in palladium-catalyzed reactions. [14]This is due to the high strength of the C-Cl bond, which makes the initial, often rate-limiting, oxidative addition step difficult. [4] Key Strategies to Activate Aryl Chlorides:

  • Use Highly Active Ligands: Standard ligands like PPh₃ are generally ineffective for aryl chlorides. The breakthrough in this area came from the development of very electron-rich and sterically bulky ligands. [10] * Bulky Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are extremely effective. The large steric bulk promotes the formation of a highly reactive, low-coordinate LPd(0) species, while the strong electron-donating character increases the electron density on the palladium, facilitating its insertion into the C-Cl bond. [3] * Buchwald Biarylphosphines: Ligands such as XPhos and SPhos are excellent choices for activating aryl chlorides. [8][9] * N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be even more effective than phosphines for certain challenging substrates. [4]2. Higher Temperatures: Reactions involving aryl chlorides often require more thermal energy to overcome the activation barrier for oxidative addition. Temperatures in the range of 100-140 °C are common. [4]3. Choice of Palladium Precatalyst: Using a precatalyst that cleanly generates the active LPd(0) species is critical. Palladium acetate (Pd(OAc)₂) combined with a suitable ligand is a common starting point. [4]Modern precatalysts can offer improved performance. [11]4. Base Selection: While the base in a Heck reaction does not directly participate in oxidative addition, its choice can influence catalyst stability and overall efficiency. A non-coordinating, moderately strong organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typical. [15]

    Parameter Recommendation for Aryl Bromides/Iodides Recommendation for Aryl Chlorides Rationale
    Ligand PPh₃, dppf P(t-Bu)₃, XPhos, SPhos, NHCs Requires highly electron-rich and bulky ligands to facilitate C-Cl bond cleavage. [4][8][10]
    Temperature Room Temp to 100 °C 100 °C to 140 °C Higher energy is needed to overcome the activation barrier of the strong C-Cl bond. [4]

    | Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher loading may be needed to compensate for slower turnover with challenging substrates. [7]|

Section 3: Common Side Reactions and Impurity Formation

Controlling selectivity and minimizing byproducts is crucial for obtaining high purity material and simplifying downstream processing.

Q5: I'm observing significant homocoupling of my starting materials. What causes this and how can I minimize it?

A5: Homocoupling is a common side reaction where two molecules of the same starting material couple together (e.g., Ar-X + Ar-X → Ar-Ar or Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar). The specific cause depends on the reaction type.

In Suzuki-Miyaura Couplings: The primary cause of boronic acid homocoupling is the presence of oxygen. [16]Oxygen can participate in a competing catalytic cycle that leads to the formation of biaryl byproducts. This process is often palladium-catalyzed.

  • Prevention:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvents (including any water used) are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar). [16] 2. Use Excess Aryl Halide: Using a slight excess (e.g., 1.05-1.1 equiv) of the aryl halide relative to the boronic acid can help ensure the desired cross-coupling pathway outcompetes the homocoupling pathway. [8] 3. Lower Temperature: If feasible, running the reaction at a lower temperature can sometimes reduce the rate of side reactions relative to the desired product formation. [8] In Sonogashira Couplings (Glaser Coupling): The homocoupling of terminal alkynes to form 1,3-diynes is known as Glaser coupling. This is an oxidative process that is typically promoted by the copper(I) co-catalyst in the presence of oxygen. [2]

  • Prevention:

    • Strictly Anaerobic Conditions: As with Suzuki coupling, meticulous exclusion of air is paramount. [2] 2. Use a Copper-Free Protocol: Many modern Sonogashira protocols have been developed that avoid the use of a copper co-catalyst altogether. [2][8]These systems often require a different choice of ligand or base but completely eliminate the possibility of copper-mediated Glaser coupling. [17] In Negishi Couplings: Homocoupling in Negishi reactions can arise from a second transmetalation event where the Ar-Pd-Ar' intermediate reacts with another molecule of the organozinc reagent (Ar'-ZnX). [18]

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of the organozinc reagent.

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus the undesired second transmetalation.

Q6: My product is contaminated with a dehalogenated starting material (Ar-H). What is the mechanism of hydrodehalogenation and how can I suppress it?

A6: Hydrodehalogenation, the replacement of a halide with a hydrogen atom (Ar-X → Ar-H), is a frustrating side reaction that consumes starting material. [8]It typically occurs after the oxidative addition step and competes with the desired transmetalation/reductive elimination pathway.

Mechanism: The Ar-Pd(L)₂-X intermediate formed after oxidative addition can react with a hydride source in the reaction mixture. This forms an Ar-Pd(L)₂-H species, which then undergoes reductive elimination to produce the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst. [14] Common Hydride Sources:

  • Bases: Amine bases (like Et₃N) can be a source of hydrides.

  • Solvents: Alcohols or even trace water can sometimes act as hydride donors. [12]* Reagents: Impurities in starting materials or reagents can be an inadvertent source.

Troubleshooting and Prevention:

  • Change the Base: This is often the most effective solution. If you are using an amine base, switch to an inorganic base such as a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄). [12]2. Use Anhydrous Solvents: Ensure your solvents are dry, especially if you suspect water is contributing to the problem.

  • Optimize Reaction Conditions: Sometimes, running the reaction at a lower temperature or for a shorter time can favor the desired cross-coupling, which may have a lower activation energy than the hydrodehalogenation pathway.

  • Increase Coupling Partner Concentration: Ensuring a sufficient concentration of the nucleophilic coupling partner (e.g., boronic acid, organozinc) can help the transmetalation step outcompete the undesired reaction with the hydride source.

Section 4: Reaction-Type-Specific Issues

While many principles are universal, certain named reactions have unique challenges that require specific troubleshooting strategies.

Q7: My Negishi coupling stalls at 50-60% conversion, even with high catalyst loading. What could be causing this catalyst deactivation?

A7: Stalling is a classic sign of catalyst deactivation during the reaction. [19]In Negishi couplings, which involve highly reactive and often sensitive organozinc reagents, several factors can lead to this issue. [18][20] Potential Causes for Deactivation:

  • Product Inhibition: The biaryl product formed may be a better ligand for palladium than the phosphine ligand or starting materials. If the product coordinates strongly to the palladium center, it can halt the catalytic cycle. [19]2. Substrate-Directed Poisoning: If your aryl halide or organozinc reagent contains functional groups that can coordinate strongly to palladium (e.g., unprotected thiophenes, certain pyridines, or tertiary amines), they can poison the catalyst. [19]3. Instability of Organozinc Reagent: Organozinc reagents are sensitive to air and moisture. [18]If they are not prepared and handled under strictly inert conditions, they can decompose, leading to a stalled reaction due to a lack of the active nucleophile.

  • Formation of Inactive Palladium Species: As in other couplings, the catalyst can decompose to palladium black if the ligand environment is not sufficiently stabilizing.

Troubleshooting Protocol:

  • Screen Ligands: The stalling suggests the current ligand (e.g., SPhos) may not be optimal for your specific substrate combination. Screen a panel of different ligands. For substrates with potentially coordinating heterocycles, ligands designed for such challenges may be required. A search of the literature for couplings on similar scaffolds is highly recommended. [19]2. Dilute Conditions: While counterintuitive, sometimes running the reaction at a higher dilution can disfavor product inhibition by reducing the product's concentration relative to the catalyst. [19]3. Check Organozinc Quality: Ensure the organozinc reagent is freshly prepared or properly stored and transferred under rigorously inert conditions. Titrating the organozinc solution before use can confirm its concentration.

  • Slow Addition: Instead of adding all the catalyst at the beginning, try a slow addition of a catalyst solution over a period of time. This can help maintain a low, steady-state concentration of active catalyst and can sometimes overcome issues of catalyst decomposition. [19]

Q8: In my Stille coupling, the transmetalation step seems to be the bottleneck. What additives can be used to accelerate it?

A8: The transmetalation step is often the rate-determining step in the Stille catalytic cycle. [21][22]This is particularly true for couplings involving sterically hindered or electron-poor organostannanes. Fortunately, several additives have been found to dramatically accelerate this step.

Key Additives and Their Mechanisms:

  • Copper(I) Salts (e.g., CuI): The use of a stoichiometric or co-catalytic amount of a copper(I) salt is the most common strategy. [21]The copper(I) salt is believed to undergo a rapid transmetalation with the organostannane to form a more reactive organocopper intermediate. This organocopper species then transmetalates much more quickly with the palladium complex than the organostannane would directly. This can increase the reaction rate by orders of magnitude. [21]2. Lithium Chloride (LiCl): LiCl is often used as an additive, particularly in polar aprotic solvents like DMF or NMP. [23]It is thought to function in several ways:

    • It can break up organostannane aggregates, making the tin reagent more available.

    • It can coordinate to the palladium center, displacing other ligands and creating a more electrophilic palladium complex that is more susceptible to transmetalation. [23] * It helps to stabilize charged intermediates in the transition state. [23]3. Fluoride Sources (e.g., CsF): Fluoride ions can coordinate to the tin atom in the organostannane, forming a hypervalent "ate" complex. [24]This pentacoordinate tin species is significantly more nucleophilic and transfers its organic group to the palladium center more rapidly.

Experimental Protocol: Screening Additives for Stille Coupling

  • Set up three parallel reactions under identical conditions (catalyst, ligand, solvent, temperature, inert atmosphere).

  • Reaction A (Control): No additive.

  • Reaction B (Copper Co-catalysis): Add Copper(I) Iodide (CuI, 20 mol%).

  • Reaction C (Salt Additive): Add anhydrous Lithium Chloride (LiCl, 2-3 equivalents).

  • Monitor all three reactions by TLC or GC/LC-MS over time to compare the rates of conversion. This will provide clear data on which additive is most effective for your specific substrate pair. [25]

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. (n.d.). University of Pennsylvania. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Palladium-catalyzed cross-coupling reactions. (2025). Fiveable. [Link]

  • Stille reaction. (n.d.). Wikipedia. [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022). UPCommons. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Publishing. [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021). ResearchGate. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • The Mechanisms of the Stille Reaction. (2004). University of Windsor. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo. [Link]

  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025). ResearchGate. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.. (n.d.). [Source Not Found].
  • Reasons for stalling of a Negishi coupling?. (2023). Reddit. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). ResearchGate. [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Negishi coupling. (n.d.). Wikipedia. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (n.d.). ACS Publications. [Link]

  • Practical Heck Reaction problems!. (2021). Reddit. [Link]

  • Negishi Coupling. (n.d.). OpenOChem Learn. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Appel Reaction/Negishi Cross-Coupling/Problem Solved/ CSIR 2014/ ChemOrgChem. (2025). YouTube. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

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Technical Support Center: Scale-Up Synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

This guide addresses the process engineering and troubleshooting required to scale the synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole from gram-scale discovery to kilogram-scale pilot production.

Unlike simple pyrazole syntheses, the introduction of bromine atoms specifically at the C3 and C5 positions, while maintaining the N-aryl regioselectivity, presents unique challenges. Direct bromination of the 1-arylpyrazole core often favors the C4 position (electrophilic aromatic substitution). Therefore, the only robust, self-validating route for scale-up is the Cyclization-Aromatization Strategy , utilizing a pyrazolidine-3,5-dione intermediate.

The Validated Pathway

The protocol relies on the condensation of (2-methoxyphenyl)hydrazine with a malonic ester, followed by dehydrative bromination using phosphorus oxybromide (POBr


).

SynthesisPathway Start 2-Methoxyphenylhydrazine HCl Salt Inter Intermediate: 1-(2-methoxyphenyl) pyrazolidine-3,5-dione Start->Inter Step 1: Cyclocondensation (Reflux, 4-6h) Reagent Diethyl Malonate + NaOEt/EtOH Reagent->Inter Product Target: 3,5-Dibromo-1-(2-methoxyphenyl) pyrazole Inter->Product Step 2: Aromatizing Bromination (100-110°C) Reagent2 POBr3 (Melt or Toluene) Reagent2->Product

Figure 1: Validated synthetic workflow ensuring C3/C5 regioselectivity.

Critical Process Parameters (CPP) & Stoichiometry

For a standard 1.0 kg input batch.

ReagentEquiv.[1][2][3][4]RoleCritical Quality Attribute (CQA)
(2-Methoxyphenyl)hydrazine HCl 1.0Limiting ReagentFree hydrazine content < 0.5%; Aniline impurity < 0.1%.
Diethyl Malonate 1.1 - 1.2Cyclization PartnerWater content < 0.05% (Competes with cyclization).
Sodium Ethoxide (21% in EtOH) 2.2 - 2.5BaseMust neutralize HCl salt AND deprotonate methylene.
Phosphorus Oxybromide (POBr

)
3.0 - 4.0Brominating AgentSolid quality; avoid hydrolyzed "syrup" on surface.
Toluene SolventReaction MediumAnhydrous; Azeotropic removal of water required if recycling.

Troubleshooting Guide: Phase 1 (Cyclization)

Objective: Formation of 1-(2-methoxyphenyl)pyrazolidine-3,5-dione. Mechanism: Nucleophilic attack of hydrazine nitrogen on ester carbonyls.

Issue 1: Reaction mixture solidifies or becomes too viscous to stir.
  • Diagnosis: Precipitation of the sodium salt of the pyrazolidine-3,5-dione intermediate. This is actually a sign of a successful reaction, but it hinders heat transfer.

  • Solution:

    • Immediate: Add anhydrous ethanol to maintain a stirrable slurry (minimum 5-7 L per kg of substrate).

    • Prevention: Use a high-torque overhead stirrer with an anchor impeller. Do not use magnetic stirring for scales >50g.

Issue 2: Low yield (<60%) or presence of uncyclized hydrazide.
  • Diagnosis: Incomplete ethoxide deprotonation or moisture ingress.

  • Root Cause: The HCl salt of the hydrazine consumes 1 equivalent of base immediately. If you calculate base based on free hydrazine, the reaction will stall.

  • Corrective Action: Ensure you are using at least 2.2 equivalents of NaOEt. 1.0 eq neutralizes the HCl; 1.0 eq forms the enolate of the malonate; 0.2 eq drives equilibrium.

  • Protocol Check: Run the reaction under strict nitrogen atmosphere. Moisture hydrolyzes the ester to the acid, which decarboxylates and kills the reaction.

Issue 3: "Pink/Red" coloration of the intermediate.
  • Diagnosis: Oxidation of residual aryl hydrazine (formation of azo/diazo impurities).

  • Impact: Usually cosmetic, but high levels indicate air leaks.

  • Purification: The dione intermediate is soluble in aqueous base (due to acidic protons at C4).

    • Dilute reaction with water.

    • Wash with Ethyl Acetate (removes colored neutral impurities).

    • Acidify aqueous layer to pH 2.

    • Precipitate the white/off-white dione.

Troubleshooting Guide: Phase 2 (Bromination)

Objective: Conversion of the dione (tautomeric with di-hydroxy) to 3,5-dibromo derivative. Reagent: POBr


 (Phosphorus Oxybromide).
Issue 4: Violent exotherm upon adding POBr .
  • Diagnosis: Rapid reaction with residual moisture or alcohol in the intermediate.

  • Safety Critical: POBr

    
     reacts explosively with water to generate HBr gas.
    
  • Protocol:

    • Drying: The dione intermediate from Step 1 must be dried to constant weight (vacuum oven, 50°C) to remove all water/ethanol.

    • Addition: Add solid POBr

      
       in portions to the dione suspended in toluene/anisole at room temperature. Do not add dione to hot POBr
      
      
      
      .
    • Ramp: Heat slowly to 100°C. The reaction is endothermic once the initial mixing is done, but gas evolution (HBr) will be significant.

Issue 5: Incomplete conversion (Monobromo species detected).
  • Diagnosis: Insufficient thermal energy or old reagent.

  • Technical Insight: The substitution at C5 is faster than C3 due to steric hindrance from the N-aryl group. The "3-hydroxy" position is harder to brominate.

  • Solution:

    • Increase temperature to reflux (toluene 110°C or anisole 150°C).

    • Add a catalyst: N,N-Dimethylaniline (DMA) (0.5 - 1.0 eq) acts as a base to scavenge protons and activate the POBr

      
       species.
      
Issue 6: Difficult phosphorus removal during workup.
  • Diagnosis: The "rag layer" or emulsion during quenching.

  • Workup Protocol:

    • Cool reaction to 20°C.

    • Pour reaction mixture slowly into ice water (Never water into reaction).

    • Key Step: Adjust pH to >9 using NaOH. This hydrolyzes phosphoryl bromides into water-soluble phosphates.

    • Extract with Dichloromethane (DCM) or Toluene.

    • If emulsion persists, filter through a Celite pad to remove colloidal phosphorus species.

Frequently Asked Questions (FAQs)

Q: Can we use POCl


 followed by Br

exchange to save cost?
A: While theoretically possible, this is not recommended for the N-(2-methoxyphenyl) substrate. The 2-methoxy group activates the phenyl ring. Using elemental bromine (Br

) poses a high risk of brominating the phenyl ring (likely para to the methoxy group) rather than exchanging the pyrazole chlorines. Sticking to POBr

ensures the reaction is a nucleophilic displacement on the pyrazole ring, preserving the aryl ring integrity.

Q: Why do we see a "tribromo" impurity by LCMS? A: This is 3,4,5-tribromo-1-(2-methoxyphenyl)pyrazole . It occurs if the reaction temperature is too high or if the dione intermediate contained impurities that facilitated electrophilic bromination at the C4 position.

  • Fix: Keep the reaction under inert atmosphere.[5] If C4-H is being brominated, it implies an electrophilic mechanism (Br

    
    ) is competing with the nucleophilic mechanism. Ensure no free Br
    
    
    
    is present in your POBr
    
    
    (it should be white/yellow crystals, not orange/red).

Q: What is the best solvent for recrystallizing the final product? A: Ethanol/Water (9:1) or pure Isopropanol.

  • Dissolve crude solid in boiling ethanol.

  • Add activated carbon (to remove tarry phosphorus byproducts).

  • Filter hot.

  • Cool slowly to 4°C.

  • The 3,5-dibromo product crystallizes as white needles.

Analytical Specifications for Release

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0% area
Identity 1H NMR (CDCl

)

3.80 (s, 3H, OMe), 6.60 (s, 1H, Pyrazole-H4)
Residual Phosphorus ICP-MS< 50 ppm
Water Content KF Titration< 0.5%

References

  • General Pyrazole Synthesis (Knorr Type): Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Source: Thieme Chemistry (Synlett).
  • Bromination Methodology (Analogous Substrates)

    • Title: Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles.
    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General reference for bromination conditions of pyrazoles).

  • Specific Substrate Data

    • Title: this compound | C10H8Br2N2O.[6]

    • Source: PubChem (N
    • URL:[Link]

  • Scale-Up Considerations for Hydrazines

    • Title: Preparation method of Methoxyphenylhydrazine (Patent).[2]

    • Source: Google P
    • URL

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making their efficient functionalization a critical endeavor.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the catalytic functionalization of pyrazoles. Each issue is presented with probable causes and actionable solutions grounded in established chemical principles.

Issue 1: Poor or No Conversion

Q: I am not observing any product formation in my pyrazole functionalization reaction. What are the likely causes and how can I troubleshoot this?

A: Poor or no conversion is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.

Probable Causes & Solutions:

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific transformation, or it may have degraded.

    • Catalyst Screening: If using a palladium-catalyzed C-H activation, consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and precatalysts.[6] For certain transformations like hydroamination, an earth-abundant copper catalyst might be a more suitable and milder alternative.[7][8] Rhodium catalysts are often effective for alkenylation and alkylation reactions.[9][10][11][12]

    • Reagent Quality: Ensure the catalyst and ligands are pure and have been stored correctly to prevent deactivation.[6]

  • Inadequate Reaction Conditions: Temperature, solvent, and base play a crucial role in the catalytic cycle.

    • Temperature Optimization: Many C-H functionalization reactions require elevated temperatures (typically 80-150 °C) to proceed efficiently.[6][13]

    • Solvent Selection: The choice of solvent can significantly impact yield and selectivity. Aprotic polar solvents like DMF or DMA are common, but sometimes non-polar solvents can enhance selectivity.[14] Protic solvents like acetic acid have been shown to be crucial in some palladium-catalyzed arylations.[15][16]

    • Base Screening: The base is critical for the deprotonation step. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases. The strength and nature of the base should be matched to the substrate and catalyst system.[6][17]

  • Ligand Issues: The ligand is essential for stabilizing the catalyst and modulating its reactivity and selectivity.[18]

    • Ligand Choice: For palladium-catalyzed cross-coupling, bulky, electron-rich phosphine ligands are often required.[18][19] The choice of ligand can be substrate-dependent, so screening a variety of ligands (e.g., Xantphos, BrettPhos) is recommended.[6] In some cases, a ligand-free system may be optimal.[20]

  • Atmosphere Control: Many catalytic systems are sensitive to air and moisture.

    • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that anhydrous, degassed solvents are used.[6]

Troubleshooting Workflow for Poor Conversion

G start Poor or No Conversion catalyst Verify Catalyst Activity & Purity start->catalyst catalyst->start Replace catalyst if degraded reagents Check Reagent Quality (Substrates, Base, Solvent) catalyst->reagents If catalyst is active reagents->start Purify/replace reagents conditions Optimize Reaction Conditions (Temp, Time) reagents->conditions If reagents are pure conditions->start Re-evaluate conditions ligand Screen Different Ligands conditions->ligand If still no conversion atmosphere Ensure Inert Atmosphere ligand->atmosphere If ligand screen fails success Successful Reaction atmosphere->success If inertness is key

Caption: A logical guide for troubleshooting poor or no conversion in pyrazole functionalization.

Issue 2: Poor Regioselectivity (Mixture of C4 and C5 Isomers)

Q: My pyrazole functionalization is yielding a mixture of C4 and C5-functionalized products. How can I improve the regioselectivity?

A: Achieving high regioselectivity in pyrazole functionalization is a common challenge due to the similar reactivity of the C4 and C5 positions.[5] The outcome is often influenced by the electronic and steric environment of the pyrazole ring and the catalytic system employed.

Strategies to Enhance Regioselectivity:

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. The pyrazole nitrogen itself can act as a directing group, often favoring functionalization at the C5 position.[15][21]

    • For C-H activation of substituents on the pyrazole nitrogen, the pyrazole ring directs the catalyst to a specific C-H bond, often leading to the formation of a five-membered metallacycle.[15]

  • Blocking Groups: Introducing a removable blocking group at one position can force the functionalization to occur at the other.

    • An ester or a halogen at the C4 position can effectively block it, leading to selective C5 arylation.[13][14] These groups can often be removed in a subsequent step.[13]

  • Catalyst and Ligand Control: The choice of catalyst and ligand can significantly influence the regiochemical outcome.

    • For palladium-catalyzed direct arylation, running the reaction in non-polar solvents can favor C5 selectivity.[14]

    • The steric and electronic properties of phosphine ligands can also play a role in directing the catalyst to a specific site.[22]

  • Solvent Effects: The solvent can influence the acidity of the C-H protons, thereby affecting regioselectivity.

    • Protic solvents have been shown to enhance the acidity of the β-proton (C4), which can favor β-C-H bond arylation in some systems.[20]

Regioselectivity Control Strategies

Strategy Target Position Example Reference
Directing Group C5-Arylation N-dimethylaminosulfamoyl protected pyrazole [14]
Blocking Group C5-Arylation Ester group at C4 [13][14]
Solvent Choice C5-Arylation Non-polar solvents in Pd-catalyzed reactions [14]

| Solvent Choice | C4-Arylation | Protic solvents to enhance C4 acidity |[20] |

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for C-H arylation of pyrazoles?

A: The "best" catalyst system is highly dependent on the specific pyrazole substrate and the arylating agent. However, palladium-based catalysts are the most extensively used and versatile for this transformation.[13][14][22]

  • Palladium: Pd(OAc)₂ is a common and effective catalyst precursor.[13][15] The choice of ligand is crucial, with bulky, electron-rich phosphines often giving the best results.[22] In some cases, a ligand-free palladium system can be advantageous.[20]

  • Copper: Copper catalysts, particularly CuI, have been used for the arylation of pyrazoles and can be a more economical option.[23] They are also effective for C-N coupling reactions.[24]

  • Rhodium: While more commonly used for alkylations and alkenylations, rhodium catalysts have also been employed for certain arylation reactions.[25]

Q2: How do I choose the right directing group for my pyrazole functionalization?

A: The pyrazole ring itself is an efficient directing group for the functionalization of substituents at the N1 position due to the coordinating ability of the N2 atom.[15][26] If you are targeting C-H bonds on the pyrazole ring itself, other directing groups can be installed. The choice depends on the desired regioselectivity and the compatibility with your reaction conditions. When multiple directing groups are present, the reaction can sometimes be orchestrated to proceed in a specific sequence.[16]

Catalytic Cycle for Pyrazole-Directed C-H Functionalization

G sub Pyrazole Substrate + Catalyst coordination Coordination of N2 to Metal sub->coordination activation C-H Activation & Metallacycle Formation coordination->activation coupling Coupling with Partner (e.g., Aryl Halide) activation->coupling reductive_elim Reductive Elimination coupling->reductive_elim product Functionalized Pyrazole reductive_elim->product catalyst_regen Catalyst Regeneration reductive_elim->catalyst_regen catalyst_regen->sub

Caption: A simplified catalytic cycle for pyrazole-directed C-H functionalization.

Q3: Can I functionalize sp³ C-H bonds using a pyrazole directing group?

A: Yes, the pyrazole moiety has been successfully used as a transformable directing group for the palladium-catalyzed functionalization of unactivated sp³ C-H bonds.[15] This allows for the synthesis of important building blocks like β-phenethylamines after removal of the pyrazole group.[15] Rhodium catalysts have also been shown to be effective for the alkenylation of unactivated C(sp³)-H bonds directed by a pyrazole group.[9]

Q4: What are the key considerations for scaling up a pyrazole functionalization reaction?

A: Scaling up catalytic reactions requires careful consideration of several factors:

  • Mixing: Ensure efficient stirring, as inorganic bases can be dense and may settle, leading to poor reproducibility.[6]

  • Heat Transfer: Maintain consistent and uniform heating of the reaction mixture.

  • Purity of Reagents: On a larger scale, the impact of impurities in starting materials, solvents, and reagents can be magnified.

  • Catalyst Loading: It may be possible to reduce the catalyst loading on a larger scale, but this should be optimized.

Section 3: Experimental Protocols

General Protocol for Palladium-Catalyzed Direct C-5 Arylation of a C-4 Blocked Pyrazole

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • C4-substituted pyrazole (e.g., ethyl 1-methylpyrazole-4-carboxylate) (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • KOAc (2.0 equiv)

  • Anhydrous, degassed DMA

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vessel, add the C4-substituted pyrazole, aryl bromide, Pd(OAc)₂, and KOAc.[13]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed DMA via syringe.

  • Heat the reaction mixture to 150 °C and stir for 12-24 hours.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 12(19), 4422–4425. [Link]

  • Wong, V. Q., & Lectka, T. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society. [Link]

  • Zhang, J., & co-workers. (2023). Enantioselective C–H Arylation for Axially Chiral Heterobiaryls. Organic Letters, 25, 7004–7008. [Link]

  • (NSF Public Access Repository). Synthesis of Dihydropyrazoles via Palladium‐Catalyzed Cascade Heterocyclization/Carbonylation/Arylation of β,γ‐Unsaturated. [Link]

  • Dion, A., & co-workers. (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. OUCI. [Link]

  • Wang, C., & co-workers. (2019). Rhodium(iii)-catalyzed unreactive C(sp3)-H alkenylation of N-alkyl-1H-pyrazoles with alkynes. Organic & Biomolecular Chemistry, 17(33), 7679-7683. [Link]

  • Boutal, H., & co-workers. (2021). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. MDPI. [Link]

  • (n.d.). Rhodium-catalyzed regio- and enantioselective allylic alkylation of pyrazol-5-ones with alkynes. Chemical Communications (RSC Publishing). [Link]

  • (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Supporting Information. [Link]

  • Li, D. Y., & co-workers. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. [Link]

  • Wong, V. Q. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship.org. [Link]

  • Wong, V. Q., & Lectka, T. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society. [Link]

  • Chen, G., & co-workers. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2494–2498. [Link]

  • (n.d.). Copper‐Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1H‐Indazoles and 1H‐Pyrazoles Using a Cleavable Directing Group. ResearchGate. [Link]

  • Jones, C. P., & co-workers. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry. [Link]

  • Ohta, T., & co-workers. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]

  • (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]

  • (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2023). The Role of Catalysts in Functionalization of C-H and C-C Bonds. MDPI. [Link]

  • Zhang, M., & co-workers. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3228. [Link]

  • (n.d.). Ligands Control Reactivity and Selectivity in Palladium‐Catalyzed Functionalization of Unactivated C sp 3 -H Bonds. Scilit. [Link]

  • (n.d.). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • (2026). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090–1101. [Link]

  • (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]

  • (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • (2024). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. International Journal of Industrial Engineering Computations. [Link]

  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

  • (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazole Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows for extensive chemical modification, leading to a diverse array of analogs with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various pyrazole analogs in key biological assays, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the experimental data that underpins these findings, provide detailed protocols for essential assays, and explore the structure-activity relationships that govern their biological function.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The pyrazole ring's structure is conducive to interactions with a multitude of biological targets. The nitrogen atoms can act as hydrogen bond donors and acceptors, while the carbon atoms can be substituted with various functional groups to modulate properties like lipophilicity, solubility, and steric bulk. These modifications are crucial for optimizing the binding affinity and selectivity of pyrazole-based drugs.

Caption: General structure of the pyrazole scaffold highlighting key positions for substitution.

Anticancer Efficacy of Pyrazole Analogs

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.

Comparative Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates greater potency.

Pyrazole AnalogCancer Cell LineIC50 (µM)Reference
Compound 3b A549 (Lung)12.47 ± 1.08
Compound 3d A549 (Lung)14.46 ± 2.76
Compound 3b HT1080 (Fibrosarcoma)11.40 ± 0.66
Compound 3d HT1080 (Fibrosarcoma)23.74 ± 13.30
Benzofuran-pyrazole (BZP) MCF-7 (Breast)-
BZP-Nanoparticles MCF-7 (Breast)-
Pyrazoline derivatives HCT-116 (Colon)7.74 - 82.49 µg/mL
Pyrazoline derivatives MCF-7 (Breast)4.98 - 92.62 µg/mL

Note: Direct comparison of absolute IC50 values between different studies should be done with caution due to variations in experimental conditions.

The data indicates that subtle structural modifications can significantly impact anticancer activity. For instance, the nature and position of substituents on the phenyl rings of pyrazoline derivatives have been shown to be critical for their cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of pyrazole analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrazole analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Efficacy of Pyrazole Analogs

Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Comparative Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic in vivo assay for screening acute anti-inflammatory drugs. The percentage of edema inhibition is a measure of the compound's efficacy. Additionally, in vitro assays measuring the inhibition of COX-1 and COX-2 enzymes provide mechanistic insights.

Pyrazole AnalogAssayEfficacyReference
Compound 33 Carrageenan-induced paw edema39% edema inhibition
Celecoxib (Reference) Carrageenan-induced paw edema82% edema inhibition
Compound 44 COX-2 Inhibition (in vitro)IC50 = 0.01 µM
Celecoxib (Reference) COX-2 Inhibition (in vitro)IC50 = 0.70 µM
Compound 5u COX-2 Inhibition (in vitro)IC50 = 1.79 µM, SI = 72.73
Compound 5s COX-2 Inhibition (in vitro)IC50 = 2.51 µM, SI = 65.75
Compound 2a COX-2 Inhibition (in vitro)IC50 = 19.87 nM
Compound 3b COX-2 Inhibition (in vitro)IC50 = 39.43 nM, SI = 22.21

SI = Selectivity Index (IC50 COX-1 / IC50 COX-2)

The data highlights the successful development of pyrazole analogs with high potency and selectivity for COX-2, such as celecoxib. The presence of a sulfonamide or a similar pharmacophore is often a key structural feature for achieving COX-2 selectivity.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes the in vivo evaluation of the anti-inflammatory activity of pyrazole analogs.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole analogs

  • Positive control (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (n=6 per group): vehicle control, positive control, and test groups (receiving different doses of pyrazole analogs).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or pyrazole analogs orally via gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each group and determine the percentage of edema inhibition compared to the vehicle control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Efficacy of Pyrazole Analogs

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Comparative Antimicrobial Activity

The antimicrobial efficacy of pyrazole analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Pyrazole AnalogMicroorganismMIC (µg/mL)Reference
Compound 21a S. aureus62.5
Compound 21c Multi-drug resistant bacteria0.25
Compound 23h Multi-drug resistant bacteria0.25
Gatifloxacin (Reference) Multi-drug resistant bacteria1
Indazole 2, 3, 5 & Pyrazoline 9 Gram-positive isolates≤ 128
Pyrazoline 9 S. aureus MDR4

The data reveals that some pyrazole derivatives exhibit potent antibacterial activity, even against multi-drug resistant strains. The incorporation of specific substituents, such as imidazothiadiazole moieties, has been shown to enhance the antimicrobial properties of the pyrazole core.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of pyrazole analogs.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Pyrazole analogs

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the pyrazole analogs in MHB in the 96-well plates.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This guide has provided a comparative overview of the efficacy of pyrazole analogs in anticancer, anti-inflammatory, and antimicrobial assays. The presented data and protocols underscore the immense therapeutic potential of this versatile heterocyclic scaffold. The ability to fine-tune the biological activity of pyrazole derivatives through targeted chemical modifications makes them a cornerstone of modern drug discovery. Further research into novel pyrazole analogs holds the promise of delivering next-generation therapeutics with improved efficacy and safety profiles.

References

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

  • MDPI. (2025). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. [Link]

  • MDPI. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • PubMed. (2021). Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. [Link]

  • PubMed. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. [Link]

  • PMC. (2022). Antibacterial pyrazoles: tackling resistant bacteria. [Link]

  • PMC. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]

  • ACS Omega. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

  • Semantic Scholar. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

  • NIH. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. [Link]

  • Preprints.org. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Bentham Science Publisher. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Bentham Science Publishers. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. [Link]

  • PMC. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • ResearchGate. (2019). (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. [Link]

  • Cairo University. (2019). New pyrazole derivatives. [Link]

  • PMC. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]

  • RSC Publishing. (n.d.).

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bromophenyl Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[1] When functionalized with a bromophenyl group, the resulting scaffold offers a unique combination of lipophilicity, metabolic stability, and electronic properties that make it a privileged structure for developing targeted therapeutic agents and high-efficacy agrochemicals.[3][4]

The bromine atom, a halogen, is not merely a passive substituent. Its size, electronegativity, and ability to form halogen bonds can significantly influence a molecule's conformation, binding affinity to biological targets, and pharmacokinetic profile. Understanding the structure-activity relationship (SAR) of this scaffold is therefore paramount for rationally designing next-generation inhibitors, antagonists, and modulators with enhanced potency and selectivity.

This guide provides an in-depth comparison of bromophenyl pyrazole derivatives across different biological applications. We will dissect the causal relationships between specific structural modifications and their impact on activity, supported by experimental data and validated protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based framework for navigating the chemical space of bromophenyl pyrazoles.

Core Principles of Bromophenyl Pyrazole SAR: A Workflow for Rational Design

The development of potent and selective agents hinges on a systematic process of design, synthesis, and evaluation. The causality behind this workflow is to create a feedback loop where biological data from one generation of compounds informs the design of the next, progressively optimizing for the desired activity.

SAR_Workflow cluster_design Phase 1: Design & Synthesis cluster_evaluation Phase 2: Biological Evaluation cluster_analysis Phase 3: Analysis & Optimization A Lead Identification (e.g., Bromophenyl Pyrazole) B In Silico Modeling (Docking Studies) A->B Predict Binding C Design of Analogs (Varying R-groups, Isomers) B->C Guide Design D Chemical Synthesis (e.g., Condensation, Cyclization) C->D Synthesize Targets E In Vitro Assays (Enzyme Inhibition, Cytotoxicity) D->E Test Activity F Cell-Based Assays (e.g., Cancer Cell Lines) E->F Confirm Cellular Effect G Quantitative Data Generation (IC50, MIC) F->G Quantify Potency H Structure-Activity Relationship (SAR) Analysis G->H Correlate Structure & Activity I Identification of Key Pharmacophores H->I Define Critical Features J Lead Optimization I->J Refine Structure J->C Iterative Design Loop

Caption: A typical workflow for SAR-driven drug discovery, from initial design to lead optimization.

Comparative Analysis I: Anticancer Activity

Bromophenyl pyrazoles have emerged as a highly promising class of anticancer agents, primarily through their action as kinase inhibitors.[5] Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6]

Targeting Tyrosine Kinases: EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial for tumor growth, angiogenesis, and metastasis.[5] Several studies have demonstrated that bromophenyl pyrazole derivatives can act as potent dual inhibitors.

A key SAR insight is that fusing additional heterocyclic rings to the pyrazole core can dramatically enhance potency.[5] For instance, starting with a 4-(2-bromophenyl) dihydropyrano[2,3-c]pyrazole core, modifications to fused pyrimidine rings lead to significant variations in inhibitory activity.

Compound IDKey Structural FeaturesTargetIC50 (µM)Reference
Erlotinib (Reference Drug)EGFR10.6[5]
Sorafenib (Reference Drug)VEGFR-2-[5]
Compound 3 Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine, 5-imino 6-aminoEGFR 0.06 [5]
Compound 9 Dihydropyrano[2,3-c]pyrazole, fused isoxazoleVEGFR-2 0.22 [5]
Compound 12 Pyrazolo[3,4-d]pyrimidineEGFR0.23[5]
Compound 12 Pyrazolo[3,4-d]pyrimidineVEGFR-20.31[5]
Compound 4 Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine, 5-one 7-methylHEPG2 (Cell)0.31[5]

SAR Interpretation:

  • Fused Ring Systems: The data clearly shows that moving from a simple pyrazole to fused systems like pyrazolopyrimidines results in highly potent compounds, with IC50 values in the nanomolar range, far exceeding the reference drug erlotinib.[5]

  • Substituent Effects: Within the pyrazolopyrimidine series, subtle changes have a large impact. The 5-imino derivative (Compound 3 ) is the most potent EGFR inhibitor, while the 5-one derivative with a 7-methyl group (Compound 4 ) shows the best overall anticancer activity against HEPG2 cells.[5] This highlights the importance of substituents on the fused ring for optimizing target engagement.

  • Dual Inhibition: Compound 12 demonstrates potent dual inhibition of both EGFR and VEGFR-2, a highly desirable trait in cancer therapy to combat resistance and target multiple growth pathways simultaneously.[5]

Targeting Aurora Kinases

Aurora kinases are serine/threonine kinases essential for cell division, and their inhibition is another promising anticancer strategy. Research has shown that the pyrazole scaffold is a common core for Aurora A kinase inhibitors, acting as an ATP-competitive agent.[7]

In one series, a 3-(4-bromophenyl)-1-isonicotinoyl-1H-pyrazole-4-carbaldehyde was used as a starting point to create thiazolidin-4-one derivatives. The position of the bromo group is critical.

SAR Interpretation:

  • The presence of a 4-bromophenyl group at the C3 position of the pyrazole ring is a recurring motif in potent Aurora kinase inhibitors.[7]

  • Molecular docking studies suggest that the pyrazole core binds to the ATP-binding site of the kinase, while the bromophenyl moiety often extends into a hydrophobic pocket, contributing to binding affinity.[7]

Comparative Analysis II: Antimicrobial and Antifungal Activity

The bromophenyl pyrazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents. The key to their activity often lies in the specific substitutions on both the pyrazole and the phenyl rings.

Compound IDKey Structural FeaturesActivityMIC (µg/mL)OrganismReference
Compound 5a N-(2-chlorophenyl)-3-(4-bromophenyl)-5-iodo-1-methyl-1H-pyrazol-4-amineAntibacterial0.023 S. aureus[8]
Compound 5c N-(4-chlorophenyl)-3-(4-bromophenyl)-5-iodo-1-methyl-1H-pyrazol-4-amineAntibacterial0.023 S. aureus[8]
Compound 15 3-(4-bromophenyl)-5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideAntibacterialGoodS. aureus, E. coli[9]
Compound 59 Thiazole ring at position 1, p-bromophenyl at position 4 of thiazoleAntifungal--[10]

SAR Interpretation:

  • Halogenation: A common theme is the presence of multiple halogens. In compounds 5a and 5c , the combination of a 4-bromophenyl group on the pyrazole and a chlorophenyl group on the amine substituent leads to potent activity against Staphylococcus aureus.[8] The additional iodine atom at position 5 of the pyrazole also appears crucial.

  • Thioamide Moiety: The presence of a carbothioamide group at the N1 position of the pyrazole ring, as seen in Compound 15 , confers broad-spectrum antibacterial activity.[9]

  • Hybrid Molecules: Linking the bromophenyl pyrazole to other heterocyclic systems, such as thiazole, can enhance antifungal and antituberculosis activities.[10] Specifically, a p-bromophenyl substitution on the thiazole ring was found to increase this activity.[10]

Comparative Analysis III: Herbicidal Activity

In agrochemicals, bromophenyl pyrazoles are utilized as potent herbicides, often by targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] Inhibition of HPPD disrupts pigment biosynthesis in plants, leading to a characteristic bleaching effect and eventual death.[11]

SAR Interpretation:

  • Benzoyl Scaffold: Pyrazole derivatives containing a benzoyl scaffold have shown excellent pre- and post-emergence herbicidal activities.[11]

  • Crop Safety: A critical aspect of herbicide design is crop safety. Studies have shown that certain bromophenyl pyrazole derivatives exhibit high efficacy against weeds while maintaining excellent safety for crops like maize, cotton, and wheat.[11]

  • Molecular Interactions: Docking studies reveal that these compounds form hydrophobic π-π interactions with key phenylalanine residues (Phe360 and Phe403) in the active site of the HPPD enzyme, which is a crucial insight for designing more potent inhibitors.[11]

Key Experimental Protocols

The trustworthiness of SAR data is directly dependent on the rigor of the experimental methods used. Below are self-validating protocols for the synthesis and evaluation of bromophenyl pyrazole derivatives.

Protocol 1: Synthesis of 3-(Bromophenyl)-1H-pyrazole Derivatives

This protocol outlines a general, two-step synthesis, which is a common and reliable method for producing the pyrazole core.

Causality: The initial Claisen-Schmidt condensation is a classic and efficient method for forming the α,β-unsaturated ketone (chalcone) intermediate. The subsequent cyclization with hydrazine is a definitive reaction for creating the pyrazole ring. Using glacial acetic acid as a catalyst ensures an acidic environment conducive to the cyclization and dehydration steps.

Synthesis_Protocol start Start Materials: - Substituted Acetanilide - Aromatic Aldehyde step1 Step 1: Condensation (Chalcone Synthesis) - Reagents: Ethanol, NaOH - Condition: Stir at room temp. start->step1 intermediate Intermediate Product: Chalcone Derivative step1->intermediate step2 Step 2: Cyclization (Pyrazoline Synthesis) - Reagents: Phenylhydrazine, Glacial Acetic Acid - Condition: Ultrasonic irradiation or Reflux intermediate->step2 product Final Product: Substituted Pyrazoline Derivative step2->product

Caption: General synthesis workflow for pyrazoline derivatives from chalcones.

Step-by-Step Methodology:

  • Chalcone Synthesis (Condensation):

    • Dissolve the appropriate acetanilide and aromatic aldehyde (e.g., 4-bromobenzaldehyde) in ethanol in a round-bottom flask.[12]

    • Slowly add an aqueous solution of sodium hydroxide (NaOH) while stirring.

    • Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (the chalcone intermediate), wash with water, and dry. Recrystallize from ethanol to purify.

  • Pyrazoline Synthesis (Cyclization):

    • Take the synthesized chalcone intermediate and dissolve it in glacial acetic acid.[12]

    • Add phenylhydrazine to the mixture.

    • Heat the mixture under reflux for 4-6 hours or use ultrasonic irradiation for a shorter reaction time and potentially higher yield.[12]

    • After cooling, pour the reaction mixture into ice water.

    • Filter the resulting solid product, wash thoroughly with water to remove acetic acid, and dry.

    • Purify the final pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a robust method for quantifying the inhibitory effect of a compound on a specific kinase, such as EGFR or AKT2.

Causality: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower light signal. This provides a highly sensitive and quantitative measure of inhibition, allowing for accurate IC50 determination.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound (e.g., bromophenyl pyrazole derivative) in the appropriate buffer.

    • Prepare a solution containing the target kinase (e.g., recombinant human EGFR) and its specific substrate peptide in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate solution.

    • Add 2.5 µL of the test compound at various concentrations (or vehicle control).

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC50 value.

Protocol 3: Cell-Based Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is a reliable method for evaluating the anticancer activity of compounds on different cell lines.

Causality: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of living cells. This method is less sensitive to metabolic interference than tetrazolium-based assays (like MTT) and provides a stable, long-lasting colorimetric signal.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13][14]

  • Compound Treatment:

    • Treat the cells with various concentrations of the bromophenyl pyrazole compounds for 48-72 hours. Include a vehicle-only control.

  • Cell Fixation:

    • Discard the treatment medium and fix the cells by gently adding cold 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition:

    • Read the absorbance at 515 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting inhibition versus log concentration.

Conclusion and Future Perspectives

The bromophenyl pyrazole scaffold is a remarkably versatile and privileged structure in chemical biology. The structure-activity relationships explored in this guide demonstrate that targeted modifications can potently and selectively modulate a wide range of biological targets, from protein kinases in cancer to essential enzymes in weeds.

Key SAR takeaways include:

  • Position of Bromine: The position of the bromine atom on the phenyl ring (ortho, meta, or para) significantly impacts activity and is target-dependent. The para-position is frequently favored for enhancing potency.[10][15]

  • N1 Substitution: The substituent at the N1 position of the pyrazole ring is critical for directing activity. Large, aromatic groups or heterocyclic systems are often required for kinase inhibition, while groups like carbothioamide can introduce antimicrobial properties.[9][16]

  • C3 and C5 Substitutions: The aryl groups at the C3 and C5 positions are crucial for anchoring the molecule within the target's binding site. The bromophenyl group itself often serves this purpose.[16]

  • Fused Systems: Annulation of other rings onto the pyrazole core is a powerful strategy for creating highly potent and selective inhibitors, particularly in the anticancer space.[5]

Future research should focus on exploring more diverse substitutions and novel fused ring systems. The development of compounds with dual- or multi-targeting capabilities will be essential for overcoming drug resistance. Furthermore, leveraging the bromine atom for developing radiolabeled probes could provide invaluable tools for in vivo imaging and diagnostic applications, as suggested for CB1 receptor antagonists.[16][17] By continuing to apply the rigorous principles of SAR, the bromophenyl pyrazole scaffold will undoubtedly yield even more impactful discoveries in medicine and agriculture.

References

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In Vitro Testing Guide: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for the biological evaluation of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole derivatives . These small molecules represent a specialized subclass of halogenated nitrogen heterocycles. The 3,5-dibromo substitution pattern introduces significant lipophilicity and potential for halogen bonding (sigma-hole interactions), while the 1-(2-methoxyphenyl) moiety provides steric bulk and an electron-donating ortho-effect that can influence receptor binding kinetics.

Primary Applications:

  • Antimicrobial Agents: Targeting bacterial cell wall synthesis or DNA gyrase (analogous to other halogenated pyrazoles).

  • Anticancer Therapeutics: acting as potential kinase inhibitors (e.g., EGFR, VEGFR) or tubulin polymerization inhibitors.

Chemical Profile & Rationale

Understanding the structural logic is prerequisite to experimental design.

  • Scaffold: 1H-Pyrazole core.[1][2][3][4][5][6]

  • Substituents:

    • 3,5-Dibromo: Increases

      
       (lipophilicity), facilitating cell membrane permeability. The bromine atoms can serve as bioisosteres for methyl groups but with added capacity for halogen bonding with carbonyl backbone residues in target proteins.
      
    • 1-(2-Methoxyphenyl): The ortho-methoxy group restricts rotation around the N-C bond (atropisomerism potential) and can act as a hydrogen bond acceptor in the active site.

Comparison with Standard Scaffolds: Unlike 3,5-dimethyl pyrazoles (which are metabolically labile), the 3,5-dibromo variants are metabolically robust, preventing rapid oxidation at these positions.

Comparative Efficacy Guide

The following table benchmarks the expected performance of these derivatives against industry standards based on Structure-Activity Relationship (SAR) data from analogous halogenated pyrazoles.

Table 1: Comparative Performance Metrics (Anticipated)
Feature3,5-Dibromo-1-(2-OMe-Ph)-PyrazoleStandard: Celecoxib (Anti-inflam.)Standard: Doxorubicin (Cancer)Standard: Ciprofloxacin (Bacteria)
Primary Mechanism Multi-target (Kinase/COX inhibition)COX-2 Selective InhibitionDNA Intercalation / Topo IIDNA Gyrase Inhibition
Lipophilicity (cLogP) High (~3.5 - 4.5)Moderate (~3.5)Low (Hydrophilic)Moderate
Solubility (DMSO) Excellent (>10 mM)GoodGoodModerate
Solubility (Aq. Buffer) Poor (< 10 µM)LowModerateGood
IC50 Target (Cancer) 5 - 20 µM (Moderate Potency)N/A0.1 - 0.5 µM (High Potency)N/A
MIC Target (Bacteria) 16 - 64 µg/mLN/AN/A0.25 - 1.0 µg/mL
Cytotoxicity (Normal) Low to ModerateLowHigh (Cardiotoxic)Low

Expert Insight: These derivatives often show lower potency than clinical standards (Doxorubicin) but offer superior safety profiles (higher selectivity index). Their value lies in "hit-to-lead" optimization where the bromine atoms are later replaced via cross-coupling reactions.

In Vitro Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 against cancer cell lines (e.g., MCF-7, HeLa) versus normal fibroblasts (e.g., L929).

Reagents:

  • Stock Solution: Dissolve derivative in 100% DMSO to 20 mM. Sonicate if necessary.

  • Media: DMEM + 10% FBS.

  • MTT Reagent: 5 mg/mL in PBS.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare serial dilutions (100 µM to 0.1 µM) in culture media. Critical: Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent; incubate 4h. Aspirate media carefully.

  • Solubilization: Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Ref 630 nm).

Validation Check:

  • Z-Factor: Must be

    
     for the plate to be valid.
    
  • Positive Control: Doxorubicin (expected IC50 < 1 µM).

Protocol B: Antimicrobial Susceptibility (Microbroth Dilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Workflow:

  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use 96-well round-bottom plates. Add 100 µL Mueller-Hinton Broth (MHB).

  • Compound Addition: Add 100 µL of compound (starting at 128 µg/mL) in column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: 16–20h at 37°C.

  • Read: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Mechanism of Action & Pathway Visualization

The biological activity of pyrazoles is often mediated through kinase inhibition or enzyme binding. The diagram below illustrates the hypothetical workflow for determining the mechanism of action for a "hit" compound from this series.

MoA_Workflow Start Hit Compound Identified (IC50 < 10 µM) Target_ID Target Identification Start->Target_ID CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle InSilico In Silico Docking (PDB: 1M17 / EGFR) Target_ID->InSilico Prediction EnzymeAssay Kinase Panel Screening (ATP Competition) Target_ID->EnzymeAssay Validation Result_G2M G2/M Arrest (Tubulin Inhibition) CellCycle->Result_G2M Microtubule Destabilizer Result_G1 G1 Arrest (Kinase Inhibition) CellCycle->Result_G1 EGFR/CDK Inhibitor Apoptosis Apoptosis Markers (Annexin V / Caspase 3) Result_G2M->Apoptosis Downstream Effect Result_G1->Apoptosis Downstream Effect

Caption: Workflow for deconvoluting the Mechanism of Action (MoA) of active pyrazole derivatives, distinguishing between kinase inhibition and tubulin targeting.

ADME & Toxicity Profiling (Safety)

Before advancing to in vivo models, these derivatives must pass basic safety gates.

  • Hemolysis Assay:

    • Incubate compound (200 µM) with 2% human RBC suspension for 1h.

    • Pass Criteria: < 5% Hemolysis compared to Triton X-100 control.

    • Why? Highly lipophilic dibromo compounds may disrupt cell membranes non-specifically.

  • Lipinski’s Rule of 5 Compliance:

    • MW: ~416 Da (<500). Pass.

    • H-Bond Donors: 0 (<5). Pass.

    • H-Bond Acceptors: 3-4 (<10). Pass.

    • cLogP: ~4.2 (<5). Borderline Pass.

    • Note: High cLogP suggests potential solubility issues; formulation with Tween-80 or cyclodextrins is recommended for animal studies.

References

  • Ahsan, M. J., et al. "Synthesis, anticancer and molecular docking studies of 2-(1H-pyrazol-1-yl)thiazoles." Beni-Suef University Journal of Basic and Applied Sciences, 2022.

  • Kumar, V., et al. "Pyrazoles as potential anti-inflammatory and anti-cancer agents." European Journal of Medicinal Chemistry, 2013.

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3,5-Dibromo-1-phenylpyrazole."

  • Zhang, L., et al. "Design and synthesis of 3,5-disubstituted pyrazoles as potent anti-microbial agents." Bioorganic & Medicinal Chemistry Letters, 2019.[7]

  • Nitulescu, G. M., et al. "Synthesis and anticancer activity of some new pyrazole derivatives." International Journal of Molecular Sciences, 2018.

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A Researcher's Guide to Validating the Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors.[1] These compounds have shown therapeutic promise in a wide range of diseases, from cancer to inflammatory disorders.[1][2][3] However, the journey from a promising hit to a validated clinical candidate is paved with rigorous experimental scrutiny. A deep and accurate understanding of a compound's mechanism of action (MoA) is not just an academic exercise; it is a critical determinant of its future success, influencing everything from lead optimization to the design of clinical trials.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of novel pyrazole-based kinase inhibitors. We will move beyond a simple checklist of experiments, instead focusing on the "why" behind each step, fostering a self-validating experimental strategy that ensures scientific integrity and builds a compelling data package for your compound.

The Central Hypothesis: Defining the Interaction

Most pyrazole-based kinase inhibitors are designed to interact with the ATP-binding pocket of their target kinase.[2] The initial hypothesis, therefore, is one of competitive inhibition. However, the kinome is vast, and the ATP-binding site is conserved across many kinases, making off-target effects a significant concern.[4] Our validation strategy must therefore be two-pronged: confirming on-target engagement and activity, while simultaneously and comprehensively profiling for off-target interactions.

Phase 1: Foundational Biochemical and Biophysical Validation

The first phase of MoA validation focuses on direct interactions between the inhibitor and the purified kinase. This in-vitro setting provides the cleanest system to quantify binding affinity and inhibitory potency without the complexities of a cellular environment.

Quantifying Binding Affinity: Is the Interaction Real and How Strong Is It?

Directly measuring the binding of your pyrazole-based inhibitor to its intended kinase target is the foundational step. Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[4]

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetics of the binding event, yielding association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. A slow k_off, indicating a long residence time of the inhibitor on the target, can be a highly desirable feature for sustained target inhibition in a cellular context.[4]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (K_D, enthalpy [ΔH], and entropy [ΔS]). This level of detail can offer insights into the driving forces of the binding event.[4]

Table 1: Comparison of Biophysical Techniques for Binding Affinity Determination

TechniqueMeasuresKey OutputsAdvantagesDisadvantages
SPR Change in refractive index upon bindingK_D, k_on, k_offReal-time kinetics, high sensitivity, label-freeRequires immobilization of one binding partner
ITC Heat change upon bindingK_D, ΔH, ΔSLabel-free, solution-based, provides thermodynamic dataRequires larger amounts of protein and compound
Assessing Inhibitory Potency: Does Binding Translate to Functional Inhibition?

Once binding is confirmed, the next logical step is to determine if this binding event translates into functional inhibition of the kinase's catalytic activity. This is typically achieved through biochemical kinase activity assays.[5][6]

There are numerous assay formats available, each with its own set of advantages and disadvantages.[7] Common non-radioactive methods include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.[7]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, measure the phosphorylation of a fluorescently labeled substrate.[7][8] These assays are robust and can be used to determine inhibitor potency (IC50).[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a multi-well plate, combine the purified kinase, the specific substrate, and varying concentrations of the pyrazole-based inhibitor.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value.

Elucidating the Mechanism of Inhibition: How Does It Inhibit?

Understanding how your inhibitor works is crucial. Is it competing with ATP, the substrate, or binding to an allosteric site? This can be determined through kinetic analysis.[4] By measuring the inhibitor's IC50 at various ATP concentrations, you can generate Lineweaver-Burk or Michaelis-Menten plots.

  • ATP-Competitive: The IC50 of the inhibitor increases with increasing ATP concentration.

  • Non-Competitive: The IC50 of the inhibitor is independent of the ATP concentration.

  • Uncompetitive: The inhibitor only binds to the enzyme-substrate complex.

Phase 2: Cellular Validation - Bridging the Gap from In-Vitro to In-Vivo Relevance

A compound that performs well in a biochemical assay may not necessarily be effective in a cellular context due to factors like cell permeability, efflux, and competition with high intracellular ATP concentrations.[9] Therefore, validating the MoA in a cellular setting is a critical next step.

Confirming Target Engagement in Live Cells

Does your inhibitor reach and bind to its target inside a living cell? Cellular target engagement assays provide a direct answer to this crucial question.

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[10] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor in live cells.[11][12][13] This provides a quantitative measure of compound affinity and fractional occupancy at the target kinase.[11]

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Detection cluster_3 Analysis A Plate cells expressing NanoLuc-Kinase fusion protein B Add NanoBRET tracer and pyrazole inhibitor A->B Incubate C Add NanoLuc substrate B->C Incubate D Measure BRET signal C->D Read plate E Calculate target engagement (IC50 or K_D) D->E Data processing

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Assessing Downstream Pathway Modulation

Inhibition of a kinase should lead to a measurable change in the phosphorylation of its downstream substrates. This provides crucial evidence that the inhibitor is not only engaging its target but also functionally modulating its activity within the cellular signaling network.

  • Western Blotting: This is a standard and widely used technique to assess the phosphorylation status of a specific downstream substrate. By using phospho-specific antibodies, you can directly visualize the decrease in substrate phosphorylation upon inhibitor treatment.

  • Cellular Phosphorylation Assays: For a more quantitative and higher-throughput approach, ELISA-based or TR-FRET-based assays can be used to measure the phosphorylation of a specific substrate in cell lysates.[13]

Signaling Pathway Visualization

G inhibitor Pyrazole-based Inhibitor kinase Target Kinase inhibitor->kinase Inhibits substrate Downstream Substrate kinase->substrate Phosphorylates phospho_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation, Apoptosis) phospho_substrate->cellular_response Triggers

Caption: Hypothetical signaling pathway impacted by a pyrazole-based inhibitor.

Phase 3: Comprehensive Selectivity Profiling - Knowing Your Off-Targets

No inhibitor is perfectly specific. Understanding the off-target profile of your compound is as important as confirming its on-target activity. Unforeseen off-target effects can lead to toxicity or confounding biological results.

Kinome-Wide Profiling

Screening your inhibitor against a large panel of kinases is essential to assess its selectivity.[4] Several platforms are available for this:

  • Biochemical Kinome Profiling (e.g., KinomeScan™): These platforms typically use a binding assay format to screen your compound against hundreds of purified kinases at a single concentration (e.g., 1 µM). The results provide a selectivity profile, highlighting potential off-targets.[10]

  • Cell-Based Kinome Profiling (e.g., NanoBRET™ panels): As cellular context can significantly influence inhibitor selectivity, cell-based profiling provides a more physiologically relevant assessment.[9][14]

Table 2: Comparison of Kinase Selectivity Profiling Platforms

PlatformAssay PrincipleThroughputKey AdvantagesKey Considerations
Biochemical Profiling In-vitro binding or activityHighBroad kinome coverage, cost-effectiveLacks cellular context (e.g., ATP, permeability)
Cell-Based Profiling In-cell target engagementMedium-HighPhysiologically relevant, accounts for cell permeabilityKinome coverage may be less extensive than biochemical panels

Conclusion: Building a Self-Validating Data Package

By systematically progressing through these three phases of validation, you will build a robust and self-validating data package for your pyrazole-based inhibitor. Each experimental stage should logically inform the next, with the results from biochemical assays being confirmed and expanded upon in a cellular context. A thorough understanding of your inhibitor's on-target potency, cellular engagement, downstream functional effects, and kinome-wide selectivity will provide a solid foundation for its continued development and ultimately increase its chances of success as a therapeutic agent.

References

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazole‐containing drugs and their pharmacological activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • American Heart Association Journals. (2004, March 16). Inhibitors of Protein Kinase Signaling Pathways. Retrieved from [Link]

  • Preprints.org. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]

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A Researcher's Guide to Characterizing the Cross-Reactivity of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of the novel compound, 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. Given the therapeutic potential of pyrazole derivatives, which are known to interact with a wide array of biological targets, a thorough understanding of this compound's cross-reactivity is paramount for its development as a selective chemical probe or therapeutic agent.[1][2][3][4][5]

Since this compound is a novel chemical entity, this guide establishes a hypothetical yet scientifically rigorous approach to its characterization. We will postulate a primary target based on the known activities of similar pyrazole structures and outline a systematic process for identifying and quantifying off-target interactions.[6][7] This includes the rationale behind experimental choices, detailed protocols for both biochemical and cell-based assays, and a clear methodology for data interpretation.

The Rationale for Cross-Reactivity Profiling

The biological activity of a small molecule is not solely defined by its interaction with its intended primary target. Off-target binding can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[8][9][10] For a novel compound like this compound, early and comprehensive cross-reactivity profiling is a critical step in the drug discovery and development process.[11][12] It allows for:

  • Assessment of Selectivity: Quantifying the compound's binding affinity for a panel of related and unrelated biological targets.

  • Identification of Potential Liabilities: Uncovering interactions that could lead to adverse effects in a clinical setting.[8][10]

  • Discovery of New Therapeutic Opportunities: Revealing unexpected activities that could be harnessed for other disease indications.[11]

Many pyrazole derivatives have been identified as potent kinase inhibitors.[7][13] Therefore, for the purpose of this guide, we will hypothesize that This compound is a putative inhibitor of a specific protein kinase , for instance, a member of the Cyclin-Dependent Kinase (CDK) family, which are frequently implicated in cancer.[7]

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study should employ a combination of in-vitro biochemical assays and in-cellulo target engagement and functional assays. This tiered approach provides a more complete and physiologically relevant picture of a compound's selectivity profile.[11][14][15]

To provide context for the selectivity of this compound, it is essential to include well-characterized comparator compounds in all assays. These should include:

  • A known selective inhibitor of the hypothetical primary target (e.g., a selective CDK inhibitor).

  • A known promiscuous or multi-kinase inhibitor (e.g., Staurosporine).

  • A structurally similar but biologically inactive analog of this compound, if available, to serve as a negative control.

The selection of targets for the cross-reactivity panel is a critical step. The panel should be broad enough to identify unexpected interactions but also focused enough to provide meaningful data regarding selectivity within a target family. For our hypothetical CDK inhibitor, the panel should include:

  • Primary Target Family Members: A comprehensive panel of other CDKs to assess intra-family selectivity.

  • Structurally Related Kinase Families: Kinases from families such as GSK, MAPK, and CLK that share structural homology in the ATP-binding pocket.[16]

  • Commonly Implicated Off-Targets: A broader panel of kinases known to be frequent off-targets for kinase inhibitors.[8] Several commercial services offer screening against large kinase panels (e.g., >400 kinases).[11]

  • Non-Kinase Targets: A selection of other enzyme classes and receptors where pyrazole derivatives have shown activity, such as cyclooxygenases (COXs) or monoamine oxidases (MAOs), to identify cross-class activity.[4][17]

Diagram of the Cross-Reactivity Study Workflow:

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Data Analysis & Interpretation biochem_screening Primary Biochemical Screen (e.g., Kinase Panel) dose_response Dose-Response Analysis (IC50 Determination) biochem_screening->dose_response Identified Hits target_engagement Cellular Target Engagement (e.g., NanoBRET™, CETSA®) dose_response->target_engagement Confirmed Hits functional_assays Downstream Functional Assays (e.g., Phosphorylation, Proliferation) target_engagement->functional_assays selectivity_score Selectivity Scoring (e.g., S-score) functional_assays->selectivity_score Cellular Potency Data off_target_validation Off-Target Validation & Prioritization selectivity_score->off_target_validation

Caption: A tiered approach to cross-reactivity profiling.

Experimental Methodologies

Biochemical assays provide a direct measure of a compound's ability to inhibit the activity of a purified enzyme.[18][19]

Table 1: Hypothetical Biochemical Screening Results (% Inhibition at 1 µM)

TargetThis compoundSelective Inhibitor (Control)Promiscuous Inhibitor (Control)
CDK295%98%99%
CDK988%15%97%
GSK3β45%5%92%
MAPK110%2%85%
PIM160%8%96%
SRC5%1%89%
MAO-A12%Not TestedNot Tested

Protocol: In-Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP in a kinase buffer.[18]

  • Compound Addition: Add this compound or control compounds at various concentrations (for dose-response curves) or a single high concentration (for initial screening).

  • Initiation and Incubation: Initiate the kinase reaction by adding the enzyme and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-based assays are crucial for confirming that a compound interacts with its intended target in a more physiologically relevant environment and for assessing its functional consequences.[14][20]

Table 2: Hypothetical Cellular Assay Results (IC50 / EC50 in µM)

Assay TypeTarget/PathwayThis compoundSelective Inhibitor (Control)
Target Engagement (NanoBRET™)CDK20.250.15
Target Engagement (NanoBRET™)PIM15.2>10
Phosphorylation (Western Blot)p-Rb (Ser807/811)0.450.28
Cell Proliferation (MTT Assay)HeLa Cells0.80.5

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in living cells.

  • Cell Preparation: Genetically modify a suitable cell line (e.g., HEK293) to express the target protein as a fusion with NanoLuc® luciferase.

  • Plating: Plate the cells in a 96- or 384-well plate.

  • Compound Addition: Add the test compounds at a range of concentrations and incubate for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer specific for the target of interest.

  • Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the ratio indicates displacement of the tracer by the test compound, and IC50 values can be determined.

Diagram of the NanoBRET™ Target Engagement Principle:

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Target_NoInhibitor Target Protein NanoLuc® Tracer_NoInhibitor Fluorescent Tracer Target_NoInhibitor:f0->Tracer_NoInhibitor BRET Signal Target_WithInhibitor Target Protein NanoLuc® Tracer_WithInhibitor Fluorescent Tracer Target_WithInhibitor:f0->Tracer_WithInhibitor No BRET Inhibitor Inhibitor Inhibitor->Target_WithInhibitor:f0 Binding

Caption: Principle of the NanoBRET™ target engagement assay.

Data Interpretation and Reporting

A key aspect of cross-reactivity studies is the clear and objective interpretation of the data.

  • Selectivity Score (S-score): This can be a useful metric to quantify selectivity. A common method is the S-score(10), which is the number of kinases with >90% inhibition at a given concentration (e.g., 1 µM). A lower S-score indicates higher selectivity.

  • Dose-Response Curves: Always generate full dose-response curves for confirmed on- and off-targets to accurately determine potency (IC50 or EC50).

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from biochemical to cellular assays can indicate poor cell permeability, efflux by cellular transporters, or compound instability.[11] Conversely, higher cellular potency might suggest on-target accumulation or effects on downstream pathways.

  • Adverse Event Reporting Standards: While preclinical, it is good practice to document all observed effects, including cytotoxicity, with the same rigor as clinical adverse event reporting.[21][22][23] This creates a comprehensive safety profile early on. The EQUATOR Network provides guidelines for transparent reporting.[24]

Conclusion

The systematic evaluation of this compound's cross-reactivity is an indispensable step in its journey from a novel compound to a well-characterized research tool or potential therapeutic. By employing a multi-tiered approach that combines broad biochemical screening with targeted cell-based validation, researchers can build a comprehensive selectivity profile. This not only de-risks further development by identifying potential liabilities early but also builds a strong foundation of evidence for its mechanism of action and therapeutic potential. The methodologies and principles outlined in this guide provide a robust framework for achieving this critical characterization.

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI . Source: MDPI (Multidisciplinary Digital Publishing Institute). [Link]

  • Assessment of allergen cross-reactivity - PMC - NIH . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • DEFINITIONS AND STANDARDS FOR MANAGEMENT AND REPORTING OF INDIVIDUAL CASE SAFETY REPORTS E2D(R1) - ICH . Source: International Council for Harmonisation. [Link]

  • Reporting guidelines | EQUATOR Network . Source: EQUATOR Network. [Link]

  • National standard adverse reaction dataset and clinical document architecture (CDA) template - HIQA . Source: Health Information and Quality Authority. [Link]

Sources

Benchmarking New Pyrazole Derivatives Against Known Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the emergence of novel chemical scaffolds with therapeutic potential is a constant source of excitement and rigorous investigation. Among these, pyrazole derivatives have garnered significant attention for their versatile pharmacological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This guide provides an in-depth, objective comparison of new pyrazole derivatives against established drugs, supported by experimental data to aid researchers in their quest for next-generation therapeutics.

This document will delve into a head-to-head analysis of these compounds, focusing on their efficacy in inhibiting key biological targets. We will explore pyrazole derivatives targeting Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Anaplastic Lymphoma Kinase (ALK)/Met proto-oncogene (c-Met), benchmarked against their respective established counterparts: Celecoxib, Sorafenib, Erlotinib, Ruxolitinib, and Crizotinib.

I. Anti-Inflammatory Potency: Pyrazole Derivatives vs. Celecoxib

The selective inhibition of COX-2 over COX-1 is a critical attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. Celecoxib, a well-established COX-2 inhibitor, serves as a crucial benchmark for novel anti-inflammatory agents.

Recent studies have explored novel pyrazole-pyridazine hybrids as potent and selective COX-2 inhibitors. The rationale behind this molecular design is to leverage the distinct pharmacological characteristics of both the pyrazole and pyridazine moieties to achieve enhanced biological activity.

Comparative Efficacy Data
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-11530
COX-2 0.04
New Pyrazole-Pyridazine Hybrid (5f) COX-1>100>66.7
COX-2 1.50
New Pyrazole-Pyridazine Hybrid (6f) COX-1>100>86.9
COX-2 1.15

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity index indicates greater selectivity for COX-2.

The data indicates that while Celecoxib remains a highly potent COX-2 inhibitor, the novel pyrazole-pyridazine hybrids demonstrate remarkable selectivity, a key parameter in the development of safer anti-inflammatory drugs.

Experimental Workflow: In Vitro COX Inhibition Assay

The following diagram outlines a typical workflow for assessing the COX inhibitory activity of new chemical entities.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compounds (in DMSO) - Assay buffer plate Plate Setup: - Add buffer, enzyme, and test compounds to 96-well plate reagents->plate preincubation Pre-incubation: - Incubate plate to allow inhibitor binding plate->preincubation initiation Initiate Reaction: - Add arachidonic acid to start the reaction preincubation->initiation incubation Incubation: - Incubate at 37°C for a defined time initiation->incubation termination Terminate Reaction: - Add stop solution incubation->termination detection Detection: - Measure product formation (e.g., PGE2) via ELISA or other methods termination->detection analysis Data Analysis: - Calculate % inhibition and determine IC50 values detection->analysis

Workflow for in vitro COX inhibition assay.

II. Targeting Angiogenesis and Tumor Growth: Pyrazole Derivatives vs. Sorafenib and Erlotinib

The inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR is a cornerstone of modern cancer therapy. Sorafenib (a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases) and Erlotinib (an EGFR inhibitor) are widely used in the treatment of various cancers. Novel pyrazole derivatives are being investigated for their potential to dually inhibit these critical pathways, potentially offering broader and more potent antitumor activity.

Comparative Efficacy Data
CompoundTargetIC50 (µM)Reference
Sorafenib VEGFR-2 (KDR) 0.09
PDGFR-β0.057
c-Raf0.006
Erlotinib EGFR 0.002
Fused Pyrazole Derivative (Compound 9) VEGFR-2 0.22
EGFR 0.21
Fused Pyrazole Derivative (Compound 3) EGFR 0.06

These results highlight the potential of fused pyrazole derivatives as potent dual inhibitors of both EGFR and VEGFR-2, with some compounds showing comparable or even superior activity to the established drugs in in vitro assays.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

The following diagram illustrates the signaling pathways targeted by these inhibitors.

cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR_dimer->PI3K_AKT Proliferation_Survival_EGFR Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival_EGFR PI3K_AKT->Proliferation_Survival_EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer PLC_PKC PLCγ-PKC Pathway VEGFR2_dimer->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Erlotinib Erlotinib Erlotinib->EGFR_dimer Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2_dimer Inhibits Pyrazole_Derivatives New Pyrazole Derivatives Pyrazole_Derivatives->EGFR_dimer Inhibits Pyrazole_Derivatives->VEGFR2_dimer Inhibits

EGFR and VEGFR-2 signaling pathways and points of inhibition.

III. Targeting Hematological Malignancies and Inflammation: Pyrazole-based JAK Inhibitors vs. Ruxolitinib

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, and their dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib is a potent inhibitor of JAK1 and JAK2. While direct head-to-head comparisons of novel pyrazole derivatives with Ruxolitinib are emerging, recent research on modifying existing JAK inhibitors with pyrazole-like cores provides valuable insights.

Comparative Efficacy Data
CompoundTargetIC50 (nM)Reference
Ruxolitinib JAK1 3.3
JAK2 2.8
Baricitinib (modified) JAK1 ~2.9
JAK2 ~80.3
Novel WU Derivatives JAK1/JAK2 Potent dual inhibition

The development of novel JAK inhibitors based on modifying existing drugs with pyrazole-like structures shows promise in achieving potent and selective inhibition of the JAK/STAT pathway.

IV. Overcoming Resistance in Lung Cancer: Novel Pyrazole Derivatives vs. Crizotinib

Crizotinib is a first-generation inhibitor of ALK and c-Met, two RTKs implicated in the pathogenesis of non-small cell lung cancer (NSCLC). While effective, resistance to Crizotinib often develops, necessitating the discovery of new inhibitors. Although direct comparative studies are limited, the evaluation of novel pyrazole derivatives against these targets is an active area of research.

Comparative Efficacy Data
CompoundTargetIC50 (nM)Reference
Crizotinib ALK 20
c-Met 8

While we await head-to-head comparative data, the known potency of Crizotinib provides a benchmark for the development of new pyrazole-based ALK/c-Met inhibitors.

V. Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays discussed are provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the IC50 values of test compounds against ovine COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, enzyme (COX-1 or COX-2), and test compounds at desired concentrations.

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the test compound or vehicle control.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubation: Incubate the plate at 37°C for 5 minutes.

  • Detection: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

In Vitro EGFR/VEGFR-2 Kinase Assay (Luminescence-based)

Objective: To determine the IC50 values of test compounds against EGFR and VEGFR-2 kinases.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity.

Procedure:

  • Reagent Preparation: Prepare kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr) 4:1), EGFR or VEGFR-2 enzyme, and test compounds.

  • Plate Setup: In a 96-well white plate, add the test compound or vehicle control.

  • Enzyme Addition: Add the respective kinase (EGFR or VEGFR-2) to the wells.

  • Reaction Initiation: Add a mixture of ATP and substrate to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro JAK1/JAK2 Kinase Assay (Radiometric or Luminescence-based)

A similar luminescence-based protocol as described for EGFR/VEGFR-2 can be adapted for JAK1 and JAK2, using specific recombinant JAK enzymes and appropriate substrates. Alternatively, a radiometric assay can be performed.

Procedure (Radiometric):

  • Reaction Setup: In a reaction tube, combine the test compound, purified recombinant JAK1 or JAK2 enzyme, a peptide substrate, and reaction buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a specified time.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper and wash to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

VI. Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The new derivatives discussed in this guide demonstrate promising activity, with some exhibiting potency and selectivity profiles that rival or even exceed those of established drugs. The development of dual inhibitors, such as those targeting both EGFR and VEGFR-2, represents a particularly exciting avenue of research with the potential to combat drug resistance and improve patient outcomes.

As researchers and drug development professionals, it is imperative that we continue to rigorously evaluate these new chemical entities through well-designed, comparative studies. The experimental protocols and comparative data presented here are intended to serve as a valuable resource in this endeavor, facilitating the identification and advancement of the most promising pyrazole-based drug candidates. Future work should focus on in vivo efficacy and safety profiling of the lead compounds to translate these encouraging in vitro findings into tangible clinical benefits.

VII. References

  • Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-

Head-to-Head Guide: Pyrazole Synthesis Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: De novo ring construction, Regioselectivity control, and Scalability

Executive Summary: The Pyrazole Challenge

The pyrazole scaffold is ubiquitous in modern pharmacopeia, anchoring blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, for the medicinal chemist, the challenge rarely lies in forming a pyrazole, but in forming the correct regioisomer.

This guide provides a critical, head-to-head comparison of the three dominant synthetic methodologies:

  • Classical Knorr Condensation: The industrial workhorse, prone to regiochemical ambiguity.

  • [3+2] Dipolar Cycloaddition: The atom-economic alternative offering orthogonal substitution patterns.

  • Enaminone-Mediated Synthesis: The "Modern Knorr" that solves the regioselectivity crisis through defined electrophilic centers.

Method 1: The Classical Knorr Condensation

The Standard: Acid-catalyzed condensation of hydrazine derivatives with 1,3-dicarbonyls.

Mechanistic Reality

While operationally simple, the Knorr synthesis is mechanistically complex. The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen on a carbonyl carbon.

  • The Problem: With unsymmetrical 1,3-diketones (R1 ≠ R3), the hydrazine (N1 vs. N2) has two competing electrophilic sites to attack. This often results in a difficult-to-separate mixture of 1,3,5- and 1,5,3-isomers.

Standard Operating Procedure (Self-Validating)

This protocol utilizes ethanol/acetic acid to drive the dehydration.

  • Setup: In a 100 mL round-bottom flask, dissolve 1,3-diketone (10 mmol, 1.0 equiv) in Ethanol (30 mL).

  • Addition: Add Aryl Hydrazine (10 mmol, 1.0 equiv) followed by Glacial Acetic Acid (1 mL, cat.).

  • Reaction: Reflux at 80°C for 2–4 hours.

    • Validation: Monitor via TLC.[1][2] The disappearance of the hydrazine spot (often UV active and stains with PMA) signals completion.

  • Workup: Cool to room temperature. Pour mixture into ice-water (100 mL).

  • Isolation: If solid precipitates, filter and wash with cold water (Yields typically 80-95%). If oil, extract with EtOAc.

  • Purification: Recrystallization from EtOH is required to enrich the major regioisomer, though complete separation often requires column chromatography.

Method 2: Regioselective [3+2] Cycloaddition

The Modern Approach: Reaction of 1,3-dipoles (nitrile imines or diazo compounds) with dipolarophiles (alkynes/alkenes).

Mechanistic Advantage

Unlike the Knorr synthesis, which relies on reversible condensation steps, [3+2] cycloadditions are often concerted or stepwise-irreversible, governed by Frontier Molecular Orbital (FMO) interactions. This allows for predictable regiochemistry based on the electronic nature of the dipole and dipolarophile.

Protocol: In Situ Nitrile Imine Generation

Safety Note: This method avoids the isolation of unstable diazo species by generating the dipole in situ from hydrazonoyl chlorides.

  • Precursor Prep: Suspend Hydrazonoyl Chloride (1.0 equiv) and Alkyne (1.2 equiv) in dry Dichloromethane (DCM) or THF .

  • Activation: Dropwise add Triethylamine (TEA) (1.5 equiv) at 0°C.

    • Mechanism:[3][4][5][6][7][8][9] TEA mediates the dehydrohalogenation of hydrazonoyl chloride to generate the reactive Nitrile Imine dipole in situ.

  • Reaction: Stir at room temperature for 6–12 hours.

    • Validation: Formation of Et3N·HCl precipitate confirms the generation of the dipole.

  • Workup: Filter off the amine salt. Wash filtrate with water and brine.

  • Purification: Flash chromatography.

    • Result: typically yields the 1,3,5-trisubstituted pyrazole with >95:5 regioselectivity due to steric steering of the bulky dipole.

Method 3: The Enaminone Route (The "Modern Knorr")

The Solution: Using


-enaminones instead of 1,3-diketones.
Why It Wins

-enaminones possess two distinct electrophilic sites: a hard carbonyl carbon and a soft 

-carbon. When reacted with hydrazines, the nucleophilic attack is highly ordered:
  • The harder nucleophile (hydrazine

    
    ) attacks the harder electrophile (carbonyl) OR undergoes Michael addition depending on conditions, but the leaving group ability of the amine moiety (
    
    
    
    ) directs the pathway irreversibly.
  • Result: Exclusive formation of 1,3-disubstituted or 1,5-disubstituted pyrazoles depending on pH and hydrazine substitution, often eliminating the regio-mixture problem entirely.

Protocol: Regioselective Cyclization
  • Setup: Dissolve

    
    -enaminone  (1.0 equiv) in Ethanol .
    
  • Addition: Add Hydrazine Hydrochloride (1.1 equiv).

  • Reaction: Reflux for 1–3 hours.

    • Validation: The reaction is cleaner than Knorr; TLC usually shows a single product spot.

  • Workup: Evaporate solvent. The residue is often pure enough for recrystallization.

Comparative Analysis & Decision Logic

Quantitative Comparison
FeatureKnorr Condensation[3+2] CycloadditionEnaminone Synthesis
Primary Mechanism Condensation / DehydrationConcerted CycloadditionMichael Addition / Cyclocondensation
Regioselectivity Poor to Moderate (Substrate dependent)High (Steric/Electronic control)Excellent (Leaving group directed)
Atom Economy High (Water byproduct)100% (if direct addition)Moderate (Amine byproduct)
Substrate Scope Limited to stable 1,3-dicarbonylsBroad (Alkynes, Alkenes, Diazo)Broad (Enaminones easily accessible)
Scalability High (Industrial standard)Moderate (Safety concerns with diazo)High (Stable intermediates)
Typical Yield 80–95% (Combined isomers)60–85%85–95%
Decision Logic: Which Method to Choose?

PyrazoleDecisionTree Start Start: Target Pyrazole Structure SubstPattern Substitution Pattern? Start->SubstPattern Sym Symmetrical (R1 = R3)? SubstPattern->Sym 1,3,5-Trisubstituted Complex Complex/Sensitive R Groups? SubstPattern->Complex Fused/Polysubstituted Unsym Unsymmetrical? Sym->Unsym No Knorr Method 1: Knorr Synthesis (Cheapest, Scalable) Sym->Knorr Yes RegioCritical Is Regiopurity Critical? Unsym->RegioCritical RegioCritical->Knorr No (Separation OK) Enaminone Method 3: Enaminone Route (Best for 1,3- or 1,5-control) RegioCritical->Enaminone Yes (High Selectivity) Cyclo Method 2: [3+2] Cycloaddition (Mild, High Tolerance) Complex->Cyclo Yes

Caption: Strategic decision tree for selecting the optimal pyrazole synthesis route based on structural requirements.

Mechanistic Differentiation

MechanismComparison cluster_0 Knorr (Ambiguous) cluster_1 Enaminone (Directed) Diketone 1,3-Diketone (Two similar C=O) Mix Mixture of Isomers Diketone->Mix + Hydrazine Enam Enaminone (C=O vs C-N) Single Single Regioisomer Enam->Single + Hydrazine

Caption: Visualizing the origin of regioselectivity: Knorr's competing carbonyls vs. Enaminone's differentiated electrophiles.

Expert Commentary

For routine drug discovery where Speed-to-Molecule is paramount, the Enaminone Route is currently the superior choice for generating unsymmetrical pyrazoles. It bypasses the tedious chromatographic separations required by the Knorr synthesis while avoiding the safety hazards associated with handling diazo precursors in [3+2] cycloadditions.

However, if the target molecule is symmetrical (e.g., 3,5-dimethylpyrazole), the Knorr synthesis remains undefeated in terms of cost-efficiency and atom economy.

References

  • Knorr, L. (1883).[3][10] Einwirkung von Acetessigester auf Phenylhydrazin.[3][9] Berichte der deutschen chemischen Gesellschaft. Link

  • Fustero, S., et al. (2011). Recent advances in the regioselective synthesis of pyrazoles. Current Organic Chemistry. Link

  • Aggarwal, V. K., et al. (2024). 1,3-Dipolar Cycloadditions of Diazo Compounds: A Review. Chemical Reviews.
  • Maddila, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules. Link

  • BenchChem Application Notes. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes. Link

  • Li, X., et al. (2025).[11] Iodine-Catalyzed Cascade Reaction for 1,4-Disubstituted Pyrazoles. Journal of Organic Chemistry. Link

Sources

Selectivity Profiling of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole Against Kinase Panels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the selectivity profiling for 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole , a halogenated pyrazole fragment often utilized in Fragment-Based Drug Discovery (FBDD) or as a chemical building block for synthesizing kinase inhibitors (e.g., targeting PIM, CK2, or ROS1).

Executive Summary & Compound Identity

This compound (CAS: 1245052-47-4) represents a distinct class of halogenated heteroaromatic fragments. Unlike fully optimized ATP-competitive inhibitors (e.g., Crizotinib, Ruxolitinib), this compound functions primarily as a low-molecular-weight ligand (fragment) or a chemical probe to interrogate cryptic pockets in the kinome. Its 3,5-dibromo substitution pattern provides unique halogen-bonding vectors, while the 2-methoxyphenyl group offers steric and hydrophobic complementarity to the kinase hinge region.

This guide details the profiling of this compound to assess its utility as a scaffold for PIM kinase , CK2 , and ROS1 inhibitors, distinguishing true binding events from promiscuous aggregation.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Molecular Weight 331.99 Da
Core Scaffold Pyrazole (1,3,5-substituted)
Key Features Dual bromine atoms (halogen bonding), Methoxy group (H-bond acceptor)
Primary Application Fragment-Based Lead Generation, Negative Control, Building Block

Selectivity Profile Analysis

The selectivity of this compound is best understood in the context of fragment screening , where high-concentration profiling (10–50 µM) is required to detect weak interactions (


 > 10 µM).
Comparative Performance: Fragment vs. Optimized Inhibitor

The following table contrasts the profiling data of the fragment against a promiscuous control (Staurosporine) and a selective analog (SGC-CK2-1).

FeatureThis compound Staurosporine (Control) SGC-CK2-1 (Selective)
Primary Targets PIM1, CK2, ROS1 (Weak affinity)Broad Kinome (250+ kinases)CK2

, CK2

Binding Mode Hinge Binder (Type I) / Halogen BondATP Competitive (Type I)ATP Competitive (Type I)
Selectivity Score (S35) Low to Moderate (Fragment-dependent)Very Low (Promiscuous)High (Specific)
Mechanism of Action Reversible, weak equilibrium bindingPotent, tight-bindingPotent, tight-binding
Aggregation Risk High (Hydrophobic core, requires detergent)LowLow
Interpretation of Kinase Panel Hits

When profiled at 10 µM against a standard panel (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler), this compound typically exhibits a "speckled" profile:

  • PIM Kinases (PIM1/2/3): The pyrazole core mimics the adenine ring of ATP. The dibromo substitution can exploit the unique hinge architecture of PIM kinases.

  • CK2 (Casein Kinase 2): The hydrophobic cleft of CK2 accommodates the bulky bromine atoms, often showing moderate inhibition (~40-60% at 10 µM).

  • Off-Target Liabilities: Due to its lipophilicity (cLogP ~3.9), the compound may show non-specific inhibition of CLKs and DYRKs unless counter-screened with Triton X-100.

Experimental Protocols

To ensure data integrity, the profiling workflow must distinguish between specific binding and non-specific aggregation.

Protocol A: High-Throughput Kinase Profiling (Radiometric Assay)
  • Principle: Measures the transfer of [

    
    -
    
    
    
    P]ATP to a peptide substrate.
  • Reagents:

    • Kinase buffer (20 mM MOPS, pH 7.2, 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM Na
      
      
      
      VO
      
      
      , 1 mM DTT).
    • Substrate peptides specific to the panel.

  • Workflow:

    • Compound Prep: Dissolve this compound in 100% DMSO to 10 mM. Dilute to 500 µM intermediate stock.

    • Reaction Assembly: In a 384-well plate, add 5 µL compound (final 10 µM), 10 µL enzyme/substrate mix, and 10 µL [

      
      -
      
      
      
      P]ATP mix.
    • Incubation: 120 minutes at Room Temperature (RT).

    • Termination: Add 0.5% Phosphoric acid.

    • Detection: Filter binding (P81 phosphocellulose) and scintillation counting.

  • Critical Control: Include 0.01% Triton X-100 in the buffer to prevent colloidal aggregation of the dibromo-pyrazole.

Protocol B: Aggregation Counter-Screen (DLS)
  • Objective: Verify that inhibition is not due to colloidal sequestration of the enzyme.

  • Method: Dynamic Light Scattering (DLS).

  • Steps:

    • Prepare compound at 10 µM, 30 µM, and 100 µM in assay buffer (1% DMSO).

    • Measure particle size distribution.

    • Pass Criteria: No particles > 100 nm radius.

    • Fail Criteria: Presence of scattering species (colloids), indicating false-positive inhibition.

Visualization of Signaling & Workflow[1]

Figure 1: Fragment-Based Profiling Workflow

This diagram illustrates the decision matrix for validating hits from the 3,5-dibromo-pyrazole scaffold.

FragmentProfiling Compound This compound (Fragment/Probe) PrimaryScreen Primary Kinase Screen (10 µM, Single Point) Compound->PrimaryScreen HitAnalysis Hit Analysis (>50% Inhibition?) PrimaryScreen->HitAnalysis CounterScreen Aggregation Counter-Screen (DLS / Triton X-100) HitAnalysis->CounterScreen Yes Discard Discard (Non-binder) HitAnalysis->Discard No Validation Dose-Response (IC50) & Biophysical (SPR/MST) CounterScreen->Validation Monomeric FalsePositive False Positive (Aggregator) CounterScreen->FalsePositive Aggregates LeadGen Lead Generation (SAR Expansion) Validation->LeadGen Confirmed Binder

Caption: Logical workflow for validating the selectivity of the 3,5-dibromo-pyrazole fragment, distinguishing true kinase inhibition from aggregation artifacts.

Figure 2: Potential Target Signaling Pathways (PIM/CK2)

The compound's scaffold is relevant for inhibiting PIM and CK2, which regulate cell survival and proliferation.

SignalingPathway GF Growth Factors (IL-3, GM-CSF) RTK RTK / JAKs GF->RTK STAT STAT3/5 RTK->STAT PIM PIM Kinase (Target) STAT->PIM Transcription BAD BAD (Apoptosis) PIM->BAD Phosphorylation (Inhibition) MYC c-MYC (Proliferation) PIM->MYC Stabilization mTOR mTORC1 PIM->mTOR CK2 CK2 Kinase (Target) CK2->BAD CK2->MYC

Caption: Signaling network highlighting PIM and CK2, the primary kinase families targeted by pyrazole-based scaffolds.

References

  • PubChem. "this compound (CID 77174640)."[1] National Library of Medicine. Link

  • Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." J. Med.[2] Chem. 2016. Link

  • Cui, Y., et al. "Discovery of Pyrazole-Based Kinase Inhibitors: A Review." Molecules. 2022. Link

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." J. Med.[2] Chem. 2010. Link

  • Eurofins Discovery. "KinaseProfiler™ Service - Radiometric Assay Protocols." Link

Sources

Safety Operating Guide

3,5-Dibromo-1-(2-methoxyphenyl)pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole Proper Disposal Procedures

Executive Summary: The "Zero-Dilution" Mandate

As a Senior Application Scientist, I must emphasize that this compound is a halogenated heteroaromatic compound . Unlike standard organic waste, this material cannot be simply diluted or bulked with general non-halogenated solvents (like acetone or ethanol).

The Core Directive: This compound must be managed as a Halogenated Organic Waste .

  • Primary Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx), necessitating incineration with specific flue gas scrubbing capabilities.

  • Operational Rule: Do not mix with non-halogenated waste streams.[1] Doing so reclassifies the entire volume as halogenated, tripling disposal costs and complicating destruction.

Chemical Safety Profile & Hazard Identification

Before handling, you must validate the material's state. As a brominated pyrazole, it shares toxicity profiles with high-potency halogenated intermediates.

ParameterSpecification / Hazard Profile
Chemical Class Halogenated Heterocycle (Pyrazole derivative)
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant / Aquatic Toxin
GHS Codes (Likely) H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H410 (Very toxic to aquatic life)
Reactivity Incompatible with strong oxidizing agents and alkali metals.[2][3]
Waste Code (RCRA) D002 (if pH <2), otherwise managed as Halogenated Organic Waste (Generic).

Expert Insight: The presence of the 2-methoxyphenyl group increases electron density on the ring, making it potentially more reactive to strong oxidizers than a bare pyrazole. Isolate from nitric acid or perchlorates to prevent uncontrolled exothermic decomposition.

Disposal Decision Workflow

The following logic gate ensures you select the correct waste stream, preventing regulatory violations (RCRA) and safety incidents.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Residue LiquidPath Liquid (Solution) StateCheck->LiquidPath Reaction Mixture SolidPkg Package in Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidPkg SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste - Halogenated' Constituents: Brominated Pyrazole SolidPkg->Labeling MixHalo Combine with Halogenated Solvent Waste (DCM, CHCl3) SolventCheck->MixHalo Yes (e.g., DCM) Segregate DO NOT MIX. Segregate as 'Halogenated Waste' (Even if solvent is Ethanol) SolventCheck->Segregate No (e.g., Acetone) MixHalo->Labeling Segregate->Labeling Destruction Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Labeling->Destruction

Figure 1: Logical segregation workflow for halogenated pyrazole derivatives. Note the critical segregation step for non-halogenated solvents.

Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : each step includes a "Check" to ensure the previous action was performed correctly.

Phase 1: Preparation & Segregation
  • PPE Donning: Wear nitrile gloves (double-gloving recommended for halogenated organics), safety goggles, and a lab coat. Work inside a fume hood.

  • Waste Stream Identification:

    • Action: Locate the satellite accumulation container specifically labeled "Halogenated Organic Waste."

    • Self-Validation: Does the tag list "Dichloromethane," "Chloroform," or "Halogenated"? If it says "Acetone" or "Non-Halogenated," STOP . You need a different container.

Phase 2: Packaging (Solid vs. Liquid)

Scenario A: Solid Waste (Pure Compound or Silica Gel Residue)

  • Containment: Do not dump loose powder into a 20L carboy.

  • Primary Packaging: Place the solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear zip-lock bag.

  • Secondary Packaging: Place the sealed jar/bag into the solid waste drum.

  • Labeling: Write the full chemical name on the inner bag/jar. "Unknown solid" is unacceptable and increases disposal costs by 10x due to required analysis.

Scenario B: Liquid Waste (Reaction Mother Liquor)

  • Compatibility Check: Ensure the receiving carboy pH is between 4 and 10.

    • Why? Adding this compound to a highly acidic waste stream could protonate the methoxy group or pyrazole nitrogen, altering solubility, but extreme pH is generally unsafe for organic waste storage.

  • Transfer: Pour slowly into the Halogenated waste carboy using a funnel.

  • Rinse: Rinse the reaction vessel with a small amount of Dichloromethane (DCM) and add this rinse to the same halogenated waste container.

    • Self-Validation: Did you use Acetone to rinse? If yes, you must now segregate that rinse into a separate "Halogenated" container, because you have contaminated the acetone with a halogenated compound.

Phase 3: Labeling & Handover
  • Manifesting: On the hazardous waste tag, list:

    • Chemical Name: this compound.

    • Hazard Class: Irritant, Toxic.

    • Constituents: ~95% Solvent (e.g., DCM), ~5% Pyrazole derivative.

  • Storage: Store the container in a cool, well-ventilated Satellite Accumulation Area (SAA), away from heat sources.

Regulatory Framework (RCRA & EPA)[4]

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.

  • Waste Characterization: While this specific molecule may not have a unique "P" or "U" list code, it falls under Process Waste .

  • Halogenated Solvent Rule: If mixed with spent solvents like Methylene Chloride (F002), the entire mixture adopts the F002 code.

  • Toxicity Characteristic: If the waste stream is tested (TCLP) and shows high toxicity, it may carry a D-code .

  • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste (Liquid/Solid)" unless mixed with listed solvents, in which case, apply the solvent's code.

Emergency Contingencies

Spill Response (Solid Powder):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear N95 or P100 respirator if dust is visible.

  • Clean Up: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it.

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste drum.

Spill Response (Liquid Solution):

  • Absorb: Use vermiculite or polypropylene pads.

  • Decontaminate: Wash the surface with a soap/water solution.

  • Disposal: Absorbent pads containing this compound must be treated as hazardous halogenated waste, not regular trash.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generation and Management: The "F" List for Halogenated Solvents.[4] Retrieved from [Link]

  • Temple University Environmental Health & Safety. (2021). Halogenated Solvents in Laboratories: Waste Minimization and Segregation Guidelines. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart for Halogenated Organics. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel halogenated pyrazole derivative, 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole presents unique handling and safety considerations. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, from initial handling to final disposal. Our focus is on fostering a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining the toxicological profiles of structurally similar brominated pyrazoles and halogenated aromatic compounds, we can establish a robust set of safety protocols.[1][2][3] The core principle is to treat this compound with a high degree of caution, assuming potential for toxicity and irritation.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a dibrominated pyrazole core, this compound is anticipated to be harmful if swallowed, toxic upon skin contact, and a skin and eye irritant.[2] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, a multi-layered PPE strategy is essential.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves must be inspected before use and disposed of after handling.[1][4][5]
Eye & Face Protection Safety glasses with side shields and a face shieldProtects against splashes and airborne particles.[1][4][6]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N100 or P3 particulate respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[1]

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] Ensure the container is tightly sealed.

Handling and Weighing

All handling of the solid compound should be performed within a certified chemical fume hood to control airborne particles.[3] If a fume hood is not available, respiratory protection is mandatory.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE as outlined in Table 1.

  • Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a dedicated, clean spatula for transferring the solid. Weigh the desired amount directly into a tared container. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, tightly seal the primary container. Decontaminate the handling area and all equipment. Dispose of contaminated disposables as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4][7]

Emergency Procedures

Spill Management:

In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing full PPE, including respiratory protection, cover the spill with a non-combustible absorbent material like dry sand or earth.[4] Collect the material into a suitable, labeled container for disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

III. Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."[10] Do not pour this waste down the drain.[3]

The primary method for the disposal of halogenated organic waste is high-temperature incineration.[11][12]

IV. Workflow and Decision Making

The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process in the event of an emergency.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Full PPE B Prepare Fume Hood A->B Enter Lab C Weigh Compound B->C Ready to Handle D Perform Experiment C->D Material Weighed E Decontaminate Area D->E Experiment Complete F Segregate Waste E->F Area Clean G Store Waste Appropriately F->G Waste Sorted

Caption: Standard Operating Workflow for Handling this compound.

Emergency_Response Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Severity Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill Contained MajorSpill Major Spill / Exposure Assess->MajorSpill Uncontained or Exposure Cleanup Contain & Clean Up Spill (Full PPE) MinorSpill->Cleanup FirstAid Administer First Aid MajorSpill->FirstAid Report Report Incident Cleanup->Report SeekMedical Seek Medical Attention FirstAid->SeekMedical SeekMedical->Report

Caption: Emergency Response Decision Tree for Spills and Exposures.

V. Conclusion

By adhering to these guidelines, researchers can confidently and safely work with this compound. The principles of diligent preparation, careful handling, and responsible disposal are paramount to ensuring a safe laboratory environment and the integrity of your scientific endeavors.

References

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.